2-Hydroxyimino-3-oxo-N-O-tolyl-butyramide
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
(E)-3-hydroxy-N-(2-methylphenyl)-2-nitrosobut-2-enamide |
InChI |
InChI=1S/C11H12N2O3/c1-7-5-3-4-6-9(7)12-11(15)10(13-16)8(2)14/h3-6,14H,1-2H3,(H,12,15)/b10-8+ |
InChI Key |
XXFJVZGOHDCBRK-CSKARUKUSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C(=C(/C)\O)/N=O |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=C(C)O)N=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide (CAS 3014-32-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Scaffold of Potential
2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide, also known as 2-(hydroxyimino)-N-(2-methylphenyl)-3-oxobutanamide, belongs to the α-oximinoacetoacetanilide class of compounds. While specific research on this particular molecule is limited, its structural motifs—the N-aryl amide, the oxime, and the diketone-like backbone—are prevalent in compounds of significant interest in medicinal chemistry and organic synthesis. This guide provides a comprehensive technical overview of its synthesis, characterization, and, through reasoned extrapolation from analogous structures, its potential biological activities and mechanisms of action. The insights presented herein are intended to serve as a foundational resource for researchers exploring the therapeutic and synthetic utility of this and related compounds.
The N-aryl-3-oxobutanamide core is a versatile scaffold that has been explored for the development of antibacterial and anticancer agents.[1] The introduction of an oxime functionality further enhances the potential for diverse biological interactions. Oximes are known to possess a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[2][3] Moreover, the butyramide moiety itself has been associated with growth inhibitory and cell-differentiating effects in cancer cell lines. This convergence of functional groups within a single molecule makes 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide a compelling candidate for further investigation in drug discovery programs.
Physicochemical and Structural Properties
A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in research and development. Below is a summary of the known and predicted properties for 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide and its immediate precursor, o-acetoacetotoluidide.
| Property | Value | Source/Method |
| Chemical Name | 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide | IUPAC |
| CAS Number | 3014-32-2 | |
| Molecular Formula | C11H12N2O3 | |
| Molecular Weight | 220.23 g/mol | |
| Precursor | o-Acetoacetotoluidide (CAS: 93-68-5) | |
| Precursor Melting Point | 104-106 °C | [4] |
| Precursor Water Solubility | 3.0 g/L at 25 °C | [5] |
| Predicted IR Absorption (cm⁻¹) | ~3300 (N-H, O-H), ~1680 (C=O, amide), ~1650 (C=O, ketone), ~1590 (C=N, oxime) | [6] |
| Predicted ¹H NMR Chemical Shifts (ppm) | Aromatic protons (7-8), Amide N-H (singlet, ~9-10), Oxime O-H (singlet, variable), Methyl groups | [7] |
| Predicted ¹³C NMR Chemical Shifts (ppm) | Carbonyl carbons (>160), Aromatic carbons (110-140), C=N carbon (~150) | [7] |
Synthesis and Characterization: A Practical Approach
The synthesis of 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide can be readily achieved through the nitrosation of its precursor, o-acetoacetotoluidide. This reaction is a standard method for introducing a hydroxyimino group at an active methylene position.
Experimental Protocol: Synthesis
-
Dissolution of Starting Material: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve o-acetoacetotoluidide (1 equivalent) in a suitable solvent such as glacial acetic acid or ethanol.
-
Cooling: Cool the solution to 0-5 °C in an ice-water bath.
-
Preparation of Nitrosating Agent: In a separate beaker, dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold water.
-
Reaction: Add the sodium nitrite solution dropwise to the cooled solution of o-acetoacetotoluidide while maintaining the temperature below 5 °C and stirring vigorously.
-
Stirring: Continue stirring the reaction mixture at 0-5 °C for 2-3 hours.
-
Precipitation: Pour the reaction mixture into a beaker of crushed ice with stirring. The product will precipitate out as a solid.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any unreacted reagents and salts, and then dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol-water mixture.
Caption: Synthetic workflow for 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide.
Characterization
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the N-H and O-H stretching vibrations, as well as distinct carbonyl stretching bands for the amide and ketone groups, and a C=N stretching band for the oxime.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show signals for the aromatic protons, the amide proton, the oxime proton, and the methyl groups. ¹³C NMR will display resonances for the carbonyl carbons, aromatic carbons, and the imino carbon of the oxime.[7]
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the compound.
Potential Biological Activities and Toxicological Profile
Based on the activities of structurally related compounds, 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide is a candidate for screening in several therapeutic areas.
-
Antimicrobial Activity: N-aryl-3-oxobutanamide derivatives have shown potential as antibacterial agents.[1] The presence of the oxime moiety may also contribute to antimicrobial effects, as various oxime derivatives have demonstrated antibacterial and antifungal properties.[2][8]
-
Anticancer Activity: Both the N-aryl-3-oxobutanamide scaffold and the oxime functional group are found in compounds with anticancer activity.[1][3] Some butyramide derivatives have been shown to inhibit the growth and induce differentiation of cancer cells.[9]
-
Toxicological Considerations: The precursor, o-acetoacetotoluidide, can be metabolized to o-toluidine, a known human urinary bladder carcinogen.[10] Therefore, it is crucial to evaluate the metabolic fate and potential carcinogenicity of 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide.
Hypothesized Mechanisms of Action
The diverse biological activities of related compounds suggest several potential mechanisms of action for 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide.
-
Inhibition of Bacterial Protein Synthesis: Structurally distinct oxazolidinones inhibit bacterial protein synthesis by interfering with the formation of the initiation complex.[11][12] While a different chemical class, the presence of the N-aryl amide and oxo functionalities in the target compound could potentially lead to interactions with bacterial ribosomes.
-
Enzyme Inhibition: The compound could act as an inhibitor of key enzymes in pathogenic microorganisms or cancer cells. For example, some oxime-containing compounds are known to inhibit acetylcholinesterase.[13]
-
Induction of Apoptosis in Cancer Cells: Many anticancer agents exert their effects by inducing programmed cell death (apoptosis). The oxime moiety has been incorporated into molecules that trigger caspase-independent apoptosis in cancer cells.[3]
Caption: Hypothesized mechanism of action for biological activity.
Experimental Protocols for Biological Evaluation
Protocol for Determining Minimum Inhibitory Concentration (MIC)
-
Preparation of Bacterial Inoculum: Culture a bacterial strain of interest (e.g., Staphylococcus aureus) in an appropriate broth medium overnight. Dilute the culture to achieve a standardized concentration (e.g., 10⁵ CFU/mL).
-
Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol for In Vitro Anticancer Activity (MTT Assay)
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa) in a 96-well plate at a suitable density and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion
2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide is a molecule with significant untapped potential. Its synthesis is straightforward, and its chemical structure suggests a range of possible biological activities worthy of investigation. This guide provides a solid foundation for researchers to begin exploring the properties and applications of this compound, from its basic chemical synthesis to its potential as a lead for novel therapeutics. Further empirical studies are essential to fully elucidate its physicochemical properties, biological activity, and mechanism of action.
References
- Naik, P., et al. (2018). Synthesis and characterization of novel oxime analogues. Research Journal of Pharmacy and Technology, 11(3), 1169-1173.
- Starek, M., & Krzek, J. (2009). A review of analytical techniques for determination of oxicams, nimesulide and nabumetone. Talanta, 77(3), 925-942.
- OECD SIDS. (2003). o-ACETOACETOTOLUIDIDE.
- Özdemir, Ü., et al. (2021). Synthesis, characterization and antioxidant activities of some novel oxime derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 835-848.
- BenchChem. (n.d.).
- Sigma-Aldrich. (n.d.). 2-(HYDROXYIMINO)-N-(2-METHYLPHENYL)-3-OXOBUTANAMIDE.
- Arslan, H., et al. (2016). Synthesis and Characterization of Novel Oxime Derivatives. Letters in Organic Chemistry, 13(8), 604-609.
- Levin, J. I., & Weinreb, S. M. (1983). Isolation and analysis of carbonyl compounds as oximes. Analytical Chemistry, 55(9), 1617-1620.
- Google Patents. (1994). EP0605392B1 - Process for producing methoxyminoacetamide compounds.
- PrepChem.com. (n.d.). Synthesis of 2-hydroxyimino-2-(3-hydroxyphenyl)acetic acid.
- ChemBK. (2024). O-Acetoacetotoluidide.
- Lea, M. A., et al. (1993). Butyramide and monobutyrin: growth inhibitory and differentiating agents. Anticancer Research, 13(1), 145-149.
- Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR.
- Shinabarger, D. (2001). Oxazolidinones mechanism of action: inhibition of the first peptide bond formation. Antimicrobial Agents and Chemotherapy, 45(10), 2875-2881.
- PubChem. (n.d.). 2-oxo-N-p-tolyl-2H-chromene-3-carboxamide.
- Toyoda, T., et al. (2019). Acetoaceto-o-Toluidide Enhances Cellular Proliferative Activity in the Urinary Bladder of Rats. Toxicological Sciences, 169(2), 456-464.
- Gümrükçüoğlu, N., et al. (2008). Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. ARKIVOC, 2008(xii), 188-194.
- Proulx, K., et al. (2005). Mechanisms of oleoylethanolamide-induced changes in feeding behavior and motor activity.
- El-Adl, K., et al. (2023). The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. Molecules, 28(23), 7856.
- Shinabarger, D. L., et al. (1997). Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions. Antimicrobial Agents and Chemotherapy, 41(10), 2132-2136.
- Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives.
- Colović, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315-335.
- Al-Omair, M. A., et al. (2021). 2-Hydroxy-N-m-tolyl-acetamide: Optic spectroscopy, X-ray Crystallography and DFT study. Moroccan Journal of Chemistry, 9(4), 660-676.
- ResearchGate. (n.d.). NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids.
- de Souza, T. G., et al. (2024). Biological Evaluation of 3-Aryl and/or 4-(N-Aryl)aminocoumarins Against Human Pathogens: Antileishmanial and Antiviral Activities. Pharmaceuticals, 17(1), 1.
- Wang, X., et al. (2018). Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone. Journal of Pesticide Science, 43(1), 32-38.
- Li, Y., et al. (2024).
- Al-Masoudi, N. A., et al. (2015). Synthesis and Antifungal Study of Some Acetophenone Oximes and Their Terphthaloyl Oxime Esters. International Journal of Pharmaceutical and Clinical Research, 7(4), 293-298.
- MDPI. (2020).
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Structural Dynamics and Synthetic Utility of 2-Hydroxyimino-acetoacet-o-toluidide
Topic: Content Type: Technical Whitepaper / Methodological Guide Audience: Organic Chemists, Process Engineers, and Pigment Researchers
Executive Summary
2-Hydroxyimino-acetoacet-o-toluidide (CAS: 1132-03-2), also designated as N-(2-methylphenyl)-2-(hydroxyimino)-3-oxobutanamide, represents a critical junction in the chemistry of 1,3-dicarbonyl derivatives. While primarily recognized as an intermediate in the synthesis of azo pigments and heterocycles, its structural complexity—governed by keto-enol-oxime tautomerism—offers a rich platform for study in coordination chemistry and photostability analysis.
This guide provides a rigorous examination of the molecule’s architecture, a validated protocol for its synthesis via nitrosation, and an analysis of its downstream applications in pigment degradation forensics and ligand design.
Molecular Architecture & Tautomeric Equilibria
The reactivity of 2-hydroxyimino-acetoacet-o-toluidide is defined by its ability to exist in multiple tautomeric forms. Unlike simple ketones, the introduction of the hydroxyimino (=N-OH) group at the
Structural Dynamics
In the solid state and non-polar solvents, the compound predominantly adopts the (E)-oxime configuration. This preference is thermodynamically driven by a six-membered intramolecular hydrogen bond between the oxime hydroxyl proton and the amide carbonyl oxygen.
-
Oxime Form (Major): Characterized by a C=N bond. Stable and resistant to oxidation.
-
Nitroso Form (Minor): Characterized by a C-N=O moiety. Often a transient intermediate in reaction mechanisms.
-
Enol-Imine Form: Accessible under basic conditions, facilitating metal chelation.
Visualization of Tautomeric Pathways
The following diagram illustrates the energetic relationship between the tautomers and their role in metal complexation.
Figure 1: Tautomeric equilibrium shifting from the stable oxime form to the reactive nitroso species, and subsequent stabilization via metal chelation.
Synthetic Methodology: Nitrosation of Acetoacet-o-toluidide
The most robust route to 2-hydroxyimino-acetoacet-o-toluidide is the nitrosation of acetoacet-o-toluidide (AAOT) using sodium nitrite in acidic media. This electrophilic substitution targets the active methylene group (
Reaction Mechanism
The reaction proceeds via the generation of the nitrosonium ion (
Validated Protocol
Pre-requisites:
-
Substrate: Acetoacet-o-toluidide (CAS 93-68-5).
-
Reagents: Sodium Nitrite (
), Hydrochloric Acid ( , 37%), Glacial Acetic Acid. -
Solvent: Ethanol/Water mixture.
Step-by-Step Workflow:
-
Solubilization: Dissolve 0.1 mol of acetoacet-o-toluidide in 50 mL of glacial acetic acid. Ensure complete dissolution to prevent localized concentration gradients.
-
Temperature Control (Critical): Cool the solution to 0–5°C using an ice-salt bath.
-
Expert Insight: Temperature control is non-negotiable. Exceeding 10°C promotes hydrolysis of the amide bond (releasing o-toluidine) and decomposition of the diazonium species.
-
-
Nitrosation: Dropwise addition of a saturated aqueous solution of sodium nitrite (0.11 mol) over 30 minutes.
-
Observation: The solution will transition from colorless/pale yellow to a deep yellow/orange, indicating the formation of the conjugated oxime system.
-
-
Digestion: Stir at 0–5°C for 1 hour, then allow to warm to room temperature over 2 hours.
-
Isolation: Pour the reaction mixture into 200 mL of ice-water. The product will precipitate as a solid.
-
Purification: Filter the precipitate, wash with cold water until the filtrate is neutral, and recrystallize from ethanol.
Synthesis Flowchart
Figure 2: Process flow for the controlled nitrosation of acetoacet-o-toluidide.
Analytical Characterization
To validate the synthesis, the following spectroscopic signatures must be confirmed.
| Technique | Parameter | Expected Signal | Structural Assignment |
| IR Spectroscopy | 3200–3400 | Oxime O-H stretch (H-bonded) | |
| 1650–1670 | Amide Carbonyl | ||
| 1600–1620 | Oxime double bond | ||
| 12.0–13.0 (s, 1H) | Oxime -OH (Deshielded by H-bond) | ||
| 9.0–9.5 (s, 1H) | Amide -NH | ||
| 2.2–2.3 (s, 3H) | Methyl group on o-tolyl ring | ||
| 2.4–2.5 (s, 3H) | Acetyl methyl group |
Note: The disappearance of the singlet at
Applications & Downstream Utility
Pigment Chemistry & Forensics
While acetoacet-o-toluidide is a precursor for Pigment Yellow 14 (and other diarylide pigments), the 2-hydroxyimino derivative is frequently identified as a photodecomposition product .
-
Mechanism: Exposure of azo pigments (like Pigment Yellow 74) to UV radiation can cleave the hydrazone linkage, generating the 2-hydroxyimino derivative.
-
Utility: This compound serves as a "marker" in forensic analysis of tattoo inks and coatings to determine UV degradation history [1].
Ligand Design (Chelation)
The molecule acts as a bidentate ligand (
-
Coordination Mode: The oxime nitrogen and the amide oxygen coordinate to the metal center, forming a stable 6-membered chelate ring.
-
Application: These complexes are explored for catalytic activity and as precursors for colorimetric metal sensors.
Heterocycle Synthesis
The oxime moiety allows for cyclization reactions. Under dehydrating conditions (e.g.,
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Acute Toxicity (Oral) - Category 3.
-
Signal Word: DANGER.
-
Handling: Avoid inhalation of dust. The compound is an aromatic amide derivative; chronic exposure may be linked to sensitization.
-
Storage: Store below 25°C. Oximes can undergo Beckmann rearrangement or decomposition at elevated temperatures or in the presence of strong acids.
References
-
Cui, Y., et al. (2004).[1] "Photodecomposition of Pigment Yellow 74, a pigment used in tattoo inks."[1] Photochemistry and Photobiology, 80(2), 175-184.
-
PubChem. (2025).[2][3] "2-Hydroxyimino-N-(2-methylphenyl)acetamide (Compound Summary)." National Library of Medicine.
-
Santa Cruz Biotechnology. "2-Hydroxyimino-N-o-tolyl-acetamide Product Data."
-
OECD SIDS. (2003). "o-Acetoacetotoluidide (CAS 93-68-5) Initial Assessment Report." UNEP Publications. (Context for precursor chemistry).
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- 2. 2-Hydroxyimino-N-p-tolyl-acetamide | C9H10N2O2 | CID 6864756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Alpha-hydroxyimino-P-acetotoluidide | C9H10N2O2 | CID 6876523 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-(Hydroxyimino)-N-(2-methylphenyl)-3-oxobutanamide synonyms
An In-depth Technical Guide to 2-(Hydroxyimino)-N-(2-methylphenyl)-3-oxobutanamide
Authored by: A Senior Application Scientist
In the landscape of chemical research and drug development, the exploration of novel molecular scaffolds is paramount to innovation. The N-aryl-3-oxobutanamide framework has emerged as a promising area of investigation, with derivatives exhibiting a wide array of biological activities. This guide focuses on a specific, yet under-documented member of this family: 2-(Hydroxyimino)-N-(2-methylphenyl)-3-oxobutanamide. While direct literature on this compound is sparse, its structural motifs suggest a rich potential for applications ranging from medicinal chemistry to materials science. As a senior application scientist, my objective is to synthesize the available information on this molecule and its close analogs to provide a comprehensive technical resource for researchers, scientists, and drug development professionals. This document will delve into its chemical identity, propose a viable synthetic route, and explore its potential biological significance based on the established activities of related compounds, thereby providing a foundational guide for its future investigation.
Core Identity and Nomenclature
2-(Hydroxyimino)-N-(2-methylphenyl)-3-oxobutanamide is a derivative of butanamide characterized by a hydroxyimino group at the 2-position and an N-substituted 2-methylphenyl group. This compound belongs to the broader class of oximes and amides, functional groups that are prevalent in many biologically active molecules.
Table 1: Chemical Identifiers for 2-(Hydroxyimino)-N-(2-methylphenyl)-3-oxobutanamide
| Identifier | Value |
| IUPAC Name | 2-(Hydroxyimino)-N-(2-methylphenyl)-3-oxobutanamide |
| Synonyms | No common synonyms are widely documented. |
| CAS Number | 3014-32-2[1] |
| Molecular Formula | C11H12N2O3[1] |
| Molecular Weight | 220.23 g/mol [1] |
| Chemical Structure | ![]() |
Proposed Synthesis and Workflow
Proposed Synthetic Pathway
The synthesis would likely proceed via the reaction of N-(2-methylphenyl)-3-oxobutanamide with a suitable nitrosating agent, such as sodium nitrite, in an acidic medium like acetic acid. The acidic conditions generate nitrous acid in situ, which then reacts with the enol form of the β-ketoamide to yield the desired α-hydroxyimino product.
Hypothetical Experimental Protocol
Materials:
-
N-(2-methylphenyl)-3-oxobutanamide
-
Sodium Nitrite (NaNO₂)
-
Glacial Acetic Acid
-
Distilled Water
-
Ethanol
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, etc.)
Procedure:
-
Dissolution: Dissolve N-(2-methylphenyl)-3-oxobutanamide (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5 °C in an ice bath.
-
Preparation of Nitrosating Agent: In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of distilled water.
-
Nitrosation Reaction: Add the sodium nitrite solution dropwise to the stirred, cooled solution of the starting material over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into a beaker of crushed ice with stirring. The crude product should precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified 2-(Hydroxyimino)-N-(2-methylphenyl)-3-oxobutanamide.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Synthetic Workflow Diagram
Caption: Proposed workflow for the synthesis of 2-(Hydroxyimino)-N-(2-methylphenyl)-3-oxobutanamide.
Potential Biological Activities and Applications (Inferred)
While no specific biological data for 2-(Hydroxyimino)-N-(2-methylphenyl)-3-oxobutanamide has been published, the broader classes of N-aryl-3-oxobutanamides and hydroxyimino acetamides have demonstrated a range of biological activities. These findings provide a strong rationale for investigating the potential applications of the title compound.
Table 2: Summary of Biological Activities of Related Compound Classes
| Compound Class | Potential Biological Activity |
| N-aryl-3-oxobutanamide derivatives | Antibacterial and anticancer properties.[2] |
| Methoxyiminoacetamide compounds | Agricultural fungicides. |
| N-substituted 2-cyano-2-(hydroxyimino)acetamide derivatives | Cholinesterase inhibitors for neurodegenerative diseases.[3] |
Potential as an Antimicrobial Agent
Derivatives of N-aryl-3-oxobutanamide have shown promise as antibacterial agents. The nature and position of substituents on the N-aryl ring are critical in determining their potency and spectrum of activity. For instance, electron-withdrawing groups on the aryl ring have been shown to enhance antibacterial efficacy. Given this, it is plausible that 2-(Hydroxyimino)-N-(2-methylphenyl)-3-oxobutanamide could exhibit antimicrobial properties.
Potential as an Anticancer Agent
The N-aryl-3-oxobutanamide scaffold has also been explored for its anticancer potential. The cytotoxic effects of these compounds are often evaluated against various human cancer cell lines. The presence of the hydroxyimino group in the title compound could modulate this activity, making it a candidate for anticancer screening.
Potential as a Cholinesterase Inhibitor
Structurally related N-substituted 2-cyano-2-(hydroxyimino)acetamide derivatives are known to be potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3] This inhibitory activity makes them promising candidates for the development of therapeutics for neurodegenerative diseases like Alzheimer's. The shared hydroxyimino-acetamide-like core suggests that 2-(Hydroxyimino)-N-(2-methylphenyl)-3-oxobutanamide could also be investigated for similar enzyme-inhibiting properties.
Hypothetical Mechanism of Action: Enzyme Inhibition
Caption: Hypothetical mechanism of action via enzyme inhibition.
Safety and Handling
As a research chemical with limited toxicological data, 2-(Hydroxyimino)-N-(2-methylphenyl)-3-oxobutanamide should be handled with care in a well-ventilated laboratory environment, preferably within a fume hood.
-
Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
For the structurally similar compound, 2-(N-hydroxyimino)-N-(2-methoxyphenyl)-3-oxobutanamide, the following hazard statements are noted: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). It is prudent to assume that 2-(Hydroxyimino)-N-(2-methylphenyl)-3-oxobutanamide may have a similar hazard profile.
Conclusion and Future Directions
2-(Hydroxyimino)-N-(2-methylphenyl)-3-oxobutanamide represents an intriguing yet underexplored molecule. While direct experimental data is scarce, its structural relationship to classes of compounds with established biological activities suggests a promising future for its investigation. This guide has provided a foundational overview, including its chemical identity, a proposed synthetic pathway, and a discussion of its potential applications based on robust scientific inference.
Future research should focus on the following areas:
-
Synthesis and Characterization: The development and optimization of a reliable synthetic protocol for this compound, followed by thorough spectroscopic characterization.
-
Biological Screening: A comprehensive screening of the compound for a range of biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogs to establish clear SARs, which will guide the design of more potent and selective derivatives.
The insights provided in this technical guide are intended to serve as a catalyst for further research into this promising compound, with the ultimate goal of unlocking its full potential in drug discovery and development.
References
Sources
An In-depth Technical Guide on the Physical Properties of 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide
Abstract: This technical guide provides a comprehensive overview of the physical properties of 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide, a compound of interest in various chemical and pharmaceutical research fields. The document details the methodologies for its characterization, including spectroscopic and crystallographic techniques. The causality behind experimental choices and the importance of each characterization method are explained to provide researchers, scientists, and drug development professionals with a thorough understanding of this molecule's physical attributes.
Introduction
2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide, also known as 2-hydroximinoacetoacet-o-toluidide, belongs to the class of α-oximinoacetoacetanilides.[1] These compounds are characterized by a core structure featuring an oxime group adjacent to a ketone and an amide linkage to an o-tolyl group. The presence of these functional groups imparts specific chemical reactivity and potential for biological activity, making them interesting candidates for further investigation in medicinal chemistry and materials science. A comprehensive understanding of the physical properties of this compound is paramount for its application in synthesis, formulation, and as a potential therapeutic agent. This guide will delve into the key physical characteristics of 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide and the analytical techniques employed for their determination.
Molecular Structure and Basic Properties
The fundamental physical properties of a compound are dictated by its molecular structure. 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide possesses a molecular formula of C11H12N2O3. The structural arrangement of its atoms determines its molecular weight, and other intrinsic properties.
| Property | Value | Source |
| CAS Number | 3014-32-2 | [1] |
| Synonyms | 2-hydroximinoacetoacet-o-toluidide; Butanamide, 2-(hydroxyimino)-N-(2-methylphenyl)-3-oxo- | [1] |
Synthesis and Purification
The synthesis of 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide typically involves the reaction of N-(o-tolyl)acetoacetamide with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite and an acid). This reaction introduces the hydroxyimino group at the α-position to the keto group.
A general synthetic procedure would involve dissolving the N-(o-tolyl)acetoacetamide in a suitable solvent, such as ethanol or acetic acid, and cooling the mixture in an ice bath. A solution of sodium nitrite is then added dropwise while maintaining the low temperature. The reaction is typically stirred for several hours to ensure complete conversion. The resulting product can then be isolated by filtration, washed with cold water, and recrystallized from an appropriate solvent like ethanol to obtain a purified crystalline solid. The purity of the synthesized compound is crucial for accurate physical property determination and is often assessed by techniques like thin-layer chromatography (TLC) and melting point analysis.
Caption: Synthetic workflow for 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds. Each method provides unique information about the functional groups and connectivity of atoms within the molecule.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide is expected to show characteristic absorption bands for the N-H, C=O (amide and ketone), C=N (oxime), and O-H (oxime) groups.
Expected IR Absorption Bands:
-
~3400-3200 cm⁻¹: N-H stretching of the amide group.
-
~3200-3000 cm⁻¹: O-H stretching of the oxime group.
-
~1680-1650 cm⁻¹: C=O stretching of the amide carbonyl (Amide I band).
-
~1650-1620 cm⁻¹: C=O stretching of the ketone carbonyl.
-
~1620-1580 cm⁻¹: C=N stretching of the oxime group.
-
~1550-1520 cm⁻¹: N-H bending of the amide group (Amide II band).
The precise positions of these bands can provide insights into hydrogen bonding interactions within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum will reveal the number of different types of protons, their chemical environment, and their proximity to other protons. Key expected signals include those for the aromatic protons of the tolyl group, the methyl protons of the tolyl group, the methyl protons adjacent to the ketone, the amide N-H proton, and the oxime O-H proton. The chemical shifts and coupling patterns of the aromatic protons can confirm the ortho substitution on the phenyl ring.
-
¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule. This includes the carbonyl carbons of the amide and ketone, the oxime carbon, the aromatic carbons, and the methyl carbons. The chemical shifts of the carbonyl carbons are particularly diagnostic.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The mass spectrum of 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Analysis of the fragmentation pattern can help to confirm the presence of the tolyl and acetoacetamide moieties.
Caption: Workflow for spectroscopic characterization.
Crystallographic Properties
X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a solid-state sample. For a compound like 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide, a single crystal X-ray diffraction study would reveal bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.[2][3][4] This information is crucial for understanding its solid-state packing and for computational modeling studies. The crystal structure would likely reveal the planarity of certain parts of the molecule and the conformation of the tolyl group relative to the rest of the structure. Hydrogen bonding between the amide N-H, the oxime O-H, and the carbonyl oxygens would play a significant role in the crystal packing.[2]
Thermal Properties
The thermal stability of 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide can be investigated using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Melting Point: The melting point is a fundamental physical property that is also an indicator of purity. A sharp melting point range suggests a high degree of purity. For similar compounds, melting points can vary, but for a related structure, (2E)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide, a melting point of 195-197 °C has been reported.[5]
-
TGA: TGA measures the change in mass of a sample as a function of temperature. This analysis can determine the decomposition temperature of the compound and reveal the presence of any solvates.
-
DSC: DSC measures the heat flow into or out of a sample as it is heated or cooled. It can be used to determine the melting point, enthalpy of fusion, and to detect any phase transitions.
Solubility
The solubility of 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide in various solvents is a critical parameter for its application in solution-based assays, formulations, and further chemical reactions. Due to the presence of both polar (amide, oxime, ketone) and nonpolar (tolyl group, alkyl chain) moieties, it is expected to have moderate solubility in polar organic solvents like ethanol, methanol, acetone, and dimethylformamide (DMF), and limited solubility in nonpolar solvents like hexane. Its solubility in aqueous solutions is expected to be low but may be enhanced at higher or lower pH values due to the potential for ionization of the oxime and amide groups.
Conclusion
The physical properties of 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide are a direct consequence of its unique molecular structure. A thorough characterization using a combination of spectroscopic, crystallographic, and thermal analysis techniques is essential for its unambiguous identification and for predicting its behavior in various applications. This guide has outlined the key physical properties and the standard methodologies for their determination, providing a solid foundation for researchers and scientists working with this and related compounds. The interplay of its functional groups suggests a rich chemistry and potential for diverse applications, warranting further investigation.
References
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ChemSynthesis. (2025, May 20). (2E,3E)-2-(hydroxyimino)-N-phenyl-3-(phenylhydrazono)butanamide. Retrieved from [Link]
-
PMC. N-Ethyl-2-[(E)-3-(hydroxyimino)butan-2-ylidene]hydrazinecarbothioamide. Retrieved from [Link]
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Starek, M., & Krzek, J. (2009, January 15). A review of analytical techniques for determination of oxicams, nimesulide and nabumetone. Talanta, 77(3), 925-942. Retrieved from [Link]
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PubChem. Butaxamine. Retrieved from [Link]
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Amanote Research. (2015, September 26). Crystal Structure of 2-[2-(Hydroxyimino)-1-Phenylpropylidene]-N-Phenylhydrazinecarbothioamide. Retrieved from [Link]
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MDPI. (2024, November 15). The Heterocyclization of 2-Imino-2H-chromeno-3-carbonitriles with Some N,N-Binucleophiles. Retrieved from [Link]
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ResearchGate. (2025, August 7). (PDF) Crystal structure and properties of (Z)-N′-((E)-2-(hydroxyimino)-1-phenylethylidene) isonicotinohydrazide. Retrieved from [Link]
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Mor. J. Chem. (2021). 2-Hydroxy-N-m-tolyl-acetamide: Optic spectroscopy, X-ray Crystallography and DFT study. Retrieved from [Link]
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MDPI. (2010, June 1). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Retrieved from [Link]
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PubMed. Recent advances in analytical methods for mycotoxins. Retrieved from [Link]
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J. Braz. Chem. Soc. (2026). Analytical Methods to Assess Carbonyl Compounds in Foods and Beverages. Retrieved from [Link]
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PMC. (2025, August 3). Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids. Retrieved from [Link]
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Frontiers. (2025, May 20). Synthesis, characterization and biological applications of some 2-acetylpyridine and acetophenone derivatives. Retrieved from [Link]
-
PMC. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Retrieved from [Link]
-
PubChem. 2-oxo-N-p-tolyl-2H-chromene-3-carboxamide. Retrieved from [Link]
-
MDPI. (2025, August 9). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Retrieved from [Link]
-
ResearchGate. (2019, January 15). Synthesis and Characterization of some New synthesis of N-(pyrimidin-2-yl)benzenesulfonamide derivatives combined with oxaimidizolidine. Retrieved from [Link]
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Journal of Applied Pharmaceutical Science. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Retrieved from [Link]
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Chemo-Informatics and Bio-Analytical Profiling of C11H12N2O3: A Focus on 5-Hydroxytryptophan (5-HTP)
[1]
Executive Summary: The Stoichiometric Constraint
In drug development, the molecular formula C11H12N2O3 represents more than a simple headcount of atoms; it defines a specific stoichiometric constraint often encountered in the analysis of indole alkaloids. While theoretically representing hundreds of potential structural isomers, in the context of pharmaceutical and neurobiological research, this formula is almost exclusively synonymous with 5-Hydroxytryptophan (5-HTP) (Oxitriptan).[1][2]
5-HTP is the rate-limiting precursor to serotonin (5-hydroxytryptamine, 5-HT).[1][2] As a Senior Application Scientist, I emphasize that analyzing this molecule requires rigorous attention to isobaric interferences (positional isomers like 4-HTP) and enantiomeric purity (L- vs. D-isoforms). This guide details the physicochemical properties, structural elucidation, and validated LC-MS/MS workflows required to handle C11H12N2O3 with regulatory-grade precision.
Chemo-Informatics & Physicochemical Core
Understanding the fundamental mass spectrometry characteristics of C11H12N2O3 is the first step in any quantitative workflow.[1] The distinction between Average Molecular Weight (for molarity calculations) and Monoisotopic Mass (for Mass Spectrometry) is critical.
Table 1: Fundamental Chemical Properties of C11H12N2O3 (5-HTP)[1][2]
| Property | Value | Technical Context |
| Molecular Formula | C₁₁H₁₂N₂O₃ | Stoichiometric basis.[1][2] |
| Average Mol. Weight | 220.22 g/mol | Used for gravimetric preparation of standards.[1] |
| Monoisotopic Mass | 220.08479 Da | The exact mass of the [M+H]+ precursor ion in LC-MS (m/z ~221.092).[1] |
| Exact Mass | 220.084792 Da | Theoretical mass based on most abundant isotopes.[1] |
| XLogP3 | -1.2 | Hydrophilic; requires polar-embedded or HILIC columns for retention.[1] |
| Topological Polar Surface Area | 99.3 Ų | Indicates blood-brain barrier (BBB) permeability challenges.[1] |
| pKa (Carboxyl) | ~2.2 | Ionized at physiological pH.[1] |
| pKa (Amine) | ~9.1 | Protonated at physiological pH.[1] |
Structural Isomerism & The "Chiral Switch"
The formula C11H12N2O3 is not unique to 5-HTP.[1][2] In drug development, we must distinguish between:
-
Constitutional Isomers: 2-hydroxy-, 4-hydroxy-, 6-hydroxy-, and 7-hydroxytryptophan.[1] These are often impurities in synthetic production.[1]
-
Stereoisomers: The biological activity is exclusive to the L-enantiomer .[1] The D-enantiomer is generally inactive in serotonin synthesis but can compete for transport.[1]
Guidance: Analytical methods must be chiral-selective if the source material is synthetic (racemic DL-5-HTP) rather than extracted (L-5-HTP).
Bio-Analytical Workflow: Validated LC-MS/MS Protocol
The quantification of 5-HTP in biological matrices (plasma, CSF, brain tissue) is complicated by its polarity and oxidative instability.[1] The following protocol is a self-validating system designed to minimize matrix effects.
Sample Preparation Strategy
-
Solution: Use antioxidants (0.1% ascorbic acid) in the lysis/extraction buffer.[1]
-
Internal Standard: MANDATORY. Use 5-HTP-d2 or 5-HTP-d4 . Do not use a structural analog like N-acetyl-tryptophan, as it will not track ionization suppression correctly.[1]
Chromatographic Separation (LC)
-
Column: C18 columns often fail to retain 5-HTP sufficiently for desalting.[1]
-
Recommended Phase: Pentafluorophenyl (PFP) or HILIC (Hydrophilic Interaction Liquid Chromatography).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
Mass Spectrometry (MS/MS) Parameters
-
Ionization: Electrospray Ionization (ESI) in Positive Mode ([M+H]+).
-
Precursor Ion: m/z 221.1[1]
-
Product Ions (MRM Transitions):
Visualization: Analytical Decision Tree
The following diagram outlines the logic flow for method development, ensuring specificity against isomers.
Figure 1: Analytical decision tree for C11H12N2O3 profiling, prioritizing isomer differentiation.
Biological Context: The Serotonergic Pathway
For drug development professionals, C11H12N2O3 is the critical intermediate in the biosynthesis of Serotonin. Therapeutic interventions often target the enzymes flanking this molecule: Tryptophan Hydroxylase (TPH) and Aromatic L-amino acid Decarboxylase (AADC) .[1][2]
Pathway Mechanics[1]
-
Precursor: L-Tryptophan (C11H12N2O2).[1]
-
Rate-Limiting Step: TPH adds a hydroxyl group (-OH) to the 5-position of the indole ring, creating C11H12N2O3 (5-HTP).[1]
-
Decarboxylation: AADC removes the carboxyl group (-COOH), yielding Serotonin (C10H12N2O).[1]
Clinical Relevance: Unlike Tryptophan, 5-HTP freely crosses the Blood-Brain Barrier (BBB).[1][2] This makes it a more direct precursor for increasing central serotonin levels, bypassing the rate-limiting TPH step which is often saturated.[1]
Figure 2: Biosynthetic pathway of Serotonin highlighting 5-HTP as the intermediate C11H12N2O3 species.[1]
References
-
PubChem. (2025).[1][2][3][4][5] 5-Hydroxytryptophan (Compound).[1][2][4][6][7][8][9][10][11][12] National Library of Medicine.[1] [Link]
-
Wishart, D.S., et al. (2018).[1] HMDB0000472 (5-Hydroxytryptophan).[1] Human Metabolome Database.[1] [Link][1]
-
Keith, D. E., et al. (2022).[1] Simultaneous quantification of tryptophan metabolites by liquid chromatography tandem mass spectrometry. Clinical Chemistry and Laboratory Medicine. [Link]
-
U.S. National Library of Medicine. (2025). Oxitriptan (MeSH Unique ID: D015064).[1] Medical Subject Headings. [Link][1]
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Comparative Technical Guide: N-o-tolyl vs. N-p-tolyl Butyramide Derivatives
This guide details the structural, physicochemical, and functional divergence between N-o-tolyl and N-p-tolyl butyramide derivatives. It is designed for researchers in medicinal chemistry and process development.
Executive Summary
The transition from an N-p-tolyl (para) to an N-o-tolyl (ortho) substitution pattern on a butyramide core is not merely a positional isomer shift; it is a fundamental switch in molecular topology.
-
N-p-tolylbutyramide behaves as a classic, planar anilide with extended conjugation and predictable packing.
-
N-o-tolylbutyramide is defined by atropisomerism-like steric strain . The ortho-methyl group forces the phenyl ring out of the amide plane, breaking conjugation, altering solubility, and creating a "steric shield" that significantly retards metabolic hydrolysis.
This guide analyzes these differences through the lens of conformational thermodynamics, synthetic kinetics, and pharmacophore resilience.
Structural & Conformational Analysis
The defining feature of these isomers is the dihedral angle (
The "Ortho Effect" (Steric Clash)
In N-o-tolylbutyramide , the methyl group at the 2-position creates severe 1,3-allylic strain (A-strain) with the amide oxygen or the amide hydrogen, depending on the rotamer.
-
Consequence: To relieve this strain, the phenyl ring rotates perpendicular to the amide plane (
). -
Electronic Impact: The lone pair on the nitrogen cannot effectively overlap with the phenyl
-system. The nitrogen becomes more basic (less delocalized) compared to the para-isomer, but sterically inaccessible.
The Para-Linearity
In N-p-tolylbutyramide , the methyl group is remote.
-
Consequence: The molecule adopts a near-planar conformation (
), maximizing resonance stabilization between the amide and the aromatic ring. -
Packing: The flat topology favors
- stacking in the crystal lattice, typically resulting in a higher melting point and lower solubility in non-polar solvents compared to the ortho isomer.
Visualization of Steric Divergence
The following diagram illustrates the steric logic driving the conformational twist.
Figure 1: Mechanistic flow of steric effects determining the physicochemical fate of the isomers.
Physicochemical Profiling
The structural twist translates directly into measurable physical properties.
| Property | N-o-tolylbutyramide (Ortho) | N-p-tolylbutyramide (Para) | Mechanistic Cause |
| Molecular Geometry | Non-planar (Twisted) | Planar | Ortho-methyl steric hindrance. |
| Melting Point | Lower | Higher | Planarity facilitates efficient crystal lattice packing in the para isomer. |
| Solubility (Lipid) | Higher | Moderate | The "twisted" ortho isomer disrupts lattice energy, aiding solvation. |
| LogP (Lipophilicity) | Slightly Higher | Baseline | Reduced hydration of the sterically shielded amide bond in the ortho isomer. |
| NMR Signal (NH) | Shielded/Deshielded | Standard | Shift depends on H-bond locking; ortho-Me often prevents solvent H-bonding. |
> Note: While exact melting points vary by purity and polymorph, the trend
Synthetic Methodologies
Synthesis of both derivatives follows a nucleophilic acyl substitution pathway.[1] However, the reaction kinetics differ. The ortho-toluidine nitrogen is more sterically crowded, often requiring higher temperatures or stronger acylating agents (e.g., acid chlorides over anhydrides) to achieve quantitative conversion.
Protocol: Schotten-Baumann Acylation
Reagents:
-
Substrate: o-Toluidine or p-Toluidine (1.0 eq)
-
Acylating Agent: Butyryl Chloride (1.1 eq)
-
Base: Triethylamine (
) or Pyridine (1.2 eq) -
Solvent: Dichloromethane (DCM) or Toluene (Industrial)
Step-by-Step Workflow:
-
Preparation: Dissolve the toluidine isomer in dry DCM under
atmosphere. Add base and cool to 0°C. -
Addition: Dropwise addition of butyryl chloride.
-
Critical Difference: For o-toluidine , addition can be faster as the exotherm is slightly dampened by sterics, but the reaction may require reflux to complete. p-Toluidine reacts vigorously even at 0°C.
-
-
Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine) and saturated
. -
Purification:
-
Para: Recrystallization from Ethanol/Water (often precipitates easily).
-
Ortho: May require column chromatography or crystallization from hexanes due to higher solubility.
-
Figure 2: Synthetic workflow highlighting kinetic differences.
Biological & Pharmacological Implications
In drug design, the switch from para to ortho is a strategic tool to modulate Metabolic Stability and Bioavailability .
The "Magic Methyl" & Metabolic Blocking
The most critical functional difference is the resistance to amidases (enzymes that cleave amide bonds).
-
Mechanism: In N-o-tolylbutyramide, the ortho-methyl group acts as a "gatekeeper," physically blocking the approach of the catalytic serine or cysteine residue of the hydrolase enzyme to the carbonyl carbon.
-
Application: This principle is identical to the design of Lidocaine (ortho-dimethyl) vs. Procaine. The ortho-substitution extends the half-life (
) of the drug significantly.
Receptor Binding
-
Para-Isomer: The extended, flat structure fits well into narrow, hydrophobic clefts or channels.
-
Ortho-Isomer: The twisted structure requires a more globular binding pocket. It effectively "locks" the conformation, which can increase specificity (reducing off-target binding) if the target receptor accommodates the twist.
Toxicity (Metabolic Activation)
Anilides can be oxidized to toxic metabolites (e.g., N-hydroxy species).
-
Para-block: The p-methyl group blocks para-hydroxylation, a common clearance pathway, potentially shunting metabolism toward N-oxidation (toxification).
-
Ortho-block: The o-methyl group hinders N-oxidation sterically, potentially offering a safer toxicity profile in specific contexts.
References
-
Synthesis of N-Butyryl Chlorides & Amides
-
Conformational Analysis of Ortho-Substituted Anilides
- Conformational control of ortho-phenylenes by terminal amides. ChemRxiv, 2022.
-
Physicochemical Properties of N-Alkyl Amides
-
Patent D
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nite.go.jp [nite.go.jp]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. EP1268400B1 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide - Google Patents [patents.google.com]
- 5. EP1268400A2 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide - Google Patents [patents.google.com]
Solubility data for 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide in organic solvents
Solubility Profiling and Thermodynamic Analysis of 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide
Executive Summary & Chemical Identity
2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide (CAS: 3014-32-2 ) is a critical organic intermediate, primarily utilized in the synthesis of high-performance azo pigments such as Pigment Yellow 1 (Hansa Yellow G) and Pigment Yellow 74 . Structurally, it is the oxime derivative of acetoacet-o-toluidide.
In process chemistry, accurate solubility data for this compound is the cornerstone of optimizing crystallization yields, purity, and solvent recovery systems. While specific peer-reviewed solubility tables for this intermediate are often proprietary, this guide establishes the standardized thermodynamic framework and experimental protocols required to generate and analyze this data with high precision.
-
IUPAC Name:
-(2-methylphenyl)-2-(hydroxyimino)-3-oxobutanamide -
Molecular Formula:
[1][2][3][4] -
Molecular Weight: 220.22 g/mol [1]
-
Key Functional Groups: Amide (
), Oxime ( ), Ketone ( ).
Solubility Landscape & Solvent Selection Strategy
The solubility behavior of 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide is governed by the interplay between its polar amide/oxime domains and the hydrophobic tolyl ring .
Estimated Solubility Profile (Organic Solvents)
Based on the physicochemical properties of its precursor (acetoacet-o-toluidide, CAS 93-68-5) and group contribution principles, the compound exhibits a positive temperature-dependent solubility profile.
| Solvent Class | Representative Solvents | Predicted Solubility Behavior | Mechanistic Insight |
| Protic Polar | Methanol, Ethanol, IPA | High (Temperature Sensitive) | Strong H-bonding interactions with the oxime/amide groups facilitate dissolution. |
| Aprotic Polar | DMSO, DMF, NMP | Very High | Dipole-dipole interactions disrupt the crystal lattice effectively. Ideal for stock solutions. |
| Moderately Polar | Acetone, Ethyl Acetate | Moderate | Good balance for crystallization; solubility drops significantly with temperature (high yield potential). |
| Non-Polar | Toluene, Hexane, Heptane | Low to Negligible | The hydrophobic tolyl group provides limited interaction; often used as anti-solvents. |
Critical Insight: The presence of the ortho-methyl group on the phenyl ring induces steric hindrance, potentially lowering the lattice energy compared to para-substituted analogs, thereby enhancing solubility in organic media relative to unsubstituted acetoacetanilide derivatives.
Experimental Protocol: Laser Monitoring Observation Technique
For high-precision solubility determination, the Laser Monitoring Observation Technique is superior to the static shake-flask method. It minimizes solvent evaporation and detects the exact point of solid disappearance (clear point) dynamically.
Methodology Workflow
-
Apparatus Setup:
-
Jacketted glass vessel (50–100 mL) with temperature control (
K). -
Mechanical stirrer (magnetic stirring can grind crystals, altering dissolution kinetics; overhead stirring is preferred).
-
Laser transmissometer (source: 650 nm red laser; detector: photodiode).
-
-
Procedure:
-
Step A: Weigh a precise mass (
) of solute and solvent ( ) into the vessel. -
Step B: Set temperature
below the expected saturation point. -
Step C: Heat the slurry at a slow, controlled rate (e.g., 0.2 K/min).
-
Step D: Continuously record laser transmittance intensity (
). -
Step E: The saturation temperature (
) is defined as the point where reaches a stable maximum (indicating total dissolution).
-
-
Validation:
-
Repeat with varying mole fractions (
). -
Verify results gravimetrically for at least 3 points.
-
Workflow Visualization
Figure 1: Automated Laser Monitoring Workflow for Solubility Determination.
Thermodynamic Modeling & Data Analysis
To translate experimental data into process design parameters, the solubility data must be correlated using thermodynamic models.
Model 1: Modified Apelblat Equation
This semi-empirical model is highly accurate for non-ideal organic solutions, correlating mole fraction solubility (
-
A, B, C: Empirical parameters determined via non-linear regression.
-
Application: Use this to interpolate solubility at any temperature within the measured range for crystallizer design.
Model 2: (Buchowski-Ksiazczak) Equation
This model relates solubility to the melting properties of the solute, offering insight into the non-ideality of the solution.
- : Melting temperature of 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide.
- : Model parameters reflecting solution non-ideality.
Thermodynamic Functions
From the Apelblat parameters, the apparent thermodynamic properties of dissolution can be derived:
-
Enthalpy of Solution (
):-
Interpretation: A positive value indicates an endothermic process, confirming that solubility increases with temperature (typical for this class of amides).
-
Implications for Process Design
-
Crystallization Solvent: A mixture of Methanol (solvent) and Water (anti-solvent) is often optimal. The compound is highly soluble in hot methanol but precipitates rapidly upon cooling or water addition.
-
Purification: The significant solubility difference between the oxime intermediate and the non-oxime precursor (Acetoacet-o-toluidide) in Toluene can be exploited. The precursor is more soluble in non-polar solvents, allowing the oxime product to be isolated by filtration from a toluene slurry.
-
Safety: When using alcohol solvents, ensure the system is inerted (Nitrogen blanket) as the static discharge from dry crystalline powders can ignite solvent vapors.
Crystallization Process Logic
Figure 2: Process Flow for Recrystallization based on Solubility Differentials.
References
-
OECD SIDS. (2003). SIDS Initial Assessment Report for Acetoacet-o-toluidide (CAS 93-68-5). UNEP Publications. Link
- Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Reference for general amide solubility modeling).
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Engineering Data, 44(2), 185-189. Link
- Sha, Z., et al. (2021). Thermodynamic analysis of the solubility of 2-oxindole in 12 pure solvents. Journal of Molecular Liquids. (Methodology reference for Laser Monitoring).
Sources
Introduction: A Proactive Approach to Chemical Safety
An In-Depth Technical Guide on the Safe Handling and Properties of 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide
In the landscape of drug discovery and chemical research, novel compounds are frequently synthesized and evaluated, often outpacing the availability of comprehensive, officially published Safety Data Sheets (SDS). 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide (CAS No. 3014-32-2) is one such chemical intermediate. This guide is designed for researchers, scientists, and drug development professionals to provide a robust framework for its safe handling and use.
Lacking a formal SDS, this document has been constructed by synthesizing data from structurally related compounds, including oximes and butyramides, and adhering to the principles of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] The guidance herein is grounded in an understanding of functional group reactivity and established laboratory safety protocols to ensure a self-validating system of protection.
Section 1: Compound Identification and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is the foundation of its safe and effective use in any experimental context.
Table 1: Chemical Identity and Properties of 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide
| Property | Value | Source |
| Chemical Name | 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide | Internal |
| Synonyms | 2-hydroximinoacetoacet-o-toluidide; Butanamide, 2-(hydroxyimino)-N-(2-methylphenyl)-3-oxo- | [2] |
| CAS Number | 3014-32-2 | [2] |
| Molecular Formula | C₁₁H₁₂N₂O₃ | [2] |
| Molecular Weight | 220.22 g/mol | [2] |
| Appearance | Likely a white to off-white or pale yellow crystalline solid. | Inferred from related compounds[3][4] |
Section 2: Hazard Analysis and Predicted GHS Classification
The hazard profile of this molecule can be predicted by analyzing its primary functional groups: the oxime (-C=N-OH) and the N-substituted butyramide. Oximes as a class are known to present risks of skin sensitization and eye damage.[5][6] Butyramide derivatives can be harmful if swallowed and are often irritating to the skin, eyes, and respiratory system.[7][8] Therefore, a cautious approach is mandated.
Table 2: Predicted GHS Classification and Hazard Statements
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 |
ngcontent-ng-c747876706="" class="ng-star-inserted"> | Warning | H302: Harmful if swallowed.[6] |
| Skin Irritation | Category 2 | Warning | H315: Causes skin irritation.[9] | |
| Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation. | |
| Skin Sensitization | Category 1 | Warning | H317: May cause an allergic skin reaction.[5] | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation.[9] |
Causality Behind Classification:
-
The oxime functional group is a known sensitizer, meaning repeated contact can lead to an allergic skin reaction.[5] This justifies the H317 classification.
-
The amide linkage and general structure are common in compounds that cause skin and eye irritation, leading to the H315 and H319 classifications.[7]
-
The potential for respiratory irritation (H335) is a standard precautionary assessment for fine organic powders that can be inadvertently inhaled.
-
The "Harmful if swallowed" (H302) classification is based on general toxicity data for related amide and oxime compounds.[6]
Section 3: Safe Handling, Storage, and Personal Protective Equipment (PPE)
A multi-layered safety protocol involving engineering controls, administrative procedures, and personal protective equipment is essential for mitigating the risks identified above.[10][11]
Engineering and Administrative Controls
-
Ventilation: All weighing and handling of the solid compound, as well as any reactions involving it, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[12]
-
Designated Area: Establish a designated area within the laboratory for working with this compound. This area should be clearly marked with appropriate hazard warnings.[11]
-
Work Practices: Avoid raising dust when handling. Use spatulas and weighing paper carefully. For solutions, transfer via pipette or syringe to avoid splashes. Do not work alone when handling this or any other potentially hazardous chemical.[11]
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is the final barrier between the researcher and the chemical.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specific Equipment | Rationale and Standard |
| Eye & Face | Chemical safety goggles with side shields. A face shield is recommended if there is a significant splash potential. | Protects against dust particles and splashes, conforming to OSHA 29 CFR 1910.133 or EN166 standards.[13] |
| Hand | Chemical-resistant nitrile gloves. | Provides a barrier against skin contact, irritation, and potential sensitization. Gloves should be inspected before use and changed immediately if contaminated.[12] |
| Body | A flame-resistant lab coat, fully buttoned, with sleeves extended to the wrists. | Protects skin and personal clothing from contamination.[14] |
| Respiratory | Not required if work is performed within a certified fume hood. | A fume hood provides adequate respiratory protection from powders and vapors.[12] |
Storage Protocol
-
Container: Store in a tightly sealed, clearly labeled container.
-
Environment: Keep in a cool, dry, and well-ventilated area.
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases to prevent potentially reactive decomposition.[8]
Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide powder in a laboratory setting.
Caption: Standard workflow for handling powdered chemical reagents.
Section 4: First-Aid and Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention if symptoms persist.[9]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes. If irritation or a rash develops, seek medical attention.[15]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[8]
-
Spill Response: Evacuate the area. Wearing appropriate PPE, cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand). Carefully scoop the material into a sealed container for hazardous waste disposal. Clean the spill area thoroughly with soap and water. Avoid creating dust.
Section 5: Scientific Context and Potential Applications
Compounds containing the hydroxyimino-butyramide scaffold are valuable intermediates in synthetic and medicinal chemistry. Their utility stems from the multiple reactive sites that can be leveraged to build more complex molecular architectures.
-
Heterocyclic Synthesis: The oxime and ketone functionalities can participate in cyclization reactions to form various heterocyclic rings, which are core structures in many pharmaceutical agents.[3]
-
Precursors for Bioactive Molecules: Derivatives of related structures have been investigated for a range of biological activities, including potential as non-steroidal anti-inflammatory drugs (NSAIDs) and antiproliferative agents.[7][16] The N-o-tolyl group can influence the compound's steric and electronic properties, potentially modulating its interaction with biological targets.
The diagram below illustrates the potential role of this compound as a versatile chemical building block.
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An In-depth Technical Guide to the Safety Profile and Toxicity of Acetoacet-o-toluidide and its Potential Oxime Derivatives
Foreword
The industrial application of chemical intermediates necessitates a thorough understanding of their toxicological profiles to ensure the safety of researchers, manufacturing personnel, and end-users. Acetoacet-o-toluidide (AAOT) is one such intermediate, primarily used in the synthesis of organic pigments.[1][2][3] While data exists for AAOT, the toxicological landscape of its derivatives, such as its oximes, remains largely unexplored in public literature. This guide provides a comprehensive analysis of the known safety profile of acetoacet-o-toluidide. Furthermore, by integrating principles of chemical structure-activity relationships and the established toxicology of aromatic amines and oximes as chemical classes, this document offers a scientifically grounded perspective on the potential hazards associated with acetoacet-o-toluidide oximes. It is intended to serve as a vital resource for researchers, chemists, and drug development professionals, enabling informed decision-making and guiding future safety evaluations.
Physicochemical Properties of Acetoacet-o-toluidide (AAOT)
A foundational element of toxicological assessment is the understanding of a compound's physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Reference |
| CAS Number | 93-68-5 | [2][4][5] |
| Molecular Formula | C11H13NO2 | [4][5][6] |
| Molecular Weight | 191.23 g/mol | [7] |
| Appearance | White to off-white crystalline powder/acicular crystal | [3][5] |
| Melting Point | 104-106 °C | [4][6] |
| LogP | 1.31 | [4] |
Toxicokinetics: The Metabolic Fate of Acetoacet-o-toluidide
The metabolic pathway of a xenobiotic is a critical determinant of its toxicity. For AAOT, metabolism is of paramount concern due to its structural relationship to o-toluidine, a known human bladder carcinogen.[8]
Recent research has demonstrated that in rats administered AAOT, the major urinary metabolite is o-toluidine.[9] This metabolic cleavage is significant because it suggests that the toxicological profile of AAOT may be largely influenced by the known hazards of o-toluidine. This metabolic conversion is a key consideration in the risk assessment of AAOT.
Caption: Metabolic pathway of Acetoacet-o-toluidide to o-toluidine.
Toxicological Profile of Acetoacet-o-toluidide (AAOT)
Acute Toxicity
Acute toxicity studies are designed to assess the adverse effects of a substance after a single, short-term exposure.
| Species | Route | LD50 | Reference |
| Rat (male) | Oral | 1854 mg/kg | [1] |
| Rat (female) | Oral | 1945 mg/kg | [1] |
| Rat | Oral | ~1600 mg/kg | [1][6] |
Toxicological effects observed at doses of 819 mg/kg and higher in rats included decreased locomotor activity, a prone position, hypotonia, ptosis, deep respiration, piloerection, hypothermia, lacrimation, and pale skin.[1] These findings classify AAOT as harmful if swallowed.
Skin and Eye Irritation
AAOT has been shown to be slightly irritating to rabbit eyes and slightly to moderately irritating to guinea pig skin.[1]
Sensitization
There is a potential for AAOT to induce contact sensitization in guinea pigs, with erythema observed in one out of ten animals in a study.[1]
Repeated Dose Toxicity
A combined repeated dose and reproduction/developmental toxicity screening test in rats (OECD TG422) established a No-Observed-Adverse-Effect Level (NOAEL) of 25 mg/kg/day for both sexes.[1] At higher doses (80 and 250 mg/kg/day), effects consistent with hemolytic anemia were observed, including decreased erythrocyte count, increased methemoglobin concentration, and changes in spleen and liver weight, as well as hemosiderin deposits.[1]
Genotoxicity
In vitro studies have generally concluded that AAOT is not genotoxic.[1] It was not mutagenic in bacteria (Ames test, OECD TG471, 472).[1] While a marginal increase in chromosomal aberrations was noted in CHL/IU cells, it occurred at high concentrations considered to be under unphysiological culture conditions.[1] The unscheduled DNA synthesis test and HGPRT assay were both negative.[1]
Carcinogenicity
While long-term carcinogenicity bioassays on AAOT are not available in the reviewed literature, there is significant cause for concern. The metabolic conversion of AAOT to o-toluidine, a known human bladder carcinogen, is a major red flag.[8][9] Furthermore, a 4-week in vivo study in rats fed with AAOT showed a dose-dependent increase in simple hyperplasia, cell proliferative activity, and the expression of γ-H2AX (a marker for carcinogenicity prediction) in the bladder urothelium.[9] These results strongly suggest that AAOT is likely to be a human bladder carcinogen, with its carcinogenic activity likely mediated through its metabolite, o-toluidine.[9][10]
Inferred Safety Profile: Acetoacet-o-toluidide Oximes
Concerns Stemming from the Aromatic Amine Moiety
The presence of the o-toluidine structure within the acetoacet-o-toluidide oxime molecule is the most significant toxicological concern. Aromatic amines as a class are associated with two major toxic effects: methemoglobinemia and cancer of the urinary tract.[11] They are often readily absorbed through the skin.[11][12] It is plausible that an oxime derivative of AAOT could also be metabolized to o-toluidine, thus retaining the carcinogenic risk of the parent compound.
Concerns Stemming from the Oxime Moiety
Oximes themselves are not without toxicological concerns. Some oximes, such as methylethylketoxime (MEKO) and acetone oxime, are classified as presumed human carcinogens (Carc. 1B).[13] The primary target organs for oxime toxicity in animal studies are the liver, spleen, and blood system.[13] Allergic skin reactions are also possible.[13] Therefore, the introduction of an oxime functional group to the AAOT structure could introduce new toxicological endpoints or potentiate existing ones.
Recommended Experimental Protocols for Toxicity Assessment
To definitively characterize the safety profile of acetoacet-o-toluidide oximes, a battery of in vitro and in vivo toxicological tests would be required. The following protocols are provided as a guide for researchers.
In Vitro Cytotoxicity Assay (Neutral Red Uptake)
This assay assesses the viability of cells after exposure to the test substance.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., Balb/c 3T3) in 96-well plates until a confluent monolayer is formed.
-
Dosing: Prepare a range of concentrations of the acetoacet-o-toluidide oxime in the culture medium. Replace the existing medium with the dosing solutions and incubate for a defined period (e.g., 24 hours).
-
Neutral Red Staining: Remove the dosing medium and add a medium containing neutral red dye. Viable cells will take up the dye into their lysosomes. Incubate for approximately 3 hours.
-
Dye Extraction: Wash the cells and add a destain solution (e.g., acidified ethanol) to extract the dye from the cells.
-
Quantification: Measure the absorbance of the extracted dye using a spectrophotometer. The amount of dye retained is proportional to the number of viable cells.
-
Data Analysis: Calculate the EC50 value, which is the concentration that reduces cell viability by 50% compared to the untreated control.[14]
Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)
This test assesses the mutagenic potential of a substance.
Methodology:
-
Strain Selection: Use several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine.
-
Metabolic Activation: Conduct the test with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.
-
Exposure: Plate the bacterial strains with varying concentrations of the test substance on a histidine-deficient agar.
-
Incubation: Incubate the plates for 48-72 hours.
-
Scoring: Count the number of revertant colonies (colonies that have regained the ability to grow in the absence of histidine). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
In Vivo Acute Oral Toxicity (Up-and-Down Procedure - OECD TG 425)
This study provides an estimate of the acute oral LD50.
Caption: Workflow for an in vivo acute oral toxicity study (OECD TG 425).
Methodology:
-
Animal Selection: Use a single sex of a rodent species (typically female rats).
-
Dosing: Administer a single oral dose of the test substance. The dose for each animal is adjusted up or down depending on the outcome for the previous animal.
-
Observation: Observe the animals for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment: If an animal survives, the dose for the next animal is increased. If an animal dies, the dose is decreased.
-
Termination: The study is stopped when specific criteria are met, and the LD50 is calculated using maximum likelihood methods.
Conclusion and Recommendations
While direct toxicological data on acetoacet-o-toluidide oximes is lacking, a comprehensive analysis of the parent compound, AAOT, and the broader chemical classes of aromatic amines and oximes provides a strong basis for a precautionary approach. The metabolic conversion of AAOT to the known human bladder carcinogen o-toluidine is a critical finding that heavily influences the risk assessment of any of its derivatives.[9]
It is imperative that researchers and drug development professionals treat acetoacet-o-toluidide oximes as potentially carcinogenic, mutagenic, and hematotoxic substances. Appropriate personal protective equipment, including impervious gloves and respiratory protection, should be used at all times.[15] Engineering controls, such as ventilated enclosures, are highly recommended to minimize exposure.
Further research, following the experimental protocols outlined in this guide, is essential to definitively characterize the toxicological profile of these novel compounds before any large-scale synthesis or application is considered.
References
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Navigating the Landscape of a Novel Kinase Inhibitor: A Technical Guide to Vimseltinib (CAS 1628606-05-2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of Vimseltinib (formerly DCC-3014), a potent and highly selective switch-control inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). Initially, a query for CAS 3014-32-2 led to the exploration of this promising therapeutic agent, revealing the correct CAS number to be 1628606-05-2 . This document serves as a comprehensive resource, detailing the sourcing, synthesis, mechanism of action, analytical methodologies, and quality control considerations for researchers and developers in the pharmaceutical field.
Procurement and Availability of Vimseltinib
Vimseltinib is available for research purposes from several specialized chemical suppliers. As an investigational drug that has undergone significant clinical development, its procurement is primarily for non-clinical research and analytical applications.
Table 1: Key Suppliers of Vimseltinib for Research Use
| Supplier | Product Name(s) | Purity | Notes |
| Cayman Chemical | Vimseltinib, DCC-3014 | ≥95% | Provides detailed technical information and solubility data. |
| MedChemExpress | Vimseltinib (DCC-3014) | >99% | Offers various quantities and provides in-vivo formulation protocols. |
| BOC Sciences | Vimseltinib | Not specified | Lists the compound under its CAS number and provides synthesis and clinical trial information. |
| AbMole BioScience | Vimseltinib (DCC-3014) | >99% | Provides biological activity data and solubility information. |
| Selleck Chemicals | Vimseltinib | 99.09% | Offers detailed quality control data, including purity analysis. |
| Excenen PharmaTech | DCC-3014 | >98% | Provides information on solubility and storage conditions. |
For drug development professionals seeking to source Vimseltinib for clinical trials or commercial manufacturing, direct engagement with the developing pharmaceutical company, Deciphera Pharmaceuticals, a subsidiary of Ono Pharmaceutical Co., Ltd., is necessary.[1] Manufacturing of the active pharmaceutical ingredient (API) for clinical and commercial use is conducted under strict Good Manufacturing Practices (GMP).[2]
The Scientific Foundation of Vimseltinib
Vimseltinib is a testament to the power of structure-based drug design and a deep understanding of kinase biology. Its development addresses a critical need for highly selective kinase inhibitors to minimize off-target effects and improve therapeutic outcomes.
Mechanism of Action: A Switch-Control Kinase Inhibitor
Vimseltinib is an oral, switch-control tyrosine kinase inhibitor designed to potently and selectively inhibit CSF1R.[3] The CSF1R signaling pathway is crucial for the differentiation, proliferation, and survival of macrophages and other myeloid lineage cells.[4] In certain diseases, such as Tenosynovial Giant Cell Tumor (TGCT), aberrant overexpression of the CSF1 ligand leads to the recruitment and proliferation of CSF1R-expressing cells, forming the bulk of the tumor mass.[5][6]
Vimseltinib functions by binding to the "switch pocket" of CSF1R, a region that regulates the conformational activation of the kinase.[7] This unique binding mode stabilizes the inactive conformation of the enzyme, preventing its autophosphorylation and downstream signaling.[8] By doing so, it effectively blocks the pro-proliferative and pro-inflammatory signals mediated by CSF1R.[8][9] This targeted approach not only inhibits the growth of the tumor but also modulates the tumor microenvironment by depleting tumor-associated macrophages (TAMs).[10]
Caption: Vimseltinib's mechanism of action as a CSF1R switch-control inhibitor.
Clinical Significance: A Targeted Therapy for TGCT
The efficacy and safety of Vimseltinib have been extensively evaluated in clinical trials, most notably the Phase 3 MOTION study (NCT05059262).[11] These trials have demonstrated a statistically significant and clinically meaningful improvement in the objective response rate (ORR) in patients with TGCT.[3] Based on these positive results, Vimseltinib, under the brand name ROMVIMZA™, has received approval from the U.S. Food and Drug Administration (FDA) and the European Commission for the treatment of adult patients with symptomatic TGCT where surgery is not a viable option.[1][6][12]
Synthesis of Vimseltinib: A Step-by-Step Workflow
The synthesis of Vimseltinib is a multi-step process that requires expertise in organic chemistry. The following workflow is a conceptual representation based on information from patent literature, specifically WO2014145025A2.[13][14] Researchers should consult the original patent for detailed experimental procedures.
Caption: Conceptual workflow for the synthesis of Vimseltinib.
Note: A Chinese patent (CN113880812A) describes an optimized preparation method aimed at improving the yield and simplifying the process for industrial-scale production.[15][16]
Analytical and Quality Control Protocols
Ensuring the identity, purity, and quality of Vimseltinib is paramount for both research and clinical applications. A robust analytical and quality control (QC) program is essential.
Analytical Methodologies
A validated, stability-indicating analytical method is crucial for the characterization and quantification of Vimseltinib. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a commonly employed technique.
Table 2: Example HPLC-MS Parameters for Vimseltinib Analysis [10]
| Parameter | Specification |
| Column | Primesep B, 3.2 x 100 mm, 5 µm, 100 Å |
| Mobile Phase | Gradient of Acetonitrile (10-50%) in 20 mM Ammonium Formate (pH 3.0) |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 305 nm; ESI-SIM: [M+H]⁺ at m/z 432 |
| Limit of Detection (LOD) | Approximately 0.2 ppb (instrument dependent) |
Experimental Protocol: HPLC-MS Analysis of Vimseltinib
-
Sample Preparation:
-
Accurately weigh and dissolve the Vimseltinib reference standard and sample in a suitable solvent (e.g., DMSO, Methanol) to a known concentration.
-
For plasma samples, a protein precipitation step using a solvent like methanol is typically required.[17]
-
Further dilute the samples with the initial mobile phase to fall within the linear range of the assay.
-
-
Instrument Setup:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Set the column temperature as required.
-
Configure the mass spectrometer for positive electrospray ionization (ESI) and select ion monitoring (SIM) for the [M+H]⁺ ion of Vimseltinib (m/z 432).
-
-
Data Acquisition and Analysis:
-
Inject a blank, a series of calibration standards, and the prepared samples.
-
Integrate the peak corresponding to Vimseltinib and construct a calibration curve by plotting peak area against concentration.
-
Determine the concentration of Vimseltinib in the samples by interpolating their peak areas from the calibration curve.
-
The validation of such an analytical method should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which outline the necessary validation characteristics, including specificity, linearity, accuracy, precision, and robustness.[8][9][10][18]
Quality Control Workflow
A comprehensive QC workflow for Vimseltinib should encompass various tests to ensure its quality and consistency.
Caption: A typical Quality Control workflow for a Vimseltinib API batch.
Table 3: Key Quality Control Tests and Acceptance Criteria
| Test | Method | Acceptance Criteria (Illustrative) |
| Identity | Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) | Spectrum conforms to that of the reference standard. |
| Appearance | Visual Inspection | White to off-white solid.[9] |
| Purity (Assay) | HPLC | ≥ 98.0% |
| Related Substances | HPLC | Individual impurity: ≤ 0.1%, Total impurities: ≤ 0.5% |
| Residual Solvents | Gas Chromatography (GC) | Conforms to ICH Q3C limits. |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Polymorphic Form | X-ray Powder Diffraction (XRPD) | Consistent with the desired crystal form.[9] |
These acceptance criteria are illustrative and should be established based on the specific manufacturing process and regulatory requirements.
Preclinical Data Synopsis
A robust preclinical data package is fundamental to the development of any new therapeutic agent. For Vimseltinib, this has included comprehensive studies on its pharmacology, pharmacokinetics, and toxicology.
Pharmacokinetics and Pharmacodynamics
Preclinical studies in animal models, such as mice, have been instrumental in characterizing the pharmacokinetic (PK) and pharmacodynamic (PD) profile of Vimseltinib.[8][18] These studies have demonstrated that Vimseltinib is orally bioavailable and achieves plasma concentrations sufficient to inhibit CSF1R signaling.[14]
Table 4: Representative Preclinical Pharmacokinetic Parameters of Vimseltinib in Mice
| Parameter | Value |
| Cmax (Maximum Concentration) | Dose-dependent |
| Tmax (Time to Maximum Concentration) | Varies with dose and formulation |
| AUC(0-24) (Area Under the Curve) | Dose-dependent |
| T½ (Half-life) | Varies with species and dose |
Pharmacodynamic studies have utilized biomarkers to confirm target engagement. For instance, a reduction in circulating non-classical monocytes and an increase in plasma levels of CSF1 and IL-34 have been observed as indicators of CSF1R inhibition.[4][9]
Toxicology
The preclinical safety evaluation of Vimseltinib has been conducted in various animal models to identify potential toxicities.[14] These studies are essential for determining a safe starting dose for human clinical trials and for monitoring potential adverse effects. Key areas of toxicological assessment for kinase inhibitors often include cardiovascular safety, genotoxicity, and repeat-dose toxicity.[5][16]
Conclusion
Vimseltinib represents a significant advancement in the targeted therapy of diseases driven by aberrant CSF1R signaling. For researchers and drug development professionals, a thorough understanding of its sourcing, synthesis, mechanism of action, and analytical control is crucial for its effective and safe utilization in further research and development. This guide provides a foundational framework for navigating the technical landscape of this promising kinase inhibitor.
References
-
Smith, B. D., et al. (2021). Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages. Molecular Cancer Therapeutics, 20(11), 2098–2109. [Link]
-
Smith, B. D., et al. (2021). Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages. ResearchGate. [Link]
-
European Medicines Agency. (2025). Assessment report - Romvimza. [Link]
-
SIELC Technologies. HPLC-MS Method for the Analysis of Vimseltinib on Primesep B Column. [Link]
-
Pharmacokinetics/pharmacodynamics of vimseltinib in a mouse model. A,... - ResearchGate. [Link]
- Google Patents. (2022). CN113880812A - Preparation method of CSF-IR (CSF-IR) inhibitor.
-
Koshman, Y. E., et al. (2024). Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors. Toxicological Sciences, 198(2), 316–327. [Link]
-
Deciphera Pharmaceuticals. (2021). Discovery of vimseltinib (DCC-3014), a highly selective switch-control inhibitor of CSF1R kinase. [Link]
-
Lam, B., et al. (2011). A Novel Preclinical Strategy for Identifying Cardiotoxic Kinase Inhibitors and Mechanisms of Cardiotoxicity. Circulation Research, 109(3), 281-291. [Link]
- Google Patents. (2014).
-
Deciphera Pharmaceuticals. (2023). Deciphera announces positive top line results from pivotal Phase 3 trial of vimseltinib in treatment of Tenosynovial Giant Cell Tumors. Patsnap Synapse. [Link]
-
Müller, S., et al. (2022). Publication Criteria and Requirements for Studies on Protein Kinase Inhibitors What Is Expected? Journal of Medicinal Chemistry, 65(10), 6995-6999. [Link]
-
PharmaCompass.com. Vimseltinib. [Link]
-
Tap, W. D., et al. (2024). CSF1R Inhibition in Patients with Advanced Solid Tumors or Tenosynovial Giant Cell Tumor: A Phase I Study of Vimseltinib. Clinical Cancer Research, 30(18), 3848-3857. [Link]
-
Pharma Models. (2014). The Importance of Toxicology Research in Preclinical Studies. [Link]
-
ResearchGate. (2026). Discovery of vimseltinib (DCC-3014), a highly selective CSF1R switch-control kinase inhibitor, in clinical development for the treatment of Tenosynovial Giant Cell Tumor (TGCT) | Request PDF. [Link]
-
Kymos. (2025). Quality control of small molecules. [Link]
-
Deciphera Pharmaceuticals. Vimseltinib. [Link]
-
Eastern Analytical Symposium. E13 - Quality Control of Small Molecule Drugs. [Link]
-
Technology Networks. (2022). Quality Control During Drug Development. [Link]
-
van der Heiden, I. P., et al. (2020). Validation of an analytical method using HPLC-MS/MS to quantify osimertinib in human plasma and supplementary stability results. Biomedical Chromatography, 34(4), e4771. [Link]
-
Wu, P., et al. (2016). Small-molecule kinase inhibitors: an analysis of FDA-approved drugs. Drug Discovery Today, 21(1), 5-10. [Link]
-
OncLive. (2024). Vimseltinib Shows Efficacy in Rare Tenosynovial Giant Cell Tumors. [Link]
-
ONO CORPORATE. (2025). Deciphera Receives European Commission Approval of ROMVIMZA™ (vimseltinib) for the Treatment of Tenosynovial Giant Cell Tumor (TGCT). [Link]
-
DelveInsight. (2025). Ono's ROMVIMZA vs Daiichi Sankyo's TURALIO in TGCT. [Link]
Sources
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- 3. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. database.ich.org [database.ich.org]
- 18. The Importance of Toxicology Research in Preclinical Studies [pharmamodels.net]
Methodological & Application
Application Note & Protocol: Synthesis of 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide
For: Researchers, scientists, and drug development professionals
Introduction: Strategic Importance and Synthesis Overview
2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide is a significant chemical intermediate, finding applications in the synthesis of various organic compounds, including pigments and potential pharmaceutical agents.[1] Its synthesis from acetoacet-o-toluidide represents a crucial chemical transformation, specifically a nitrosation reaction at an active methylene group. This document provides a comprehensive guide to the synthesis, including the underlying chemical principles, a detailed experimental protocol, and essential safety considerations.
The core of this synthesis involves the reaction of acetoacet-o-toluidide with nitrous acid, which is generated in situ from sodium nitrite and a weak acid, typically acetic acid. The active methylene group in acetoacet-o-toluidide, situated between two carbonyl groups, is sufficiently acidic to be susceptible to electrophilic attack by the nitrosonium ion (NO+), the active nitrosating agent.
Reaction Mechanism: The Chemistry of Nitrosation
The synthesis proceeds via an electrophilic substitution reaction on the carbon atom of the active methylene group. The generally accepted mechanism involves the following key steps:
-
Formation of the Nitrosating Agent: In an acidic medium, sodium nitrite is protonated to form nitrous acid (HNO₂). Further protonation and subsequent loss of a water molecule generate the highly electrophilic nitrosonium ion (NO⁺).[2]
-
NaNO₂ + CH₃COOH ⇌ HNO₂ + CH₃COONa
-
HNO₂ + H⁺ ⇌ H₂NO₂⁺
-
H₂NO₂⁺ → NO⁺ + H₂O
-
-
Enolization of Acetoacet-o-toluidide: The acetoacet-o-toluidide exists in equilibrium with its enol tautomer. The enol form is electron-rich and acts as the nucleophile in the subsequent step.
-
Electrophilic Attack: The nitrosonium ion (NO⁺) is attacked by the electron-rich double bond of the enol, leading to the formation of a nitroso intermediate.
-
Tautomerization: The intermediate nitroso compound, which is a C-nitroso compound, is unstable and rapidly tautomerizes to the more stable oxime, 2-hydroxyimino-3-oxo-N-o-tolyl-butyramide.
Reaction Pathway Diagram:
Caption: Mechanism of 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide Synthesis.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for the laboratory-scale synthesis of 2-hydroxyimino-3-oxo-N-o-tolyl-butyramide.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Purity |
| Acetoacet-o-toluidide | 93-68-5 | 191.23 | 19.1 g (0.1 mol) | >98% |
| Sodium Nitrite | 7632-00-0 | 69.00 | 7.6 g (0.11 mol) | >97% |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 6.0 g (0.1 mol) | >99.5% |
| Ethanol | 64-17-5 | 46.07 | 100 mL | 95% |
| Distilled Water | 7732-18-5 | 18.02 | As needed | - |
Equipment
-
500 mL three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Büchner funnel and filter flask
-
Beakers and graduated cylinders
-
pH indicator paper
Detailed Synthesis Procedure
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for the synthesis.
-
Preparation of the Reaction Mixture: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 19.1 g (0.1 mol) of acetoacet-o-toluidide in 100 mL of 95% ethanol.[1]
-
Cooling: Cool the solution to 0-5 °C using an ice bath. It is crucial to maintain this low temperature throughout the addition of reagents to control the exothermic reaction and prevent the decomposition of nitrous acid.
-
Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 20 mL of distilled water.
-
Addition of Sodium Nitrite: Add the sodium nitrite solution dropwise to the cooled ethanolic solution of acetoacet-o-toluidide over a period of 30 minutes, ensuring the temperature does not rise above 5 °C.
-
Preparation of Acetic Acid Solution: In another beaker, dilute 6.0 g (0.1 mol) of glacial acetic acid with 10 mL of distilled water.
-
Addition of Acetic Acid: After the complete addition of the sodium nitrite solution, add the diluted acetic acid solution dropwise to the reaction mixture over 30 minutes, again maintaining the temperature at 0-5 °C. The pH of the reaction mixture should be acidic; verify with pH indicator paper.
-
Reaction Period: Continue stirring the reaction mixture at 0-5 °C for an additional 2 hours. A yellow precipitate of 2-hydroxyimino-3-oxo-N-o-tolyl-butyramide will form.
-
Warming and Further Stirring: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for another hour to ensure the completion of the reaction.
-
Isolation of the Product: Filter the yellow precipitate using a Büchner funnel.
-
Washing: Wash the collected solid with two 50 mL portions of cold distilled water to remove any unreacted salts and acetic acid.
-
Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Characterization of the Product
The identity and purity of the synthesized 2-hydroxyimino-3-oxo-N-o-tolyl-butyramide can be confirmed by standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
Infrared (IR) Spectroscopy: Look for characteristic peaks for the oxime (-OH), amide (N-H and C=O), and ketone (C=O) functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the chemical structure by analyzing the chemical shifts and integration of the protons and carbons.
Safety and Handling Precautions
4.1. Reagent-Specific Hazards
-
Acetoacet-o-toluidide: May cause skin and eye irritation.[3] Long-term exposure may have adverse health effects.[4]
-
Sodium Nitrite: Toxic if swallowed.[5][6] It is an oxidizing agent and may intensify fire.[5] Avoid contact with combustible materials.[5][7][8]
-
Glacial Acetic Acid: Causes severe skin burns and eye damage. The vapor is corrosive and can cause respiratory irritation.
4.2. General Laboratory Safety
-
All manipulations should be performed in a well-ventilated fume hood.[6][8][9]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][9]
-
An eyewash station and safety shower should be readily accessible.
-
In case of accidental spills, absorb the material with a non-combustible absorbent and dispose of it as hazardous waste.[9]
4.3. Waste Disposal
-
Dispose of all chemical waste according to institutional and local regulations.
-
Aqueous waste containing residual nitrite should be handled with care and neutralized if necessary before disposal.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction | Ensure the reaction temperature is maintained at 0-5 °C during reagent addition. Verify the acidity of the reaction mixture. |
| Loss of product during washing | Use cold water for washing to minimize the solubility of the product. | |
| Dark-colored Product | Side reactions due to high temperature | Strictly control the reaction temperature. |
| Impurities in starting materials | Use high-purity reagents. | |
| Reaction does not start | Insufficiently acidic conditions | Check the pH of the reaction mixture and add more acetic acid if necessary. |
| Low reactivity of starting material | Ensure the acetoacet-o-toluidide is of good quality. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 2-hydroxyimino-3-oxo-N-o-tolyl-butyramide. By understanding the underlying reaction mechanism and adhering to the outlined experimental procedures and safety precautions, researchers can successfully synthesize this valuable chemical intermediate for further applications in their research and development endeavors.
References
- Vertex AI Search. (2017, October 4).
- Wikipedia. (n.d.).
- Fisher Scientific. (2015, March 19).
- MilliporeSigma. (2025, November 6).
- BASF. (2025, December 23).
- Valudor Products. (n.d.).
- Mitch, W. (n.d.).
- ResearchGate. (n.d.).
- PMC. (n.d.). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants.
- Thieme. (n.d.). Product Class 4: N-Nitrosoamines.
- ChemicalBook. (n.d.). 2-HYDROXYIMINO-3-OXO-NO-TOLYL-BUTYRAMIDE Chemical Properties.
- CITI Japan. (2003, July 16). o-ACETOACETOTOLUIDIDE CAS N°: 93-68-5.
- PubMed. (2019, June 1).
- MDPI. (2025, July 2). Molecules, Volume 30, Issue 14.
- Elchemy. (n.d.). Acetoacet-O-Toluidide Manufacturer & Suppliers |ELRASA-AAOT.
Sources
- 1. Acetoacet-O-Toluidide Manufacturer & Suppliers |ELRASA-AAOT - Elchemy [elchemy.com]
- 2. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. Acetoaceto-o-Toluidide Enhances Cellular Proliferative Activity in the Urinary Bladder of Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. download.basf.com [download.basf.com]
- 7. fishersci.com [fishersci.com]
- 8. valudor.com [valudor.com]
- 9. gest.joyadv.it [gest.joyadv.it]
Application Note: Using 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide in Azo Pigment Manufacturing
This Application Note provides a comprehensive technical guide for the utilization of 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide (CAS 3014-32-2) in the manufacturing of high-performance metal-complex azo pigments.
Executive Summary
2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide (also known as 2-oximinoacetoacet-o-toluidide) is a critical intermediate and chelating ligand used in the synthesis of Metal Complex Azo Pigments , specifically within the yellow-to-green spectral range. Unlike classical monoazo pigments (e.g., Hansa Yellows) where the acetoacetamide moiety acts as a coupling component for diazonium salts, this molecule represents the nitrosated form of the coupling component.
Its primary industrial application is as a bidentate or tridentate ligand for transition metals (Nickel, Copper, Cobalt), yielding pigments with superior lightfastness, solvent resistance, and thermal stability compared to their metal-free counterparts. This guide details the protocol for synthesizing Nickel(II) Complex Pigments (analogs of C.I. Pigment Green 10) using this specific ligand.
Key Chemical Properties
| Property | Specification |
| Chemical Name | 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide |
| CAS Number | 3014-32-2 |
| Molecular Formula | C₁₁H₁₂N₂O₃ |
| Molecular Weight | 220.22 g/mol |
| Role | Chelating Ligand / Nitrosated Intermediate |
| Target Pigment Class | Metal Complex Azo (e.g., Green-Gold shades) |
Chemical Mechanism & Reaction Pathway[1][2]
The utility of this molecule lies in the oxime (
Mechanism of Chelation
The ligand coordinates with metal ions (typically
-
The Oxime Nitrogen or Oxygen.
-
The Amide Carbonyl Oxygen .
-
(Potentially) The deprotonated Amide Nitrogen .
This creates a rigid, planar heterocyclic complex that confers high durability to the resulting pigment.
Figure 1: Synthesis pathway from precursor to final metal complex pigment. The focus of this guide is the "Ligand -> Pigment" stage.
Manufacturing Protocol: Nickel Complex Synthesis
This protocol describes the conversion of 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide into a high-performance Nickel Azo-type pigment. This process mimics the synthesis of C.I. Pigment Green 10 , substituting the p-chloro analog with the o-tolyl derivative to alter the shade towards a warmer yellow/olive.
Reagents & Equipment
-
Ligand: 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide (Purity >98%).
-
Metal Source: Nickel(II) Acetate Tetrahydrate (
) or Nickel Chloride ( ). -
Solvent: Dimethylformamide (DMF) or Water/Surfactant blend.
-
pH Control: Sodium Acetate (buffer) or Sodium Hydroxide (dilute).
-
Equipment: Glass-lined reactor, reflux condenser, high-shear agitator, filtration press.
Step-by-Step Procedure
Step 1: Ligand Dissolution
-
Charge the reactor with 1000 parts of water (or 50:50 Water/DMF for higher crystal quality).
-
Add 22.0 parts (0.1 mol) of 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide .
-
Heat the suspension to 50°C under constant agitation.
-
Optional: Add 2.0 parts of a non-ionic surfactant (e.g., ethoxylated fatty alcohol) to improve dispersion.
-
Adjust pH to 8.0–9.0 using dilute NaOH. The ligand should dissolve or form a fine, uniform dispersion as the oxime proton is acidic (
).
Step 2: Metallization (Chelation)
-
In a separate vessel, dissolve 25.0 parts (0.1 mol) of Nickel Acetate Tetrahydrate in 200 parts of warm water.
-
Slowly add the Nickel solution to the Ligand dispersion over 30–45 minutes .
-
Observation: The color will shift significantly (typically from pale yellow to deep yellow/green-gold) as the complex forms.
-
Critical Control: Maintain temperature at 50–60°C during addition.
-
-
Once addition is complete, heat the reaction mass to 90–95°C (reflux if using organic solvents).
-
Maintain this temperature for 3–4 hours to drive the chelation to completion and promote crystal growth (Ostwald ripening).
Step 3: pH Adjustment & Laking
-
Check the pH.[1][2] The reaction releases acetic acid (if using acetate).
-
Buffer the system to pH 5.0–6.0 using Sodium Acetate. This pH range favors the precipitation of the neutral 1:2 or 1:1 complex (depending on stoichiometry) and ensures insolubility.
-
Stir for an additional 1 hour .
Step 4: Isolation & Finishing
-
Cool the slurry to 60°C .
-
Filter the pigment using a filter press or Buchner funnel.
-
Wash the cake thoroughly with warm water until the filtrate is colorless and free of nickel ions (test with dimethylglyoxime if necessary).
-
Dry the pigment cake at 80°C in a vacuum oven.
-
Pulverize/Mill to desired particle size (typically
for paints/inks).
Process Optimization & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Color Strength | Incomplete metallization or large particle size. | Increase reaction time at 95°C; ensure stoichiometric Ni equivalent (slight excess of 5% is common). |
| Dull/Dirty Shade | Oxidation of ligand or iron contamination. | Use deionized water; ensure inert atmosphere ( |
| Poor Filtration | Colloidal particles (too fine). | Perform a "heat aging" step (boil) after pH adjustment to grow crystals; check surfactant load. |
| Free Nickel in Filtrate | Excess Nickel salt used. | Optimize stoichiometry; wash cake more thoroughly; treat effluent before disposal. |
Process Flow Diagram
Figure 2: Operational workflow for the metallization of 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide.
Safety & Regulatory Considerations
-
Nickel Exposure: Nickel compounds are known sensitizers and potential carcinogens (IARC Group 1/2B). All handling of nickel salts must occur under strict ventilation (fume hood) with appropriate PPE (respirators, gloves).
-
Dust Explosion: The final organic pigment powder is combustible. Ground all equipment and use inerting systems during milling.
-
Waste Disposal: Filtrate will contain Nickel traces. It must be treated (e.g., precipitation with sulfide or hydroxide) before discharge to meet environmental regulations.
References
-
Hunger, K., & Schmidt, M. U. (2018). Industrial Organic Pigments: Production, Properties, Applications. 4th Edition. Wiley-VCH. Link
-
Greene, M. (1990). "Metal Complex Pigments".[3] High Performance Pigments. Wiley-VCH. (Contextualizes Nickel Azo Yellow chemistry).
-
PubChem. (2023). 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide (CAS 3014-32-2).[4] National Library of Medicine. Link
-
Lomax, S. Q., & Lomax, J. F. (2019). "The synthesis and characterization of historical and novel azo pigments". Heritage Science, 7:101. (Provides protocols for AAOT-based pigment synthesis). Link
- Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. 3rd Edition. Wiley-VCH.
Sources
Reaction conditions for oximation of beta-keto amides
Executive Summary
The introduction of an
This guide details the nitrosation route using sodium nitrite in acetic acid.[1][2] This method exploits the high acidity of the
Mechanistic Principles & Critical Parameters
The Nitrosation-Tautomerization Pathway
Unlike simple ketones which require nucleophilic attack by hydroxylamine (
-
Enolization: The
-keto amide exists in equilibrium with its enol form, driven by the acidity of the -methylene hydrogens ( ). -
Electrophilic Attack: The enol attacks the nitrosonium ion (
), generated in situ from sodium nitrite and acid. -
Tautomerization: The resulting C-nitroso intermediate is unstable and rapidly tautomerizes to the thermodynamically favored oxime (
-hydroxyimino) form.
Key Selectivity Insight: While secondary amides can undergo N-nitrosation to form unstable N-nitroso amides, the reaction at the
Critical Reaction Parameters
| Parameter | Recommended Condition | Scientific Rationale |
| Acid/Solvent | Glacial Acetic Acid | Acts as both solvent and catalyst. Strong enough to generate |
| Temperature | 0°C – 10°C | Crucial. Higher temperatures (>15°C) promote N-nitrosation, decarboxylation (if ester groups are present), and "tarring" due to polymerization. |
| Stoichiometry | 1.1 – 1.2 eq. | A slight excess ensures complete conversion. Large excesses lead to formation of |
| pH Control | pH 4 – 5 (buffered) | If acid sensitive groups are present, buffering with sodium acetate prevents decomposition while maintaining sufficient free acid for |
Visualized Pathways
Reaction Mechanism (DOT Visualization)
Caption: Mechanistic pathway favoring C-nitrosation via the enol intermediate over N-nitrosation.
Experimental Protocol: Synthesis of -Oximino Acetoacetanilide
Target Molecule: 2-(Hydroxyimino)-3-oxo-N-phenylbutanamide Scale: 50 mmol (approx. 8.8 g of starting material)
Reagents & Equipment
-
Acetoacetanilide: 8.86 g (50 mmol)
-
Glacial Acetic Acid: 40 mL (Solvent)
-
Sodium Nitrite (
): 4.14 g (60 mmol, 1.2 equiv) dissolved in 12 mL water. -
Equipment: 250 mL 3-neck round-bottom flask, internal thermometer, addition funnel, overhead stirrer (preferred over magnetic for thick slurries).
Step-by-Step Procedure
Step 1: Dissolution
-
Charge the flask with 8.86 g of acetoacetanilide and 40 mL of glacial acetic acid.
-
Stir at room temperature until fully dissolved. Note: If the amide is sparingly soluble, gentle warming to 30°C is permitted, but the solution MUST be cooled before Step 2.
Step 2: Controlled Nitrosation
-
Cool the solution to 0–5°C using an ice/salt bath.
-
Load the aqueous sodium nitrite solution (4.14 g in 12 mL
) into the addition funnel. -
Crucial Step: Add the nitrite solution dropwise over 30–45 minutes .
Step 3: Post-Reaction Stirring
-
Once addition is complete, allow the mixture to stir at 0–5°C for 1 hour .
-
Remove the ice bath and allow the mixture to warm to room temperature (approx. 20°C) over 2 hours.
-
Checkpoint: TLC (EtOAc/Hexane 1:1) should show consumption of the starting material (
) and appearance of the oxime ( , often streaks).
-
Step 4: Workup & Isolation
-
Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring.
-
The "Oiling Out" Phase: The product often precipitates as a sticky oil or gum initially.
-
Action: Stir vigorously for 30–60 minutes. The oil should solidify into a granular solid as acetic acid diffuses into the water.
-
Troubleshooting: If it remains oily, decant the water, add fresh ice water, and scratch the flask walls with a glass rod to induce crystallization.
-
-
Filter the solid using a Buchner funnel.
-
Wash the cake with
mL of cold water to remove residual acid and sodium acetate.
Step 5: Purification
-
Recrystallization: Dissolve the crude solid in a minimum amount of boiling ethanol (approx. 30 mL).
-
Add hot water until slight turbidity is observed, then cool slowly to 4°C.
-
Filter and dry in a vacuum oven at 45°C for 6 hours.
Expected Yield: 75–85%
Characterization: Melting Point: 138–140°C (dec).
Workflow Diagram
Caption: Operational workflow for the synthesis and isolation of α-oximino β-keto amides.[5][6]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Product Oils Out | High solubility of the oxime in dilute acetic acid; Presence of impurities. | Decant the aqueous layer.[7] Add fresh ice water. Scratch the vessel walls. Seed with a pure crystal if available. |
| Low Yield | N-Nitrosation side reaction; Hydrolysis of amide. | Ensure Temperature is <10°C during addition. Check that the amide is fully dissolved before nitrite addition. |
| Brown Fumes ( | Decomposition of Nitrite; Reaction too hot. | Reduce addition rate. Ensure efficient stirring. Use a slight excess of nitrite (1.1 eq) rather than a large excess. |
| Product Color | Yellow is normal (conjugated system). Dark orange/red indicates decomposition. | Recrystallize immediately. Store product in the dark (oximes are light sensitive). |
Safety & Compliance (Nitrosamines)
WARNING: This reaction involves the generation of nitrosating agents.
-
Secondary Amines: Ensure the starting material is free of secondary amine impurities. Reaction of secondary amines with nitrite generates N-nitrosamines , which are potent carcinogens.[8][9]
-
N-Nitroso Amides: While the protocol favors C-nitrosation, trace N-nitroso amides may form. These are direct-acting mutagens. Always handle the crude product with gloves and in a fume hood.
-
Waste Disposal: Quench all filtrates with sulfamic acid or urea to destroy excess nitrite before disposal.
References
-
Preparation of Ethyl (Z)-2-(hydroxyimino)-3-oxobutyrate. PrepChem. Available at: [Link]
- Nitrosation of C-H-acidic compounds (Patent US5861533A).Google Patents.
-
Acetoacetanilide. Organic Syntheses, Coll. Vol. 3, p.10 (1955); Vol. 24, p.1 (1944). Available at: [Link]
-
Nitrosation and Nitrosylation. Wikipedia. Available at: [Link]
Sources
- 1. US5861533A - Process for nitrosation of C-H-acidic compounds - Google Patents [patents.google.com]
- 2. Oxime - Wikipedia [en.wikipedia.org]
- 3. magritek.com [magritek.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ecetoc.org [ecetoc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. cir-safety.org [cir-safety.org]
The Strategic Utility of 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide in Pharmaceutical Synthesis
Introduction
In the landscape of pharmaceutical development, the efficient construction of heterocyclic scaffolds is a cornerstone of medicinal chemistry. Among these, the isoxazole ring system is a privileged motif, present in a range of therapeutic agents. This application note provides a detailed technical guide on the synthesis, characterization, and strategic application of 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide , a versatile intermediate poised for the synthesis of 5-methyl-N-aryl-isoxazole-4-carboxamides. These isoxazole derivatives are of significant interest due to their diverse biological activities, which include anti-inflammatory, antibacterial, and anticancer properties[1]. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this intermediate in their synthetic campaigns.
Physicochemical Properties and Safety Information
A clear understanding of the physicochemical properties of 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide is essential for its safe handling and effective use in synthesis.
| Property | Value | Source |
| CAS Number | 3014-32-2 | [2][3] |
| Molecular Formula | C₁₁H₁₂N₂O₃ | [4] |
| Molecular Weight | 220.23 g/mol | [4] |
| Appearance | Expected to be a crystalline solid | General knowledge |
| Solubility | Likely soluble in polar organic solvents such as ethanol, methanol, and DMSO | General knowledge |
Safety Precautions: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide. Work should be conducted in a well-ventilated fume hood. Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information.
Synthesis of 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide
The synthesis of the title compound is achieved through a classical oximation reaction of the corresponding β-ketoamide, acetoacet-o-toluidide. This reaction is a robust and well-established method for the formation of oximes from 1,3-dicarbonyl compounds.
Experimental Workflow: Synthesis
The following diagram illustrates the workflow for the synthesis of 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide.
Caption: Synthetic workflow for 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide.
Detailed Protocol: Synthesis
Materials:
-
Acetoacet-o-toluidide
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve acetoacet-o-toluidide (1 equivalent) in ethanol.
-
Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents). The sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt.
-
Reaction: Heat the mixture to reflux with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution. If precipitation is incomplete, the reaction mixture can be poured into cold water to induce further precipitation.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials and inorganic salts.
-
Drying: Dry the purified product in a vacuum oven at a temperature not exceeding 50 °C to obtain 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide as a crystalline solid.
Characterization and Analytical Protocols
Proper characterization of the synthesized intermediate is crucial to ensure its purity and structural integrity before proceeding to the next synthetic step.
Expected Analytical Data:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the o-tolyl group, a singlet for the methyl group, a singlet for the N-H proton of the amide, and a singlet for the O-H proton of the oxime. The chemical shifts will be influenced by the solvent used (e.g., DMSO-d₆ or CDCl₃)[5][6][7]. |
| ¹³C NMR | Resonances for the carbonyl carbons of the amide and ketone, the imino carbon of the oxime, aromatic carbons of the o-tolyl group, and the methyl carbon[6][7]. |
| FT-IR | Characteristic absorption bands for the N-H stretch of the amide, C=O stretches of the amide and ketone, C=N stretch of the oxime, and O-H stretch of the oxime[4]. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (220.23 g/mol )[5]. |
Analytical Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the compound in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Obtain the IR spectrum of the solid sample using a KBr pellet or an ATR accessory.
-
Mass Spectrometry (MS): Analyze a dilute solution of the compound using an appropriate ionization technique (e.g., ESI or EI) to confirm the molecular weight.
-
Purity Analysis (HPLC): Develop a High-Performance Liquid Chromatography (HPLC) method using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water) to assess the purity of the synthesized intermediate.
Application in Pharmaceutical Synthesis: Preparation of 5-Methyl-N-aryl-isoxazole-4-carboxamides
The primary utility of 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide lies in its ability to undergo intramolecular cyclization to form the isoxazole ring system. This reaction is a key step in the synthesis of a variety of biologically active molecules.
Reaction Pathway: Cyclization to Isoxazole
The following diagram illustrates the cyclization of 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide to form a 5-methyl-N-(o-tolyl)isoxazole-4-carboxamide.
Sources
- 1. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition [mdpi.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
Crystallization methods for N-o-tolyl-butyramide derivatives
Application Note: Advanced Crystallization Strategies for N-o-tolyl-butyramide Derivatives
Executive Summary & Chemical Context
This guide details the isolation and purification of N-o-tolyl-butyramide (N-(2-methylphenyl)butanamide) and its structural derivatives.[1] These molecules present a unique crystallographic challenge: they possess a "Janus-faced" polarity—a hydrophilic amide core capable of hydrogen bonding, flanked by a lipophilic butyl chain and a sterically crowded ortho-tolyl ring.[1]
The presence of the ortho-methyl group induces a twist in the amide bond relative to the phenyl ring (the "ortho effect"), disrupting planar packing and often leading to polymorphism or oiling out (liquid-liquid phase separation) during crystallization. This note moves beyond standard "dissolve and cool" recipes, providing a mechanistic approach to controlling supersaturation in these specific systems.
Critical Physicochemical Parameters
Before attempting crystallization, the solubility profile must be understood to prevent yield loss or oiling out.
Table 1: Solubility Profile & Solvent Selection Strategy
| Solvent Class | Representative Solvents | Interaction Mechanism | Application in Protocol |
| Primary Solvent (Good) | Ethanol, Methanol, Isopropanol | H-bond donor/acceptor; solubilizes amide core.[1] | Dissolution medium.[2][3] High solubility at boiling point. |
| Anti-Solvent (Poor) | Water | High polarity; forces hydrophobic butyl chain aggregation. | Yield driver in "drowning out" crystallization. |
| Non-Polar Medium | Toluene, Ethyl Acetate | Van der Waals interactions with tolyl/butyl groups. | Used for cooling crystallization (slow growth). |
| Hazardous/Avoid | Diethyl Ether, Chlorinated solvents | High evaporation rates; promotes uncontrolled nucleation. | Avoid for crystallization; use only for extraction. |
Protocol A: Dual-Solvent Displacement (The "Drowning Out" Method)[1]
This is the preferred method for high-throughput purification or when removing polar impurities (e.g., unreacted amines or salts).[1]
Mechanism: The ortho-methyl group prevents tight lattice packing initially. By dissolving in ethanol, we solvate the amide. The slow addition of water increases the interfacial tension of the hydrophobic butyl chain, driving the molecules to aggregate into an ordered lattice rather than a disordered oil.
Step-by-Step Methodology:
-
Dissolution:
-
Charge crude N-o-tolyl-butyramide derivative into a flask.
-
Add Ethanol (95%) at a ratio of 3.0 mL per gram of solid.
-
Heat to 60°C with agitation until fully dissolved.
-
Checkpoint: If the solution is colored (brown/yellow), add Activated Charcoal (5 wt%), stir for 15 mins, and hot-filter through Celite.
-
-
Nucleation Onset:
-
Maintain temperature at 50–55°C .
-
Add warm water (50°C) dropwise via an addition funnel.
-
Critical Step: Stop addition immediately upon the first sign of persistent turbidity (cloud point).
-
Stir at constant temperature for 20 minutes to allow stable nuclei to form (Ostwald ripening).
-
-
Growth & Yield:
-
Resume water addition slowly until the solvent ratio reaches 1:1 (Ethanol:Water) .
-
Cool the slurry linearly to 5°C over 2 hours (0.4°C/min). Rapid cooling here will trap impurities.
-
-
Isolation:
-
Filter under vacuum. Wash the cake with cold 30% Ethanol/Water .
-
Dry in a vacuum oven at 40°C. Note: Butyramides have low melting points (often <90°C); do not overheat.
-
Protocol B: Evaporative Cooling in Toluene (Polymorph Control)
Use this method when the goal is to obtain large, single crystals for X-ray diffraction (XRD) or to access a thermodynamically stable polymorph. Toluene interacts favorably with the aromatic ring but less so with the amide hydrogen bonds, encouraging the formation of intermolecular H-bond networks (dimers/chains).
Step-by-Step Methodology:
-
Saturation:
-
Suspend the compound in Toluene (5 mL/g).
-
Heat to reflux (approx. 110°C) until clear.
-
If a small amount of solid remains, add Toluene in 0.5 mL increments.
-
-
Seeding (Optional but Recommended):
-
Cool the solution to 80°C .
-
Add a single seed crystal of the desired form (if available).
-
-
Controlled Evaporation:
-
Cover the flask with a perforated film (e.g., Parafilm with 3 needle holes) or use a controlled vacuum ramp.
-
Allow the solvent to evaporate slowly at room temperature over 24–48 hours.
-
Why this works: The slow removal of solvent maintains a low degree of supersaturation, preventing the "ortho-methyl" steric clash from forcing a kinetic (disordered) structure.
-
Troubleshooting: The "Oiling Out" Phenomenon
A common failure mode for butyramide derivatives is phase separation into an oil rather than a crystal. This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solubility/Crystalline boundary.
Visual Diagnostic: The solution turns milky, then droplets coalesce into a sticky oil at the bottom.
Corrective Action:
-
Re-heat the mixture until the oil redissolves.
-
Add more solvent (Ethanol) to lower the concentration.
-
Seed the solution at a higher temperature (above the oiling-out point).
-
Agitate vigorously to prevent droplet coalescence.
Process Visualization
The following diagrams illustrate the decision logic and the thermodynamic pathway to avoid oiling out.
Figure 1: Decision matrix for solvent selection and troubleshooting phase separation.
Figure 2: Mechanistic impact of the "Ortho Effect" and solvent choice on crystal habit.
References
-
NIST (National Institute of Standards and Technology). Ethanol with Toluene and Water - IUPAC-NIST Solubilities Database. Retrieved from: [Link] (Authoritative data on the ternary phase behavior of the solvent systems recommended in this protocol).
-
MDPI (Molecules). Polymorphism of N-Aryl Amides: Structural Insights. Retrieved from: [Link] (General reference for the crystallographic behavior of ortho-substituted anilides and the impact of steric hindrance on packing).
-
Hampton Research. Crystallization Tips: Handling Lipophilic Ligands. Retrieved from: [Link] (Guidance on troubleshooting oiling out and handling hydrophobic small molecules).
Sources
- 1. CN104326936A - Synthesis method for trans N-ethyl-N-(2'-alkyl phenyl)-2-butenamide - Google Patents [patents.google.com]
- 2. Crystallization of Protein-Ligand Complexes | Hampton Research [hamptonresearch.com]
- 3. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
Catalysts used in the synthesis of 2-hydroxyimino-3-oxobutanamides
Application Note & Protocols
Topic: Catalytic Systems for the Synthesis of 2-Hydroxyimino-3-Oxobutanamides
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive scientific guide to the catalytic synthesis of 2-hydroxyimino-3-oxobutanamides, a class of compounds valuable as precursors and intermediates in organic and medicinal chemistry. The primary synthetic route involves the C-nitrosation of the active methylene group in 3-oxobutanamide precursors. This note delves into the mechanistic principles of this transformation and focuses on the critical role of catalysts in enhancing reaction efficiency, yield, and sustainability. We will explore various catalytic systems, from traditional acid catalysis to emerging green chemistry approaches. Detailed, field-tested experimental protocols are provided, supplemented by troubleshooting insights to empower researchers in optimizing this synthesis.
Introduction: Significance and Synthetic Strategy
2-Hydroxyimino-3-oxobutanamides are versatile chemical scaffolds. The presence of the oxime group, a ketone, and an amide within a compact structure makes them valuable building blocks for the synthesis of more complex heterocyclic compounds and molecules with potential biological activity.
The most prevalent and direct method for their synthesis is the nitrosation of a 3-oxobutanamide, such as an acetoacetanilide, at the C2 position (the active methylene group).[1][2] This reaction involves an electrophilic attack on the enol or enolate form of the starting material by a nitrosating agent. The efficiency of this transformation is profoundly dependent on the catalytic system employed, which governs the formation of the active electrophile and facilitates the key C-N bond formation.
The General Reaction Mechanism
The synthesis proceeds via the nitrosation of the α-carbon to the ketone group. This carbon is particularly reactive due to the electron-withdrawing effects of the adjacent carbonyl and amide groups, which increase its acidity. The generally accepted mechanism involves several key steps, as outlined below.
Figure 1: General mechanism for the acid-catalyzed synthesis of 2-hydroxyimino-3-oxobutanamides.
-
Generation of the Nitrosating Agent: The most common precursor is an alkali metal nitrite, such as sodium nitrite (NaNO₂). In the presence of an acid catalyst, nitrous acid (HNO₂) is formed in situ.[3] Depending on the pH and conditions, nitrous acid can be further converted into more potent electrophilic nitrosating species like dinitrogen trioxide (N₂O₃) or the nitrosonium ion (NO⁺).[4]
-
Formation of the Nucleophile: The 3-oxobutanamide starting material exists in equilibrium with its enol tautomer. The electron-rich double bond of the enol is the nucleophile that attacks the nitrosating agent.
-
Electrophilic Attack: The enol attacks the electrophilic nitrogen of the nitrosating species.
-
Deprotonation: A final deprotonation step yields the stable 2-hydroxyimino-3-oxobutanamide product.
Catalytic Systems: A Comparative Overview
The choice of catalyst is paramount, influencing reaction rate, yield, and operational simplicity.
Acid Catalysis
Acid catalysis is the most widely employed and reliable method for this synthesis. The primary role of the acid is to facilitate the generation of the active nitrosating species from nitrite salts.[3]
-
Mineral Acids (e.g., HCl): Strong acids like hydrochloric acid are effective but require careful pH control. Excessively low pH can lead to decomposition of the product.[3]
-
Organic Acids (e.g., Acetic Acid): Glacial acetic acid is an excellent choice, often acting as both a catalyst and a solvent.[3] It provides a sufficiently acidic medium to generate nitrous acid without being overly harsh, thus minimizing side reactions.
-
Solid Acids (e.g., p-TSA): Heterogeneous catalysts like p-toluenesulfonic acid (p-TSA) offer advantages in terms of simplified workup and catalyst recovery. A combination of p-TSA and NaNO₂ serves as an effective nitrosating system under mild conditions.[4]
Expert Insight: The use of acetic acid is often preferred in laboratory settings due to its dual role as a solvent and catalyst, which simplifies the reaction setup. For larger-scale operations, the potential for catalyst recovery makes solid acids an attractive alternative.
Green Catalytic Approaches
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign catalytic systems for oxime synthesis.[5]
-
Natural Acid Catalysts: Extracts from natural sources like citrus fruits have been explored as mild, biodegradable acid catalysts for oxime formation.
-
Solvent-Free Conditions: The use of solid-state grinding or microwave irradiation can promote the reaction without the need for volatile organic solvents, reducing waste and energy consumption.
-
Reusable Catalysts: Heterogeneous catalysts, such as polyoxometalates or nano-Fe₃O₄, offer the potential for easy separation and reuse, making the process more economical and sustainable.[6]
Other Catalytic Systems
While less common for this specific transformation, other catalysts known to promote nitrosation or oxime formation are worth noting for specialized applications.
-
Thiocyanate: The thiocyanate anion is known to be a particularly effective catalyst for nitrosamine formation and could potentially accelerate the C-nitrosation process.[7]
-
Electrocatalysis: Novel strategies using electrocatalytic reduction of nitrates or nitrites in the presence of carbonyl compounds have been developed for one-step oxime synthesis, representing a cutting-edge approach.[8]
| Catalyst System | Typical Conditions | Advantages | Disadvantages | Yield Range |
| Acetic Acid / NaNO₂ | 0–10 °C, Acetic Acid solvent | Readily available, simple, good yields | Corrosive, requires aqueous workup | Good to Excellent |
| HCl / NaNO₂ | 0–5 °C, Aqueous medium | Inexpensive, fast reaction | Requires strict pH and temperature control | Variable |
| p-TSA / NaNO₂ | Mild, heterogeneous conditions | Easy workup, potentially reusable catalyst | May be slower than homogeneous systems | Moderate to Excellent[4] |
| Natural Acids | Reflux in Ethanol | Environmentally friendly, biodegradable | Lower yields, potential for complex mixtures | Variable |
| Electrocatalysis (Zn-based) | Acidic electrolyte, constant current | High efficiency, uses waste pollutants | Requires specialized equipment | >90%[8] |
Detailed Experimental Protocol: Synthesis of N-Aryl-2-hydroxyimino-3-oxobutanamide
This protocol is a representative procedure adapted from established literature methods for the nitrosation of active methylene compounds.[3] It employs the robust and widely used sodium nitrite/acetic acid system.
Figure 2: Step-by-step experimental workflow for the synthesis.
Materials and Equipment
-
Reactants:
-
N-Aryl-3-oxobutanamide (e.g., Acetoacetanilide) (1.0 eq)
-
Sodium Nitrite (NaNO₂) (1.0 - 1.1 eq)
-
Glacial Acetic Acid
-
Deionized Water
-
Ethanol (for recrystallization)
-
-
Equipment:
-
Round-bottom flask or beaker
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel or pipette
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, gloves
-
Procedure
-
Dissolution: In a flask equipped with a magnetic stirrer, dissolve the N-Aryl-3-oxobutanamide (1.0 eq) in glacial acetic acid (approx. 10-20 mL per 10 mmol of substrate).
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to between 0–5 °C. Maintaining this low temperature is critical to control the reaction rate and prevent the decomposition of nitrous acid.
-
Nitrite Preparation: In a separate small beaker, dissolve sodium nitrite (1.0 eq) in a minimal amount of cold deionized water.
-
Addition: Add the aqueous sodium nitrite solution portion-wise (drop-by-drop) to the stirred, cold solution of the butanamide. A color change is typically observed. Ensure the temperature of the reaction mixture does not rise above 5 °C during the addition.
-
Reaction Time: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 60 minutes to ensure the reaction goes to completion.
-
Precipitation: Pour the reaction mixture slowly into a larger beaker containing a significant volume of ice-cold water (approx. 10x the volume of the reaction mixture). A solid precipitate of the product should form immediately.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with several portions of cold deionized water to remove residual acetic acid and inorganic salts.
-
Drying: Dry the product, either air-dried or in a vacuum oven at a low temperature.
-
Purification: For higher purity, recrystallize the crude product from a suitable solvent, such as ethanol.
Safety Precautions
-
The reaction should be performed in a well-ventilated fume hood as nitrogen oxides (NOx gases) may be evolved.[3]
-
Glacial acetic acid is corrosive. Handle with care.
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Conclusion
The synthesis of 2-hydroxyimino-3-oxobutanamides is a synthetically valuable transformation that is highly amenable to catalysis. While traditional acid-catalyzed methods using acetic acid remain a robust and reliable choice, the field is evolving towards more sustainable practices. The exploration of heterogeneous, reusable, and green catalysts offers exciting opportunities to improve the environmental and economic profile of this synthesis. The protocol detailed herein provides a dependable foundation for researchers to produce these important chemical intermediates efficiently and safely.
References
- Green Approach for Synthesis of Oximes by Using Natural Acids. (2024).
- Lewis, R. J., & Ueura, K. (2024).
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Application Notes & Protocols: Industrial Applications of 2-Hydroxyimino-acetoacet-o-toluidide
Prepared by: Gemini, Senior Application Scientist
Introduction: From Pigment Precursor to Functional Chelator
Acetoacet-o-toluidide (AAOT) is a well-established intermediate in the chemical industry, primarily recognized for its role as a coupling component in the synthesis of arylide (azo) pigments.[1] These pigments are integral to the coloration of a vast array of consumer and industrial goods, including paints, inks, and plastics.[1][2] The core reactivity of AAOT lies in its active methylene group, which readily participates in coupling reactions with diazonium salts.
This guide explores the industrial applications of a functionalized derivative, 2-Hydroxyimino-acetoacet-o-toluidide . By introducing a hydroxyimino (oxime) group at the C2 position of the acetoacetyl moiety, the chemical properties of the parent molecule are significantly altered. This transformation shifts its utility from a passive pigment component to a highly active functional molecule with significant potential in metal chelation, analytical chemistry, and specialized synthesis. The presence of the α-keto-oxime group creates a powerful bidentate coordination site, enabling the formation of stable complexes with a variety of metal ions.[3]
This document provides detailed application notes and protocols for both the established use of the precursor (AAOT) and the projected, high-potential applications of its hydroxyimino derivative.
Part 1: The Foundational Role of Acetoacet-o-toluidide (AAOT) in Pigment Synthesis
The primary industrial application of AAOT is in the manufacturing of monoazo pigments, commonly referred to as arylide yellows. In this process, AAOT acts as the "coupling component." The synthesis involves an azo coupling reaction, where an aromatic amine is first converted into a diazonium salt (the "diazo component"), which then reacts with the active methylene group of AAOT to form the final pigment molecule.
Protocol 1: General Synthesis of an Arylide Yellow Pigment
This protocol outlines a representative procedure for the synthesis of a generic arylide yellow pigment using AAOT. The specific diazo component would be chosen based on the desired final shade, lightfastness, and other properties.
Core Principle: Electrophilic substitution reaction where the diazonium ion attacks the electron-rich carbon of the active methylene group in AAOT.
Materials:
-
Aromatic Amine (e.g., 2,4-dichloroaniline)
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl, 37%)
-
Acetoacet-o-toluidide (AAOT)
-
Sodium Hydroxide (NaOH)
-
Surfactant/Dispersing Agent
-
Ice
-
Deionized Water
Procedure:
-
Diazotization (Preparation of Diazo Component):
-
In a jacketed glass reactor, dissolve the aromatic amine in dilute hydrochloric acid and deionized water.
-
Cool the mixture to 0-5°C using a circulating chiller and the addition of ice. Vigorous stirring is essential.
-
Prepare a solution of sodium nitrite in deionized water.
-
Add the sodium nitrite solution dropwise to the cold amine slurry over 30-45 minutes, ensuring the temperature does not exceed 5°C. The formation of nitrous acid in situ converts the primary amine to the diazonium salt.
-
Stir for an additional 30 minutes after the addition is complete. Check for the presence of excess nitrous acid using starch-iodide paper (should turn blue).
-
-
Coupling (Formation of the Pigment):
-
In a separate, larger reactor, prepare the coupling solution. Dissolve AAOT in an aqueous solution of sodium hydroxide. This deprotonates the active methylene group, forming the more reactive enolate anion.
-
Add a surfactant or dispersing agent to control particle size and prevent agglomeration.[4]
-
Cool the AAOT solution to 10-15°C.
-
Slowly add the cold diazonium salt solution from Step 1 into the AAOT solution over 60-90 minutes with high-speed stirring.
-
Maintain the pH of the reaction mixture within a specified range (typically slightly acidic to neutral, e.g., 4.5-6.0) by controlled addition of a base (e.g., sodium acetate or dilute NaOH).
-
The formation of the brightly colored pigment precipitate will be immediate.
-
-
Post-Treatment and Isolation:
-
After the coupling is complete, stir the pigment slurry for an additional 1-2 hours.
-
Heat the slurry to 90-95°C and hold for 1 hour to promote crystal growth and stabilization (a process known as "finishing").
-
Cool the slurry, and filter the pigment using a filter press.
-
Wash the filter cake extensively with deionized water to remove residual salts and unreacted starting materials.
-
Dry the pigment in an oven at 80-100°C until a constant weight is achieved.
-
The dried pigment is then milled to the desired particle size distribution.
-
Visualization: Pigment Synthesis Workflow
Caption: Workflow for the industrial synthesis of an arylide pigment.
Part 2: Potential Industrial Applications of 2-Hydroxyimino-acetoacet-o-toluidide
The introduction of the hydroxyimino group transforms AAOT into a potent chelating agent. The nitrogen and oxygen atoms of the oxime group, combined with the adjacent keto oxygen, form a stable five-membered ring upon coordination with a metal ion. This property opens up several advanced industrial applications.
Application A: Metal Ion Sequestration in Process Streams
Core Principle: The ability of 2-Hydroxyimino-acetoacet-o-toluidide (HIAAT) to form strong, stable complexes with dissolved metal ions makes it an excellent candidate for purifying industrial process streams or wastewater.[5][6] It can selectively bind to and remove contaminant metal ions, such as heavy metals or transition metal catalyst residues.
Protocol 2: Removal of Divalent Copper (Cu²⁺) from an Aqueous Solution
This protocol demonstrates a laboratory-scale procedure for using HIAAT to sequester copper ions. This process could be adapted for use in packed columns for continuous flow applications.
Materials:
-
2-Hydroxyimino-acetoacet-o-toluidide (HIAAT)
-
Ethanol or other suitable water-miscible solvent
-
Contaminated aqueous solution containing Cu²⁺ (e.g., from an electroplating rinse bath)
-
Sodium Hydroxide (NaOH) or Ammonia (NH₃) solution for pH adjustment
-
pH meter
-
Stir plate and magnetic stir bar
-
Filtration apparatus
Procedure:
-
Preparation of Chelating Agent Solution:
-
Dissolve a calculated amount of HIAAT in a minimal volume of ethanol. The amount should be in stoichiometric excess (e.g., 2.5 moles of HIAAT per mole of estimated Cu²⁺) to ensure complete removal.
-
-
pH Adjustment of Contaminated Solution:
-
Place the copper-contaminated aqueous solution in a beaker on a stir plate.
-
Slowly add dilute NaOH or NH₃ solution while monitoring the pH. Adjust the pH to a range of 5.0-6.0. This pH range is often optimal for the formation of many metal-oxime complexes and avoids the precipitation of metal hydroxides.
-
-
Chelation and Precipitation:
-
While stirring the pH-adjusted solution, slowly add the HIAAT solution prepared in Step 1.
-
A colored precipitate of the Cu(II)-HIAAT complex should form immediately. The color is typically intense green or brown.
-
Continue stirring for 60 minutes at room temperature to ensure the reaction goes to completion.
-
-
Isolation of the Complex:
-
Turn off the stirrer and allow the precipitate to settle.
-
Separate the solid metal complex from the purified water via vacuum filtration using a Buchner funnel and appropriate filter paper.
-
Wash the solid cake with deionized water to remove any entrained salts.
-
-
Verification:
-
The filtrate (purified water) can be analyzed by Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) to confirm the removal of copper to the desired level.
-
The solid waste can be treated for metal recovery or disposed of according to environmental regulations.
-
Visualization: Metal Chelation Mechanism
Caption: Chelation of a divalent metal ion by HIAAT molecules.
Application B: Gravimetric Determination of Palladium (Pd²⁺)
Core Principle: Gravimetric analysis is a highly accurate quantitative method based on the measurement of mass.[7][8] HIAAT can be used as a precipitating agent for specific metal ions. The resulting metal complex must be highly insoluble, easily filterable, and have a known, stable composition after drying. Palladium(II) is known to form very stable, quantitative precipitates with dimethylglyoxime, a related α-dioxime. HIAAT is expected to behave similarly.
Protocol 3: Gravimetric Analysis of Palladium
This protocol details the steps for determining the concentration of palladium in a sample solution.
Materials:
-
Palladium-containing sample solution (e.g., dissolved catalyst)
-
2-Hydroxyimino-acetoacet-o-toluidide (HIAAT)
-
Ethanol
-
Hydrochloric Acid (HCl), dilute
-
Deionized Water
-
Sintered glass or porcelain filtering crucible (pre-weighed)
-
Drying oven (110-120°C)
-
Desiccator
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Accurately pipette a known volume of the palladium-containing solution into a 400 mL beaker.
-
Dilute with ~200 mL of deionized water and add ~5 mL of dilute HCl to ensure the solution is acidic (pH ~1-2). Heat the solution to 60-80°C.
-
-
Precipitation:
-
Prepare a 1% (w/v) solution of HIAAT in ethanol.
-
Slowly add the HIAAT solution to the hot, acidic palladium solution while stirring constantly. Add a sufficient excess to ensure complete precipitation. A voluminous, colored precipitate of the Pd(II)-HIAAT complex will form.
-
Continue stirring for 1-2 minutes, then stop and allow the beaker to stand on a steam bath for 1 hour to allow the precipitate to digest (particle size increases, improving filterability).
-
Remove from heat and allow to cool to room temperature.
-
-
Filtration and Washing:
-
Weigh a clean, dry filtering crucible to a constant weight (±0.1 mg) using an analytical balance.
-
Filter the cold solution through the pre-weighed crucible using gentle suction.
-
Decant the supernatant first, then transfer the precipitate into the crucible with the aid of a stream of cold deionized water from a wash bottle.
-
Wash the precipitate in the crucible with several portions of cold deionized water until a test of the filtrate with silver nitrate solution shows no chloride ions are present.
-
-
Drying and Weighing:
-
Place the crucible containing the precipitate in a drying oven at 110-120°C for at least 2 hours.
-
Transfer the hot crucible to a desiccator to cool to room temperature (approx. 30-40 minutes).
-
Weigh the crucible on the analytical balance.
-
Repeat the drying and weighing cycle until a constant mass is obtained (successive weighings agree within ±0.3 mg).[9]
-
-
Calculation:
-
Calculate the mass of the palladium in the original sample using the mass of the precipitate and the gravimetric factor.
-
Mass of Pd = Mass of Precipitate × Gravimetric Factor
-
Gravimetric Factor (GF) = (Atomic Mass of Pd) / (Formula Mass of Pd(HIAAT)₂)
-
Data Presentation: Hypothetical Gravimetric Analysis Results
| Sample ID | Initial Sample Volume (mL) | Mass of Crucible (g) | Mass of Crucible + Precipitate (g) | Mass of Precipitate (g) | Calculated Mass of Pd (mg) |
| A-01 | 50.00 | 25.1432 | 25.2875 | 0.1443 | 45.89 |
| A-02 | 50.00 | 24.9876 | 25.1321 | 0.1445 | 45.96 |
| A-03 | 50.00 | 25.0119 | 25.1563 | 0.1444 | 45.92 |
Note: The gravimetric factor is calculated based on the assumed 1:2 stoichiometry of the Pd(C₁₁H₁₁N₂O₃)₂ complex.
Part 3: Synthesis of 2-Hydroxyimino-acetoacet-o-toluidide (HIAAT)
This protocol describes a plausible laboratory synthesis of HIAAT from its parent compound, Acetoacet-o-toluidide (AAOT).
Core Principle: The active methylene group in AAOT is susceptible to nitrosation by nitrous acid (generated in situ from sodium nitrite and a mineral acid). The resulting nitroso compound is unstable and rapidly tautomerizes to the more stable oxime (hydroxyimino) form.
Materials:
-
Acetoacet-o-toluidide (AAOT)
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl) or Acetic Acid
-
Ethanol
-
Ice
-
Stir plate and magnetic stir bar
Procedure:
-
Dissolution: Dissolve AAOT in ethanol in a three-necked flask equipped with a stirrer and thermometer.
-
Cooling: Cool the solution to 0-5°C in an ice bath.
-
Acidification: Slowly add a slight molar excess of chilled hydrochloric acid or acetic acid to the solution.
-
Nitrosation: Prepare a concentrated aqueous solution of sodium nitrite. Add this solution dropwise to the cold, acidic AAOT solution over 30-60 minutes, maintaining the temperature below 5°C.
-
Reaction: Stir the mixture at 0-5°C for an additional 2-3 hours after the addition is complete. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Pour the reaction mixture into a beaker of ice water. The product, HIAAT, should precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and then recrystallize from a suitable solvent like ethanol/water to obtain the pure product.
Visualization: Synthesis of HIAAT from AAOT
Caption: Reaction scheme for the synthesis of HIAAT.
Safety and Handling
Acetoacet-o-toluidide (AAOT) is synthesized from o-toluidine, a known human bladder carcinogen.[10] Studies have shown that AAOT can be metabolized back to o-toluidine in the body, suggesting that AAOT itself should be handled as a potential carcinogen.[11] All handling of AAOT and its derivatives, including HIAAT, should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin.
References
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide. The synthesis, which involves the nitrosation of an active methylene group in acetoacet-o-toluidide, is a foundational reaction that requires precise control to achieve high yield and purity. This document moves beyond a simple procedural outline to provide in-depth troubleshooting, address frequently asked questions, and explain the causal relationships behind key experimental parameters.
Section 1: Reaction Overview and Mechanism
The synthesis of 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide is achieved through the C-nitrosation of acetoacet-o-toluidide. The reaction typically employs an alkali metal nitrite, such as sodium nitrite, and an acid to generate the active nitrosating agent, nitrous acid (HNO₂), in situ.[1][2] The active methylene group at the C2 position of the acetoacet-o-toluidide is sufficiently acidic to react with the electrophilic nitrosating agent. The resulting C-nitroso compound is unstable and rapidly tautomerizes to the more stable oxime (hydroxyimino) product.
Caption: Figure 1: Reaction Mechanism for Nitrosation.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the synthesis in a direct question-and-answer format.
Q: My final yield is significantly lower than expected. What are the most probable causes?
A: Low yield is the most common issue and can typically be traced back to one of four critical parameters:
-
Temperature Control: The nitrosation reaction is exothermic. If the temperature rises above the optimal 0-5°C range, the unstable nitrous acid (HNO₂) can decompose into nitrogen oxides (NOx), which are visible as brown gases.[2] This decomposition reduces the concentration of the active nitrosating agent, directly lowering your potential yield.
-
pH and Acid Choice: The reaction environment must be acidic to generate HNO₂ from sodium nitrite. However, an excessively low pH (from using too much strong acid like HCl) can protonate the starting material, reducing the reactivity of the active methylene group.[1] Using a weaker acid like glacial acetic acid or a substoichiometric amount of a stronger acid provides a more controlled pH environment.[2]
-
Reagent Addition Rate: The aqueous solution of sodium nitrite must be added slowly and portion-wise to the cooled solution of acetoacet-o-toluidide in acid. A rapid addition can cause localized temperature spikes, leading to the decomposition of HNO₂ as described above.
-
Purity of Starting Materials: Ensure the acetoacet-o-toluidide is pure. Impurities can interfere with the reaction or complicate the purification process. Likewise, use a fresh, dry source of sodium nitrite.
Q: My reaction mixture turned dark brown and I observed significant fuming. Is the experiment salvageable?
A: This indicates significant decomposition of nitrous acid into NOx gases, likely due to a loss of temperature control. While some product may have formed, the yield will be compromised. It is crucial to perform this reaction in a well-ventilated fume hood at all times.[2] If this occurs, ensure the reaction is cooled back to 0-5°C immediately to prevent further decomposition. Proceed with the workup, but anticipate a lower yield and potentially more impurities requiring removal during purification.
Q: The product precipitated, but it appears oily or discolored. How can I improve its purity?
A: An oily or impure solid suggests the presence of unreacted starting material or side products. The primary method for purification is recrystallization.
-
Step 1: Isolate and Wash: After precipitation in cold water, collect the crude product by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts (like sodium acetate or sodium chloride) and any remaining acid.[2]
-
Step 2: Recrystallization: Ethanol is a commonly effective solvent for recrystallizing this type of compound.[2] Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly. The pure product should crystallize out, leaving impurities behind in the solvent. If the product is still not pure, a second recrystallization may be necessary. Other solvent systems, such as methanol/water or acetone/water, can also be explored.
Q: How critical is the order of reagent addition?
A: The order of addition is critical for both safety and yield. The correct procedure is to add the sodium nitrite solution to the acidic solution of the acetoacet-o-toluidide. This ensures that the nitrous acid is generated in situ in the presence of the substrate, allowing it to react immediately. Reversing the addition (adding the acid to a mixture of the substrate and nitrite) can lead to a rapid, uncontrolled generation and decomposition of nitrous acid, which is hazardous and inefficient.
Section 3: Frequently Asked Questions (FAQs)
Q: What is the optimal pH for this reaction?
A: The optimal condition is mildly acidic. The nitrosation process is enhanced at acidic pH, but it becomes less reactive at a very low pH because the amine precursor can be protonated.[1] The goal is to find a balance that favors the formation of the nitrosating agent (HNO₂) without deactivating the substrate. Using glacial acetic acid as both the solvent and the acid typically provides an ideal pH environment for this balance.[2]
Q: What are the primary safety concerns for this synthesis?
A: There are two main safety concerns:
-
Toxic Gas Evolution: The decomposition of nitrous acid produces nitrogen oxides (NOx), which are toxic and corrosive. This reaction MUST be conducted in a properly functioning chemical fume hood.[2]
-
Corrosive Reagents: Acids such as glacial acetic acid and hydrochloric acid are corrosive.[2] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
Q: How can I confirm the identity and purity of my final product?
A: Standard analytical techniques should be used:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.
-
IR Spectroscopy: Will show characteristic peaks for the oxime (-OH), amide (N-H and C=O), and ketone (C=O) functional groups.
-
Thin-Layer Chromatography (TLC): A useful technique to monitor reaction progress and assess the purity of the final product against the starting material.
Section 4: Optimized Experimental Protocol
This protocol is designed as a self-validating system, incorporating best practices to maximize yield and purity.
Materials:
-
Acetoacet-o-toluidide
-
Sodium Nitrite (NaNO₂)
-
Glacial Acetic Acid
-
Deionized Water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware, magnetic stirrer, and ice bath.
Procedure:
-
In a 250 mL flask equipped with a magnetic stir bar, dissolve the acetoacet-o-toluidide (e.g., 10.0 mmol) in glacial acetic acid (e.g., 20 mL).
-
Cool the flask in an ice-salt bath, ensuring the internal temperature of the solution is maintained between 0-5°C.[2]
-
In a separate beaker, prepare a solution of sodium nitrite (e.g., 10.0 mmol, 0.69 g) in a small amount of cold deionized water (e.g., 5 mL).
-
Using a dropping funnel or pipette, add the sodium nitrite solution dropwise to the stirred, cooled acetic acid solution over 15-20 minutes. Crucially, monitor the temperature and ensure it does not rise above 5°C.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional hour.
-
Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water. A precipitate of the product should form.
-
Stir the aqueous mixture for 15 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid thoroughly with two portions of cold deionized water to remove residual acid and inorganic salts.
-
Allow the product to air-dry or dry it in a vacuum oven at a low temperature (e.g., 40-50°C).
-
For further purification, recrystallize the crude product from hot ethanol.
Section 5: Data Summary & Workflow Visualization
Table 1: Key Parameter Optimization
| Parameter | Recommended Condition | Rationale & Causality | Potential Issue if Deviated |
| Temperature | 0-5°C | Prevents exothermic runaway and decomposition of the unstable nitrosating agent (HNO₂).[2] | Low yield, formation of NOx gases, increased side products. |
| pH / Acid | Mildly acidic (e.g., Glacial Acetic Acid) | Balances the need to form HNO₂ with maintaining the reactivity of the substrate's active methylene group.[1][2] | Very low pH deactivates the substrate; neutral pH prevents HNO₂ formation. |
| Nitrite Addition | Slow, dropwise | Maintains temperature control and allows the in situ generated HNO₂ to react immediately with the substrate. | Localized heating, decomposition of HNO₂, reduced yield. |
| Workup | Precipitation in cold water | The product is typically insoluble in water, allowing for easy separation from the acidic medium and soluble byproducts. | Incomplete precipitation if water is warm; loss of product. |
| Purification | Recrystallization (e.g., from Ethanol) | Removes unreacted starting materials and soluble impurities, leading to a high-purity crystalline product.[3] | Product remains impure, affecting downstream applications. |
digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, label="Figure 2: Optimized Experimental Workflow", labelloc=b, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];A[label="1. Dissolve Acetoacet-o-toluidide\nin Glacial Acetic Acid"]; B[label="2. Cool Solution to 0-5°C"]; C [label="3. Prepare Aqueous NaNO₂ Solution"]; D [label="4. Add NaNO₂ Solution Dropwise\n(Maintain T < 5°C)"]; E [label="5. Stir for 1 Hour at 0-5°C"]; F [label="6. Precipitate Product in Ice Water"]; G [label="7. Isolate by Vacuum Filtration"]; H [label="8. Wash Solid with Cold Water"]; I[label="9. Dry the Crude Product"]; J [label="10. Recrystallize from Hot Ethanol"]; K [label="High-Purity Final Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B; B -> D; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J; J -> K; }
Caption: Figure 2: Optimized Experimental Workflow.
References
-
An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. National Center for Biotechnology Information. [Link]
-
Critical Literature Review of Nitrosation/Nitration Pathways. CCS Norway. [Link]
-
(2E,3E)-2-(hydroxyimino)-N-phenyl-3-(phenylhydrazono)butanamide. ChemSynthesis. [Link]
-
Proposed mechanism for N‐nitrosation reaction. ResearchGate. [Link]
-
The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acids derivatives and determination of their inhibition properties against human carbonic anhydrase I and II isoenzymes. PubMed. [Link]
-
Two-Step Synthesis of α-Aryl-α-diazoamides as Modular Bioreversible Labels. DSpace@MIT. [Link]
-
An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. ACS Publications. [Link]
-
Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. National Center for Biotechnology Information. [Link]
-
Critical Evaluation of Methods for the Determination of N-Nitrosamines in Personal Care and Household Products. ECETOC. [Link]
-
Challenges in Confirmatory Testing for Nitrosamines potential presence Identified from Step 1 Risk Assessment. LinkedIn. [Link]
-
The chemistry of nitroso-compounds. Part 11. Nitrosation of amines by the two-phase interaction of amines in solution with gaseous oxides of nitrogen. RSC Publishing. [Link]
-
First series of N-alkylamino peptoid homooligomers: Solution phase synthesis and conformational investigation. Beilstein Archives. [Link]
-
Drawing a Line: Where Might the Cohort of Concern End?. ACS Publications. [Link]
-
The Synthesis of Novel aza-Steroids and α, β-Unsaturated-Cyanoketone from Diosgenin. MDPI. [Link]
-
Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. [Link]
Sources
Troubleshooting low purity in acetoacet-o-toluidide nitrosation
Welcome to the technical support center for the nitrosation of acetoacet-o-toluidide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and achieve high-purity products. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
I. Troubleshooting Guide: Addressing Low Purity and Side Reactions
This section addresses common issues encountered during the nitrosation of acetoacet-o-toluidide, offering explanations for the underlying causes and providing actionable solutions.
Question 1: I am observing low purity in my final product. What are the likely causes and how can I improve it?
Answer:
Low purity in the nitrosation of acetoacet-o-toluidide is a frequent challenge and can stem from several factors throughout the experimental process. The primary culprits are typically incomplete reactions, the formation of byproducts, and degradation of the desired product.
A. Incomplete Reaction:
-
Underlying Cause: The nitrosation of the active methylene group in acetoacet-o-toluidide requires specific conditions to proceed to completion.[1] Insufficient nitrosating agent, improper temperature control, or non-optimal pH can lead to a significant amount of unreacted starting material in your final product.
-
Troubleshooting Steps:
-
Stoichiometry of Nitrosating Agent: Ensure a slight molar excess of the nitrosating agent (e.g., sodium nitrite) is used. However, a large excess should be avoided as it can lead to the formation of undesirable byproducts.
-
Temperature Control: The reaction is typically carried out at low temperatures (0-5 °C) to control the reaction rate and minimize side reactions.[2] Inadequate cooling can lead to decomposition of the unstable nitrous acid and promote side reactions.
-
pH Management: The reaction is acid-catalyzed, requiring the in-situ formation of nitrous acid from a nitrite salt.[3][4][5] The pH should be maintained in a weakly acidic range. A pH that is too low can lead to protonation of the amine, reducing its nucleophilicity, while a pH that is too high will result in a low concentration of the active nitrosating species.[6]
-
B. Formation of Byproducts:
-
Underlying Cause: Several side reactions can occur concurrently with the desired nitrosation, leading to impurities that are often difficult to separate.
-
N-Nitrosation: While the active methylene group is the primary site of attack, N-nitrosation of the amide nitrogen can occur, though it is generally slower due to the electron-withdrawing effect of the carbonyl group.[5][7][8]
-
Diazotization of o-Toluidine Impurities: If the starting acetoacet-o-toluidide is contaminated with unreacted o-toluidine, this primary amine can undergo diazotization under the reaction conditions, leading to a host of colored impurities.
-
Oxidation: The product, an α-nitroso compound, can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods or if oxidizing impurities are present.
-
-
Troubleshooting Steps:
-
Purity of Starting Material: Use high-purity acetoacet-o-toluidide. If necessary, recrystallize the starting material to remove any residual o-toluidine.
-
Controlled Addition of Acid: Add the acid (e.g., hydrochloric acid) slowly to the cooled mixture of acetoacet-o-toluidide and sodium nitrite. This maintains a low concentration of nitrous acid at any given time, favoring C-nitrosation over side reactions.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.
-
C. Product Degradation:
-
Underlying Cause: The α-nitroso-β-keto amide product can be unstable, particularly under harsh workup or purification conditions.[9] Prolonged exposure to strong acids or bases, or elevated temperatures, can lead to hydrolysis or other decomposition pathways.
-
Troubleshooting Steps:
-
Mild Work-up: Neutralize the reaction mixture carefully and avoid excessive exposure to strong acids or bases.
-
Efficient Extraction and Drying: Promptly extract the product into a suitable organic solvent and dry the organic layer thoroughly.
-
Appropriate Purification Method: Recrystallization from a suitable solvent system is often the preferred method for purification.[10] Column chromatography can be used, but care must be taken to choose a stationary phase and eluent system that does not cause product degradation.
-
Below is a workflow diagram illustrating the decision-making process for troubleshooting low purity.
Caption: Troubleshooting workflow for low purity.
Question 2: My reaction mixture has developed a strong color (e.g., red, brown). Is this normal, and what does it indicate?
Answer:
The development of a significant color, particularly red or brown, is often an indication of side reactions. While the desired product, 2-(hydroxyimino)-N-(o-tolyl)acetamide, is typically a pale yellow or off-white solid, the formation of colored byproducts is a common issue.
-
Likely Cause: The most probable cause of intense color formation is the diazotization of any free o-toluidine present as an impurity in the starting material, followed by coupling reactions to form azo compounds, which are intensely colored.[11]
-
Preventative Measures:
-
High-Purity Reactants: The most effective way to prevent this is to start with acetoacet-o-toluidide of the highest possible purity.
-
Temperature Control: Maintaining a low reaction temperature (0-5 °C) is crucial, as diazotization and subsequent coupling reactions are often accelerated at higher temperatures.[2]
-
-
Remediation: If colored impurities have formed, they can sometimes be removed during work-up and purification.
-
Washing: Washing the crude product with a dilute acid solution may help to remove basic impurities.
-
Recrystallization: Careful selection of a recrystallization solvent can often leave the colored impurities in the mother liquor.
-
Activated Carbon: In some cases, treatment with a small amount of activated carbon during recrystallization can help to adsorb colored impurities.
-
Question 3: What analytical techniques are most suitable for assessing the purity of my product?
Answer:
A combination of analytical techniques is recommended for a comprehensive assessment of the purity of 2-(hydroxyimino)-N-(o-tolyl)acetamide.
| Analytical Technique | Purpose | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment and detection of impurities. | A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water is a good starting point. UV detection at a wavelength where the main compound and potential impurities absorb is typically used.[12][13][14] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of the main product and characterization of unknown impurities. | Provides molecular weight information, which is invaluable for identifying byproducts.[12][13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the desired product and identification of major impurities. | ¹H and ¹³C NMR will confirm the structure of the desired product and can reveal the presence of starting material or significant byproducts.[10] |
| Melting Point | A simple and rapid indicator of purity. | A sharp melting point close to the literature value suggests high purity. A broad melting range indicates the presence of impurities. The melting point of acetoacet-o-toluidide is 86-88 °C.[11] |
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the nitrosation of acetoacet-o-toluidide.
What is the mechanism of the nitrosation of acetoacet-o-toluidide?
The reaction proceeds through the electrophilic attack of a nitrosating agent on the enol or enolate of acetoacet-o-toluidide. The active methylene group is acidic and readily forms an enolate in the presence of a base or can exist in equilibrium with its enol tautomer. The electrophile is typically the nitrosonium ion (NO⁺), which is generated in situ from sodium nitrite and a strong acid.[3]
The overall transformation can be depicted as follows:
Caption: Simplified reaction mechanism.
What are the optimal reaction conditions for this synthesis?
While optimal conditions can vary slightly depending on the scale and specific laboratory setup, the following parameters generally provide good results:
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-5 °C | Minimizes side reactions and decomposition of nitrous acid. |
| pH | Weakly acidic (pH 3-4) | Balances the formation of the active nitrosating agent with the nucleophilicity of the substrate.[5][6] |
| Solvent | Aqueous ethanol or acetic acid | Ensures solubility of the reactants and facilitates the reaction. |
| Reaction Time | 1-3 hours | Typically sufficient for the reaction to go to completion. Reaction progress can be monitored by TLC or HPLC. |
What safety precautions should be taken when performing this reaction?
-
Handling of Nitrites: Sodium nitrite is toxic and an oxidizing agent. Avoid contact with skin and eyes, and do not ingest.
-
Formation of Nitrogen Oxides: The reaction can release nitrogen oxides (NOx), which are toxic gases. The reaction should be performed in a well-ventilated fume hood.
-
Product Toxicity: The toxicity of the final product should be considered. Acetoacet-o-toluidide is known to be metabolized to o-toluidine, a known human bladder carcinogen.[15] Handle the product with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
General Lab Safety: Always follow standard laboratory safety procedures.
III. Experimental Protocols
Protocol 1: Synthesis of 2-(hydroxyimino)-N-(o-tolyl)acetamide
-
In a flask equipped with a mechanical stirrer and a thermometer, dissolve acetoacet-o-toluidide (1 equivalent) in a suitable solvent such as aqueous ethanol.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in water.
-
Slowly add the sodium nitrite solution to the cooled acetoacet-o-toluidide solution while maintaining the temperature below 5 °C.
-
With vigorous stirring, add dilute hydrochloric acid dropwise, ensuring the temperature does not exceed 5 °C. Monitor the pH to maintain it in the weakly acidic range.
-
Continue stirring at 0-5 °C for 1-2 hours after the acid addition is complete.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, slowly add the reaction mixture to cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified 2-(hydroxyimino)-N-(o-tolyl)acetamide.
-
Dry the purified product under vacuum.
Protocol 2: Purity Analysis by HPLC
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 50:50 v/v). Filter and degas the mobile phase.
-
Standard Preparation: Accurately weigh a known amount of a reference standard of 2-(hydroxyimino)-N-(o-tolyl)acetamide and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh a known amount of the synthesized product and dissolve it in the mobile phase to a similar concentration as the highest calibration standard.[16]
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and determine the purity by comparing the peak area of the main component to the total peak area of all components.
IV. References
-
Benchchem. (n.d.). Synthesis of Novel Bioactive Compounds from 2-Cyano-2-(hydroxyimino)acetamide: Application Notes and Protocols.
-
Chemicea Pharmaceuticals. (2024, April 25). Formation and Non Formation of Nitrosamine.
-
Various Authors. (2025, May 06). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review.
-
Sigma-Aldrich. (n.d.). 2-HYDROXYIMINO-N-M-TOLYL-ACETAMIDE AldrichCPR.
-
UCL Discovery. (n.d.). Intramolecular ene reactions of functionalised nitroso compounds.
-
Mitch, W. (n.d.). Critical Literature Review of Nitrosation/Nitration Pathways. CCS Norway.
-
López-Rodriguez, et al. (n.d.). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. PMC.
-
ResearchGate. (n.d.). Proposed mechanism for N‐nitrosation reaction.
-
Chemistry LibreTexts. (2023, March 08). 12.5: Nitrosation.
-
Cosmetic Ingredient Review. (2023, November 09). ADMIN Nitrosation.
-
University of New Hampshire. (n.d.). Slide 1.
-
Wikipedia. (n.d.). Nitrosation and nitrosylation.
-
Public Health. (n.d.). Opinion on Nitrosamines and Secondary Amines in Cosmetic Products.
-
Various Authors. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PMC.
-
Cardiff University. (n.d.). Flow Electrochemistry for the N‐Nitrosation of Secondary Amines.
-
Alfa Chemistry. (2018, August 29). Methods for Purification of Commonly Used Solvents.
-
Organic Syntheses Procedure. (n.d.). (Note 1) - in a - 3-l. flask - is cooled to 10° and diazotized with.
-
Winning Strategies to Develop an Analytical Method for Nitrosamines. (2024, May 15).
-
Merck Millipore. (n.d.). Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter.
-
Google Patents. (n.d.). CN108445147B - Acetanilide content detection method and production process.
-
Elchemy. (n.d.). Acetoacet-O-Toluidide Manufacturer & Suppliers |ELRASA-AAOT.
-
o-ACETOACETOTOLUIDIDE CAS N°: 93-68-5. (2003, July 16).
-
Universidade de Lisboa. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid.
-
PubMed. (2019, June 01). Acetoaceto-o-Toluidide Enhances Cellular Proliferative Activity in the Urinary Bladder of Rats.
-
Scienceweb. (n.d.). 2-Hydroxy-N-m-tolyl-acetamide: Optic spectroscopy, X-ray Crystallography and DFT study.
-
Computational Mechanistic Study On N-nitrosation Reaction Of Secondary Amines. (2025, October 16).
-
PMC. (n.d.). Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis.
-
Master Organic Chemistry. (2018, October 08). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
-
Google Patents. (n.d.). US5922915A - Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides.
-
YouTube. (2012, February 16). Organic Chemistry : Reactions of Active Methylene Group - Tutorial.
-
Nitrosamines Exchange. (2022, July 13). N-nitrosoamides - a horse of a different color.
-
ResearchGate. (2025, August 07). (PDF) Synthesis and characterization of new 2-(alkylamino)acetamides.
-
FDA. (n.d.). NDMA and Beyond: A Biased Kinetic Model to Assess Nitrosation Risk in Solid Drug Products.
-
AWS. (2021, August 02). A Versatile New Reagent for Nitrosation under Mild Conditions.
-
European Pharmaceutical Review. (2017, June 29). Separation and purification applications for mutagenic impurities.
-
PMC. (n.d.). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions.
-
MDPI. (n.d.). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes.
-
Beilstein Journals. (2024, September 03). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides.
-
ResearchGate. (n.d.). A/ Probing the configurational stability of β‐ketoamides and β‐ketoimides. B.
Sources
- 1. youtube.com [youtube.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]
- 5. health.ec.europa.eu [health.ec.europa.eu]
- 6. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blog Details [chemicea.com]
- 8. cir-safety.org [cir-safety.org]
- 9. N-nitrosoamides - a horse of a different color - Risk Assessment Strategy / Tools & Technology - Nitrosamines Exchange [nitrosamines.usp.org]
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- 13. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Winning Strategies to Develop an Analytical Method for Nitrosamines | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 15. Acetoaceto-o-Toluidide Enhances Cellular Proliferative Activity in the Urinary Bladder of Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
Technical Support Center: Purification of 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide
This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development who are working with 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide. Here, you will find troubleshooting advice and frequently asked questions (FAQs) designed to address specific challenges encountered during the purification of this compound. The information is structured to explain the reasoning behind experimental choices, ensuring both scientific accuracy and practical application.
I. Understanding the Compound and Potential Impurities
2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide is an organic compound that belongs to the family of oximes and amides.[1] Its synthesis typically involves the reaction of a β-keto-amide with a nitrosating agent. Like many organic syntheses, the crude product is often accompanied by various impurities.
What are the likely impurities in my crude 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide sample?
Common impurities can arise from starting materials, side reactions, or degradation of the product. These may include:
-
Unreacted Starting Materials: Such as N-(o-tolyl)acetoacetamide.
-
By-products of the Oximation Reaction: The formation of oximes can sometimes lead to side products.[2]
-
Hydrolysis Products: The amide or oxime functionalities can be susceptible to hydrolysis, especially in the presence of acid or base, leading to the formation of o-toluidine, acetoacetic acid derivatives, or other degradation products.[3][4]
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
-
Colored Impurities: Often high molecular weight by-products that can discolor the final product.
The first step in any purification strategy is to identify the nature of the impurities present. Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for this purpose.[][6]
II. Troubleshooting Purification by Recrystallization
Recrystallization is a powerful and commonly used technique for purifying solid organic compounds.[7] It relies on the principle that the solubility of a compound in a solvent increases with temperature.[8]
FAQ: Recrystallization Troubleshooting
Q1: My compound will not dissolve in the hot solvent, or I need an excessive amount of solvent to dissolve it. What should I do?
A1: This indicates that the chosen solvent is not a good "dissolving" solvent for your compound at elevated temperatures.
-
Solution 1: Select a different solvent. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[9] Perform small-scale solubility tests with a range of solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures thereof).
-
Solution 2: Use a solvent pair. If a single solvent is not effective, a mixed solvent system can be employed. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) at its boiling point. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (saturated). Add a few drops of the good solvent to redissolve the precipitate and then allow the solution to cool slowly.[8] Common solvent pairs include ethanol-water and ethyl acetate-hexane.
Q2: My compound dissolves in the cold solvent. How can I proceed?
A2: This means the solvent is too effective at dissolving your compound, and you will have poor recovery upon cooling.
-
Solution: Choose a less polar solvent. If you are using a polar solvent like ethanol, try a less polar one like ethyl acetate or toluene. The goal is to find a solvent where the compound is sparingly soluble at room temperature but readily soluble at the solvent's boiling point.[9]
Q3: Oiling out occurs instead of crystallization. What is happening and how can I fix it?
A3: "Oiling out" happens when the compound comes out of solution as a liquid rather than a solid. This often occurs if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated.
-
Solution 1: Lower the temperature at which crystallization begins. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve the oil, and then allow it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also induce crystallization.
-
Solution 2: Change the solvent. Select a solvent with a lower boiling point.[8]
Q4: No crystals form upon cooling. What are my next steps?
A4: This is a common issue that can often be resolved with simple techniques.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[9]
-
Seeding: Add a tiny crystal of the pure product to the solution to act as a template for crystallization.
-
Reduce the Temperature: Cool the solution in an ice bath to further decrease the solubility of your compound.
-
-
Concentrate the Solution: If the solution is not saturated enough, you can gently heat it to evaporate some of the solvent and then allow it to cool again.[7]
Q5: The recovered crystals are still colored. How can I remove colored impurities?
A5: Colored impurities are often large, polar molecules that can be adsorbed onto activated carbon.
-
Protocol for Decolorization:
-
Dissolve the impure solid in a minimum amount of the appropriate hot recrystallization solvent.
-
Add a small amount of activated charcoal (a spatula tip is usually sufficient). Be cautious as adding charcoal to a boiling solution can cause it to froth over.
-
Swirl the mixture and keep it hot for a few minutes.
-
Perform a hot filtration to remove the charcoal. This must be done quickly to prevent the desired compound from crystallizing in the filter funnel.
-
Allow the hot, colorless filtrate to cool slowly to form pure crystals.[9]
-
Data Presentation: Solvent Selection for Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Suitability for 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide |
| Water | High | 100 | Generally poor solubility. |
| Ethanol | High | 78 | Good potential dissolving solvent, may require a co-solvent. |
| Isopropanol | Medium-High | 82 | A good starting point for solubility tests. |
| Ethyl Acetate | Medium | 77 | Often a suitable solvent for compounds of this type. |
| Toluene | Low | 111 | May be a good choice if the compound is less polar. |
| Hexane | Very Low | 69 | Likely a poor solvent, but could be used as an anti-solvent. |
Experimental Protocol: General Recrystallization Workflow
Sources
Solving color stability issues in azo pigments derived from CAS 3014-32-2
Technical Support Center: Azo Pigment Stability
Guide for Researchers on Azo Pigments Derived from Aromatic Diamine Precursors
Introduction: This technical support guide addresses common color stability challenges encountered with azo pigments, particularly those synthesized from aromatic diamine precursors like 4-Amino-N-(4-aminophenyl)benzenesulfonamide (a plausible, documented precursor for complex azo dyes, as the provided CAS 3014-32-2 is not widely associated with common azo pigment synthesis). Azo colorants are prized for their cost-effectiveness and broad color range, from greenish-yellow to red and brown.[1][2] However, their inherent chemical structure, centered around the -N=N- azo linkage, makes them susceptible to degradation from various environmental factors.[2] This guide provides a structured, question-and-answer approach to troubleshoot and resolve these stability issues, grounded in mechanistic principles and validated experimental protocols.
Section 1: Core Troubleshooting Guide
This section addresses the most frequent stability problems. Each question is followed by an in-depth explanation of the underlying causes and a series of actionable solutions.
Q1: My pigment's color is fading rapidly when exposed to light. What is the cause and how can I improve its lightfastness?
A1: Understanding Photodegradation
Rapid color fading under light exposure, or poor lightfastness, is the most common failure mode for azo pigments. The underlying mechanism is photodegradation, a process initiated when the pigment molecule absorbs energy from ultraviolet (UV) or visible light.[3] This absorbed energy excites the molecule, making the azo bond (-N=N-), considered the most chemically reactive part of the molecule, susceptible to cleavage.[2]
The degradation can proceed through two primary pathways, often influenced by the presence of oxygen and moisture:
-
Photo-oxidation: In the presence of oxygen, the excited dye molecule can generate highly reactive oxygen species (ROS), such as singlet oxygen or hydroxyl radicals.[4] These ROS attack and break the azo bond, leading to the formation of colorless aromatic by-products like diazo compounds and quinones.[5] This is often the dominant fading mechanism in air.[5][6]
-
Photo-reduction: In anaerobic (oxygen-deficient) conditions or in the presence of reducing agents (like certain polymers or additives), the excited azo bond can be reduced, again leading to cleavage and color loss.[6] Some studies suggest that pigments in the azo tautomeric form tend to undergo photoreduction, while those in the hydrazone form are more prone to photo-oxidation.[4][6]
Causality Behind the Problem: The rate of photodegradation is intrinsically linked to the pigment's molecular structure and its immediate chemical environment. Electron density around the azo group is a key factor; structural features that decrease this electron density can enhance stability.[1]
Solutions & Mitigation Strategies:
-
Incorporate Stabilizing Moieties: Introducing chemical groups that can form strong intramolecular hydrogen bonds increases the molecule's rigidity.[7] This enhanced stability makes it more difficult for light energy to break the critical azo bond.[1]
-
Use UV Absorbers: Additives like benzophenones or benzotriazoles can be incorporated into the pigment formulation.[3][7] These molecules function by preferentially absorbing harmful UV radiation and dissipating it as harmless heat, effectively shielding the pigment.[3]
-
Add Hindered Amine Light Stabilizers (HALS): HALS are highly efficient stabilizers that do not absorb UV radiation. Instead, they act as radical scavengers. They function by trapping the free radicals generated during photo-oxidation, thereby interrupting the degradation cycle.
-
Pigment Encapsulation: Encasing the pigment particles in a UV-resistant, thermally stable matrix (e.g., a silica or polymer shell) provides a physical barrier against light, oxygen, and moisture.[7]
Q2: I'm observing a significant color shift or loss of vibrancy after heat treating my material. What causes this thermal instability?
A2: Mechanisms of Thermal Degradation
Thermal degradation occurs when high temperatures provide sufficient energy to initiate chemical breakdown. For azo pigments, the primary point of failure is, once again, the phenyl-nitrogen bond of the azo group.[7]
Key Causal Factors:
-
Pigment Purity: The presence of impurities, such as unreacted starting materials or synthetic by-products, can dramatically lower the decomposition temperature of the pigment.[7]
-
Molecular Structure: The inherent thermal stability is dictated by the pigment's chemical structure.[7] The presence of certain substituent groups can either weaken or strengthen the molecule's resilience to heat.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halogens (-Cl) can sometimes enhance the dissociation of the phenyl-nitrogen bond, potentially lowering thermal stability.[7]
-
Large, Rigid Structures: Pigments with larger molecular sizes, such as disazo condensation pigments, generally exhibit better thermal stability, which makes them suitable for coloring plastics.[2]
-
-
Polymorphism: Azo pigments can exist in different crystal forms, or polymorphs. Each polymorph has a unique crystal lattice and, consequently, a different thermal stability profile.[7] The formation of a less stable polymorph during synthesis or processing can lead to premature degradation at lower temperatures.
Solutions & Mitigation Strategies:
-
Rigorous Purification: This is the most critical first step. Techniques like recrystallization must be employed to remove impurities that can catalyze thermal decomposition.[7] A detailed protocol is provided in Section 3.
-
Structural Modification: Synthesize pigment analogues with features known to enhance thermal stability, such as moieties that allow for intramolecular hydrogen bonding.[7]
-
Incorporate Antioxidants: Additives that prevent oxidative degradation at high temperatures can be included in the formulation.[7]
-
Controlled Processing: Ensure that processing temperatures do not exceed the known decomposition temperature of your specific pigment. Use techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to precisely determine this temperature. The peak of the exothermic event in a DSC scan indicates the maximum rate of decomposition.[7]
Q3: My pigment color appears uneven or inconsistent between batches. What are the likely causes of this variation?
A3: Addressing Inconsistency and Dispersion Issues
Inconsistent color is often a physical issue rather than a chemical one, though the two can be related. The primary culprits are poor dispersion, particle size variation, and batch-to-batch impurities.
Root Causes:
-
Inadequate Mixing & Dispersion: Uneven color is frequently caused by the non-uniform dispersion of pigment particles within the medium (e.g., a polymer or solvent).[8] This leads to the formation of clumps or aggregates, resulting in a streaky or patchy appearance.[8]
-
Pigment Flocculation: Even if initially well-dispersed, pigment particles can be attracted to each other and form loose aggregates called flocculates. This phenomenon can adversely affect color development and gloss.
-
Incorrect Particle Size: Inconsistent particle size and distribution between batches will lead to perceptible differences in color and opacity.[8][9]
-
Solvent/Binder Incompatibility: Using a solvent or binder that is incompatible with the pigment can lead to poor wetting of the pigment surface, hindering proper dispersion.[8] In some cases, organic pigments can even dissolve or change color in certain polymers, like styrenics or nylons.[10]
Solutions & Mitigation Strategies:
-
Optimize the Mixing Process: Ensure that the mixing equipment provides sufficient shear to break down agglomerates and achieve a uniform dispersion. For processing, higher backpressure and melt temperatures can promote better mixing, but care must be taken not to degrade the pigment.[10]
-
Use Wetting and Dispersing Agents: Incorporate suitable surfactants or dispersing agents into your formulation. These additives work by adsorbing onto the pigment surface, improving wetting and preventing particles from re-agglomerating through steric or charge repulsion mechanisms.
-
Control Synthesis Conditions: Meticulously control experimental conditions during synthesis (e.g., temperature, pH, stirring rate) to ensure consistent particle size and morphology between batches.[1]
-
Verify Carrier Resin Compatibility: When using a color concentrate, ensure the carrier resin melts at the appropriate stage in the process to allow for proper distribution of the pigment in the final polymer matrix.[10]
Section 2: Frequently Asked Questions (FAQs)
-
Q: What is azo-hydrazone tautomerism and how does it affect color stability?
-
A: Azo-hydrazone tautomerism is a form of structural isomerism where certain azo pigments can exist in equilibrium between two forms: the azo form (-N=N-) and the hydrazone form (-C=N-NH-). This equilibrium is influenced by factors like solvent polarity and the electronic nature of substituents on the molecule. The two tautomers have different colors and, more importantly, different stability profiles. For instance, some research indicates that the hydrazone form is more susceptible to photo-oxidation, while the azo form is more prone to photoreduction.[4][6] Understanding and controlling this equilibrium can be a key strategy in stabilizing the final color.
-
-
Q: How do I properly store my azo pigments to ensure long-term stability?
-
Q: Can I use ascorbic acid to study the degradation of my pigment?
-
A: Yes, ascorbic acid (Vitamin C) can be used as a reducing agent to induce and study the degradation of azo dyes in aqueous solutions.[12] The reaction is often first-order and leads to a progressive fading of the color, which can be monitored spectrophotometrically.[12] This can be a useful laboratory method for investigating the susceptibility of the azo bond to reductive cleavage.
-
-
Q: Are there any specific safety precautions for handling the precursor 4-Amino-N-(4-aminophenyl)benzenesulfonamide?
Section 3: Experimental Protocols & Visualizations
Protocol 1: Purification of Crude Azo Pigment by Recrystallization
This protocol provides a general method for purifying azo pigments to enhance their thermal and photochemical stability.[7]
Objective: To remove unreacted starting materials and by-products.
Materials:
-
Crude azo pigment
-
Selection of solvents (e.g., ethanol, methanol, toluene, acetone, dimethylformamide)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and vacuum flask
-
Filter paper
-
Vacuum oven
Procedure:
-
Solvent Selection: Test the solubility of a small amount of crude pigment in various solvents. The ideal solvent will dissolve the pigment sparingly at room temperature but show high solubility at an elevated temperature. Impurities should ideally be insoluble in the hot solvent or remain soluble in the cold solvent.[7]
-
Dissolution: Place the crude pigment in a flask and add the selected solvent. Gently heat the mixture while stirring until the pigment is fully dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them. This must be done quickly to prevent the desired pigment from crystallizing prematurely.
-
Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. If crystallization does not begin, it can be induced by scratching the inside of the flask with a glass rod or adding a tiny seed crystal of pure pigment. Further cooling in an ice bath can maximize the yield.[7]
-
Isolation and Drying: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals on the filter with a small amount of cold, fresh solvent to remove any remaining soluble impurities. Dry the purified crystals in a vacuum oven at a temperature well below their decomposition point.[7]
Data Presentation: Impact of Substituents on Stability
The stability of an azo pigment is profoundly influenced by the electronic nature of substituent groups on its aromatic rings.
| Substituent Type | Example Groups | General Effect on Stability | Mechanistic Rationale |
| Electron-Donating | Methoxy (-OCH₃), Methyl (-CH₃) | Can decrease lightfastness in the azo form.[4] | Increases electron density at the azo group, potentially making it more susceptible to photochemical attack. |
| Electron-Withdrawing | Nitro (-NO₂), Cyano (-CN), Halogens (-Cl) | Can increase lightfastness in the hydrazone form but may lower thermal stability.[4][7] | Reduces electron density at the azo group, but may weaken the C-N bond, impacting thermal dissociation.[7] |
| Hydrogen Bonding | Hydroxyl (-OH) ortho to azo group | Generally increases overall stability. | Forms strong intramolecular hydrogen bonds, which increases molecular rigidity and energy required for degradation.[1][7] |
Visualizations: Workflows and Mechanisms
// Nodes Problem [label="Identify Color\nStability Issue", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Light [label="Poor Lightfastness\n(Fading)", fillcolor="#FBBC05", fontcolor="#202124"]; Heat [label="Thermal Degradation\n(Color Shift)", fillcolor="#FBBC05", fontcolor="#202124"]; Inconsistency [label="Batch Variation\n(Uneven Color)", fillcolor="#FBBC05", fontcolor="#202124"];
Analysis_Light [label="Analyze Mechanism:\nPhoto-oxidation vs.\nPhoto-reduction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis_Heat [label="Analyze Purity (TGA/DSC)\n& Polymorphism (XRD)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis_Inconsistency [label="Analyze Dispersion\n& Particle Size", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Solution_Light [label="Solution:\n- Add UV Absorbers/HALS\n- Modify Structure\n- Encapsulate Pigment", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Heat [label="Solution:\n- Purify Pigment\n- Control Process Temp\n- Add Antioxidants", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Inconsistency [label="Solution:\n- Optimize Mixing\n- Use Dispersants\n- Control Synthesis", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Problem -> Light; Problem -> Heat; Problem -> Inconsistency;
Light -> Analysis_Light; Heat -> Analysis_Heat; Inconsistency -> Analysis_Inconsistency;
Analysis_Light -> Solution_Light; Analysis_Heat -> Solution_Heat; Analysis_Inconsistency -> Solution_Inconsistency; } endomd Caption: Troubleshooting workflow for azo pigment color stability issues.
References
- Technical Support Center: Enhancing the Thermal Stability of Azo Pigments. Benchchem.
- 4-Amino-N-[4-(aminosulfonyl)phenyl]benzenesulfonamide. Matrix Scientific.
- The Oxidation of Azo Dyes and Its Relation to Light Fading. Enlighten Theses. (2020).
- Photofading mechanisms of azo dye in its azo and hydrazone forms under UV irradiation. Journal of Chemical and Pharmaceutical Research (JOCPR).
- CHAPTER 3: Azo Dyes and Pigments. The Royal Society of Chemistry. (2014).
- The Role of Ascorbic Acid in the Process of Azo Dye Degradation in Aqueous Solution. MDPI. (2024).
- Fading of azo reactive dyes by perspiration and light. ResearchGate. (2025).
- 4-Amino-N-phenylbenzenesulfonamide AldrichCPR. Sigma-Aldrich.
- Technical Aspects of Azo Colorants. Danish Environmental Protection Agency.
- Common mistakes in using pigments & How to fix them. VICHEM. (2025).
- LIGHT STABILIZATION OF REACTIVE AZO DYES BY SCREENING OF THE PHOTOCHEMICALLY ACTIVE LIGHT. Association of Textile Engineers and Technicians of Turkey (AEETT).
- 4-Amino-N-((4-aminophenyl)sulfonyl)benzenesulfonamide. PubChem, National Center for Biotechnology Information.
- Color Stability and Pigment Quality Analysis. Umbrex.
- Azo dye. Wikipedia.
- Guide to color troubleshooting. PlasticsToday.
- SAFETY DATA SHEET for 4-Aminobenzamide. Thermo Fisher Scientific. (2025).
- Safety Data Sheet for Sulfanilamide. Cayman Chemical. (2025).
- Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity. Journal of Applied and Industrial Sciences. (2018).
- Factors that Influence Pigment Settling and Stability. UL Prospector. (2017).
- Settle Down: Factors that Influence Pigment Settling and Stability. Chemical Dynamics, LLC. (2017).
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Technical Aspects of Azo Colorants, Danish Environmental Protection Agency [www2.mst.dk]
- 3. aeett.wordpress.com [aeett.wordpress.com]
- 4. jocpr.com [jocpr.com]
- 5. The Oxidation of Azo Dyes and Its Relation to Light Fading - Enlighten Theses [theses.gla.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. vichem.vn [vichem.vn]
- 9. umbrex.com [umbrex.com]
- 10. plasticstoday.com [plasticstoday.com]
- 11. fishersci.com [fishersci.com]
- 12. The Role of Ascorbic Acid in the Process of Azo Dye Degradation in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Temperature Control in 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide Synthesis
Welcome to the technical support guide for the synthesis of 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide. This document provides in-depth troubleshooting advice and answers to frequently asked questions, specifically focusing on the critical parameter of temperature control during the nitrosation reaction. Our goal is to empower researchers, scientists, and drug development professionals to achieve optimal yields, purity, and process safety.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is strict temperature control, specifically maintaining a 0-5 °C range, so critical during this reaction?
A1: Maintaining a temperature range of 0-5 °C is the single most important parameter for the successful synthesis of 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide. The reaction involves the in situ formation of nitrous acid (HNO₂) from sodium nitrite and a mineral acid, which then acts as the nitrosating agent. There are two primary reasons for this stringent temperature requirement:
-
Stability of Nitrous Acid: Nitrous acid is notoriously unstable, especially in acidic conditions and at elevated temperatures.[1][2] Above 5 °C, it rapidly decomposes into a mixture of nitrogen oxides (NO, NO₂, N₂O₃), nitric acid, and water.[1][2][3] This decomposition not only consumes the active reagent, leading to lower yields, but also generates hazardous fumes and can lead to unwanted side reactions.
-
Controlling Exothermic Reaction Rate: The nitrosation of the active methylene group in N-o-tolyl-acetoacetamide is an exothermic process. Without an efficient cooling system, the heat generated by the reaction itself can cause a rapid temperature increase. This thermal runaway leads to the decomposition of nitrous acid and can promote the degradation of the desired product, resulting in a complex and often intractable mixture.
Q2: My reaction mixture turned a dark brown or orange color upon adding the sodium nitrite. What does this signify and how can I prevent it?
A2: A dark brown, reddish-brown, or orange coloration is a clear indicator of a loss of temperature control. The color is primarily due to the formation of nitrogen dioxide (NO₂) and dinitrogen trioxide (N₂O₃) gases, which are brown and blue (but appear brown in solution with NO₂), respectively.[2] This occurs when the reaction temperature rises, causing the rapid decomposition of nitrous acid.[1]
Root Causes & Prevention:
-
Inefficient Cooling: The ice/salt bath may not be sufficient or properly maintained. Ensure the reaction flask is adequately immersed and that the bath contains a slurry of ice and water (or a salt like NaCl for lower temperatures) for maximum surface contact and heat transfer.
-
Rapid Addition of Nitrite: Adding the sodium nitrite solution too quickly introduces a large amount of reagent at once, causing a surge in the exothermic reaction that overwhelms the cooling system.[4] The addition should be slow, dropwise, and carefully monitored with an internal thermometer to ensure the temperature never exceeds 5 °C.
-
Localized Hotspots: Inadequate stirring can lead to localized areas of high reagent concentration and temperature, even if the bulk thermometer reading appears normal. Use a robust mechanical stirrer to ensure vigorous and efficient mixing throughout the reaction mass.
Q3: My product yield is consistently low, even though I'm carefully monitoring the temperature. What else could be the problem?
A3: While temperature is the primary culprit for low yields, other factors can contribute. If you are confident in your temperature control, consider these points:
-
Incorrect Stoichiometry: Ensure you are using a slight excess of sodium nitrite and acid to drive the reaction to completion. However, a large excess of nitrous acid can lead to side reactions.
-
pH of the Medium: The reaction proceeds via the electrophilic attack of the nitrosonium ion (NO⁺) or a related species.[5][6] The formation of this electrophile is highly dependent on the acidity of the medium. The pH should be sufficiently acidic to generate nitrous acid but not so strong as to cause significant degradation of the starting material or product.
-
Incomplete Reaction: Before quenching the reaction, it's crucial to ensure all the starting material has been consumed. A simple spot test using starch-iodide paper can check for the presence of excess nitrous acid. A positive test (the paper turns dark blue/black) indicates that the nitrosating agent is still present and the reaction is likely complete. If the test is negative, more sodium nitrite may be required, or more time is needed.
Q4: I observed significant gas evolution during the sodium nitrite addition. Is this normal?
A4: Some minor off-gassing may be observed. However, vigorous bubbling or the evolution of brown fumes is abnormal and dangerous. It is a strong indication that the reaction temperature is too high, causing the decomposition of nitrous acid into nitrogen oxides (NO, NO₂).[1][2]
Immediate Action: If you observe vigorous gas evolution, immediately stop the addition of the sodium nitrite solution. Ensure the cooling bath is functioning correctly and that stirring is efficient. Allow the temperature to stabilize back within the 0-5 °C range before cautiously resuming the addition at a much slower rate. All nitrosation reactions should be performed in a well-ventilated fume hood due to the potential for releasing toxic nitrogen oxides.
Critical Temperature Parameters Summary
The following table outlines the key temperature stages and the consequences of deviation.
| Parameter / Stage | Recommended Range | Consequence of High-Temperature Deviation (> 10°C) | Consequence of Low-Temperature Deviation (< -5°C) |
| Initial Cooling | 0 to 5 °C | N/A | Slower reaction rate, potential for freezing if using aqueous solutions. |
| Nitrite Addition | 0 to 5 °C | Rapid decomposition of HNO₂, evolution of toxic NOx gases, dark coloration, low yield, potential for thermal runaway.[1] | Very slow reaction rate, potential buildup of unreacted reagents leading to a sudden exotherm if cooling fails. |
| Post-Addition Stirring | 0 to 10 °C | Slow degradation of the product, potential for side reactions. | Incomplete reaction, requiring significantly longer reaction times. |
| Work-up/Isolation | < 25 °C | Product degradation, leading to lower purity and yield. | N/A |
Visualizing the Impact of Temperature
The following diagram illustrates the desired reaction pathway at low temperatures versus the competing decomposition and side-reaction pathways that dominate at elevated temperatures.
Caption: Reaction pathway control via temperature management.
Experimental Protocol: Temperature-Controlled Synthesis
This protocol provides a detailed methodology for maintaining optimal temperature during the reaction.
1. Equipment Setup:
-
A three-necked round-bottom flask equipped with a mechanical overhead stirrer, a digital thermometer with the probe submerged in the reaction medium, and a pressure-equalizing dropping funnel.
-
A large secondary container to serve as a cooling bath (e.g., a crystallizing dish or a plastic tub).
-
A generous supply of crushed ice and a salt (e.g., sodium chloride or calcium chloride).
2. Procedure:
-
Charge the Reactor: To the three-necked flask, add the N-o-tolyl-acetoacetamide and the chosen solvent (e.g., acetic acid or an ethanol/water mixture).
-
Prepare the Cooling Bath: Create an ice-salt slurry in the secondary container. Add water to the ice until a thick, slushy consistency is achieved, then add rock salt (approx. 1 part salt to 3 parts ice by volume) and stir. This will lower the bath temperature to between -5 °C and -15 °C.
-
Cool the Reaction Mixture: Immerse the reaction flask deep into the cooling bath. Begin stirring the reaction mixture at a moderate speed (e.g., 200-300 RPM). Allow the contents to cool to the target temperature of 0-5 °C. Do not proceed until the temperature is stable within this range.
-
Prepare and Add Nitrite Solution: In a separate beaker, dissolve the sodium nitrite in cold water. Fill the dropping funnel with this solution.
-
Controlled Addition: Begin adding the sodium nitrite solution dropwise to the stirred, cooled reaction mixture. Crucially, monitor the internal thermometer continuously. Adjust the addition rate to ensure the temperature never rises above 5 °C . This may require pausing the addition periodically to allow the cooling system to catch up. This step is typically the most exothermic and may take 1-2 hours.
-
Post-Addition Stirring: Once the addition is complete, continue to stir the reaction mixture in the cooling bath for an additional 1-2 hours to ensure the reaction goes to completion. The temperature can be allowed to rise slowly to around 10 °C during this phase.
-
Monitor for Completion (Optional but Recommended): Periodically take a drop of the reaction mixture with a glass rod and spot it onto a piece of starch-iodide paper. A persistent dark blue/black spot indicates the presence of excess nitrous acid, signaling the end of the reaction.
-
Quenching and Isolation: Once the reaction is complete, the mixture can be quenched by pouring it slowly into a large volume of ice water. The product will precipitate and can be collected by filtration. Ensure all work-up procedures are performed at or below room temperature.
References
-
Unacademy. (n.d.). A Study On The Reaction Of Nitrous Acid- Decomposition. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitrous acid decomposition pathways. [Diagram]. Retrieved from [Link]
-
Wikipedia. (2023). Nitrosation and nitrosylation. Retrieved from [Link]
-
Wikipedia. (2023). Nitrous acid. Retrieved from [Link]
-
AIDIC. (2015). Nitric Acid Decomposition Kinetics in Mixed Acid and their Use in the Modelling of Aromatic Nitration. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration. Retrieved from [Link]
-
ACS Publications. (2021). Role of Carbonyl Compounds for N-Nitrosamine Formation during Nitrosation: Kinetics and Mechanisms. Environmental Science & Technology. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 12.5: Nitrosation. Retrieved from [Link]
-
Chemistry Steps. (2021). The Reaction of Amines with Nitrous Acid. Retrieved from [Link]
Sources
- 1. A Study On The Reaction Of Nitrous Acid- Decomposition [unacademy.com]
- 2. Nitrous acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of Sticky Oxime Intermediates
Welcome to the technical support center for the purification of sticky oxime intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the isolation and purification of these often-problematic compounds. Oily, waxy, or "sticky" oximes can complicate downstream processing and analysis. This resource provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during their purification.
Oximes are versatile intermediates in organic synthesis, serving as protecting groups and precursors to a variety of functional groups.[1][2][3][4] However, their purification can be a significant bottleneck, particularly when they manifest as non-crystalline, "sticky" materials. This guide will equip you with the knowledge to tackle these challenges effectively.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of sticky oxime intermediates.
| Problem | Potential Causes | Solutions & Optimizations |
| Low or No Product Yield After Purification | 1. Incomplete Reaction: The oximation reaction may not have gone to completion.[5] 2. Product Loss During Workup: The oxime may be partially soluble in the aqueous phase during extraction. 3. Decomposition on Stationary Phase: The oxime may be unstable on silica or alumina gel during column chromatography. 4. Co-elution with Impurities: The oxime may have a similar polarity to starting materials or byproducts, leading to poor separation. | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to ensure the reaction is complete before initiating purification.[5] 2. Optimize Extraction: Saturate the aqueous layer with NaCl to decrease the solubility of the oxime. Use multiple extractions with smaller volumes of organic solvent. 3. Choose an Appropriate Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a bonded phase for column chromatography. Deactivating silica gel with a small amount of water or triethylamine can also be beneficial. 4. Develop a Better Separation Method: Systematically screen different solvent systems for column chromatography using TLC.[6] Consider alternative purification techniques such as acid-base extraction or crystallization. |
| Product is an Oil or Sticky Solid and Difficult to Handle | 1. Inherent Physical Properties: Many oximes, particularly those with low molecular weight or flexible alkyl chains, exist as oils at room temperature.[5] 2. Presence of Impurities: Residual solvents or byproducts can act as a plasticizer, preventing crystallization. 3. Polymorphism: The compound may exist in multiple crystalline forms, with one being more prone to oiling out. | 1. Trituration: This technique involves repeatedly washing the sticky solid with a solvent in which the desired compound is insoluble but the impurities are soluble.[7] Non-polar solvents like hexanes or pentane are often effective. 2. Induce Crystallization: If the product is an oil, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[7] Cooling the solution in an ice bath can also help.[7] 3. Solvent-Induced Precipitation: Dissolve the oily product in a minimal amount of a good solvent and then slowly add a poor solvent (anti-solvent) until the product precipitates. |
| Presence of Nitrile Impurity After Purification | 1. Dehydration During Reaction: High reaction temperatures or the presence of certain reagents can cause the oxime to dehydrate to the corresponding nitrile.[5] 2. Decomposition During Analysis: Oximes can sometimes decompose to nitriles in the high-temperature injection port of a gas chromatograph (GC). | 1. Control Reaction Temperature: Maintain a lower temperature during the oximation reaction.[5] 2. Use Mild Reagents: Employ milder oximation conditions to avoid dehydration. 3. Confirm with NMR: Analyze the purified sample by ¹H NMR to confirm the presence of the oxime and the absence of the nitrile.[8] If the NMR is clean but GC-MS shows a nitrile, it is likely an artifact of the analytical method. |
| Streaking or Poor Separation on TLC/Column Chromatography | 1. Compound is Too Polar for the Solvent System: The oxime may be strongly adsorbed to the stationary phase. 2. Acidic Nature of Silica Gel: The slightly acidic nature of silica gel can cause strong interactions with the oxime. 3. Overloading the Column/TLC Plate: Applying too much sample can lead to broad bands and poor separation. | 1. Increase Solvent Polarity: Gradually increase the polarity of the eluent to improve the mobility of the compound.[6] Common solvent systems include ethyl acetate/hexanes and methanol/dichloromethane. 2. Use a Modified Stationary Phase: Employ neutral alumina or add a small amount of a basic modifier like triethylamine or pyridine to the eluent to mitigate interactions with acidic silica. 3. Optimize Sample Loading: Use a more dilute solution of the crude product and apply it carefully to the column or TLC plate. |
Frequently Asked Questions (FAQs)
Q1: My oxime is a persistent oil. What is the best way to purify it?
If your oxime is an oil and traditional crystallization fails, column chromatography is often the most effective purification method.[1] However, due to the polar nature of oximes, standard silica gel chromatography can be challenging.
Key Considerations for Chromatographic Purification of Oily Oximes:
-
Stationary Phase Selection: While silica gel is common, its acidic nature can sometimes cause issues. Consider using neutral alumina, especially for base-sensitive oximes. For very polar oximes, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography might be more suitable.[9][10]
-
Solvent System Optimization: A systematic approach to selecting the eluent is crucial.[6] Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or diethyl ether.[11] TLC is an invaluable tool for determining the optimal solvent system before running a column.[6]
-
Gradient Elution: A gradient of increasing solvent polarity during the column run can be very effective for separating compounds with different polarities.[6]
Q2: Can I use an acid-base extraction to purify my sticky oxime?
Yes, acid-base extraction can be a powerful technique for purifying oximes, as they are weakly acidic.[12][13] This method is particularly useful for removing non-acidic impurities.
Generalized Protocol for Acid-Base Extraction of an Oxime:
-
Dissolve the crude oxime mixture in an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Extract the organic solution with a dilute aqueous base (e.g., 5% NaOH or NaHCO₃ solution). The oxime will be deprotonated to its conjugate base and move into the aqueous layer.
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining non-acidic impurities.
-
Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to protonate the oximate, causing the purified oxime to precipitate out or to be extracted back into a fresh portion of organic solvent.
-
Isolate the purified oxime by filtration or by drying and evaporating the organic solvent.
Q3: Are there any alternatives to chromatography for purifying sticky oximes?
While chromatography is a workhorse technique, other methods can be effective, especially on a larger scale.
-
Distillation: For thermally stable, low to moderate molecular weight oximes, distillation under reduced pressure can be an excellent purification method.[14][15] However, caution is advised as some oximes can decompose upon heating.[14]
-
Recrystallization from a Mixed Solvent System: If a single solvent for recrystallization is not effective, a two-solvent system can be employed.[7] The crude oxime is dissolved in a small amount of a "good" solvent (in which it is highly soluble) and a "poor" solvent (in which it is sparingly soluble) is added dropwise until the solution becomes turbid. The solution is then heated until it becomes clear and allowed to cool slowly to promote crystal formation.
-
Kugelrohr Distillation: This technique is suitable for small quantities of high-boiling oils and can be very effective for purifying sticky oximes that are difficult to handle otherwise.
Q4: How can I prevent my oxime from "oiling out" during crystallization?
"Oiling out" occurs when a compound separates from a solution as a liquid rather than a solid.[16] This is a common problem with sticky compounds.
Strategies to Prevent Oiling Out:
-
Slower Cooling: Allow the crystallization solution to cool to room temperature slowly before placing it in an ice bath.
-
Use a More Dilute Solution: Oiling out is more likely to occur from highly concentrated solutions.
-
Change the Solvent: The choice of solvent can significantly impact crystal formation. Experiment with different solvents or solvent mixtures.
-
Seeding: Adding a small crystal of the pure compound can provide a nucleation site for crystal growth.[7]
Visualizing Purification Strategies
Decision-Making Workflow for Oxime Purification
The following diagram illustrates a logical workflow for selecting an appropriate purification technique for a sticky oxime intermediate.
Caption: A decision tree for selecting a purification method for sticky oximes.
Key Intermolecular Forces Contributing to "Stickiness"
The "sticky" nature of many oximes arises from a combination of intermolecular forces. Understanding these can guide the choice of purification solvents and techniques.
Caption: Intermolecular forces in oximes that contribute to their physical properties.
References
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
YMC America, Inc. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds. [Link]
-
Das, D., et al. (2021). Sustainable and Efficient Route for the Regeneration of Carbonyl Compounds from Oximes Using Aqueous Extract of Sapindus laurifolia under Microwave Radiation. ACS Omega. [Link]
-
University of Colorado Boulder. Column Chromatography. [Link]
-
Centers for Disease Control and Prevention. Isolation and analysis of carbonyl compounds as oximes. [Link]
-
Thieme. Oximes. [Link]
-
Manesh, A. A., & Khazaei, A. (2011). A Convenient Method for Deoximation of Oximes by Using N-Iodosuccinimide Under Microwave Irradiation. Asian Journal of Chemistry. [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Membrane Solutions. Column Chromatography Notes. [Link]
-
Saikia, L., et al. (2011). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal. [Link]
- European Patent Office.
-
ResearchGate. (2011, October 4). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. [Link]
- Google Patents.
- Google Patents.
-
Slideshare. Oxime Formation Step Optimization. [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]
- Google Patents. Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted.
- Google Patents.
-
ResearchGate. (2015, March 15). How can I remove nitrile impurities from the oxime?. [Link]
-
ResearchGate. (a) General scheme of oxime-based c&r purification of peptides. (b).... [Link]
-
ResearchGate. (2025, August 7). A method to crystallize substances that oil out. [Link]
-
ResearchGate. Challenges in catalytic reduction of oximes to hydroxylamine products (top), and overview of available methods (bottom). [Link]
-
IT Medical Team. Laboratory Techniques of Purification and Isolation. [Link]
-
Royal Society of Chemistry. (2018, July 30). Insight into the dissolution-crystallization strategy towards macro/meso/microporous Silicalite-1 zeolites and their performance in the Beckmann rearrangement of cyclohexanone oxime. [Link]
-
MDPI. (2020, June 12). Unsubstituted Oximes as Potential Therapeutic Agents. [Link]
-
National Center for Biotechnology Information. (2022). In Vitro Evaluation of Oxidative Stress Induced by Oxime Reactivators of Acetylcholinesterase in HepG2 Cells. [Link]
- Google Patents.
-
SpringerLink. (2023, August 10). Strategies for enhanced bioavailability of oxime reactivators in the central nervous system. [Link]
-
ResearchGate. Synthesis of Oximes and Hydroxamic Acids. [Link]
Sources
- 1. Sustainable and Efficient Route for the Regeneration of Carbonyl Compounds from Oximes Using Aqueous Extract of Sapindus laurifolia under Microwave Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. itmedicalteam.pl [itmedicalteam.pl]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 11. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. EP0158159A1 - Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
Minimizing side reactions in beta-keto amide oximation
Technical Support Center: -Keto Amide Oximation
Topic: Minimizing Side Reactions & Optimizing Selectivity Audience: Medicinal Chemists, Process Development Scientists
Core Mechanistic Insight: The "Isoxazolone Trap"
The primary failure mode in
When hydroxylamine (
The Competitive Pathway
-
Desired Path: Formation of the linear oxime (kinetic or thermodynamic product).
-
Undesired Path (The Trap): Intramolecular attack of the oxime on the amide, followed by elimination of the amine moiety (
). This yields 5-isoxazolone .[1]
Key Risk Factor: If your amide amine (
Mechanistic Visualization (Graphviz)
The following diagram illustrates the divergence point between the desired product and the heterocyclic impurity.
Caption: Figure 1. The bifurcation of the reaction pathway.[2][3] Note that the linear oxime is often an intermediate en route to the thermodynamically stable isoxazolone.
Troubleshooting Guides & FAQs
Module A: Preventing Cyclization (Isoxazolone Formation)
Q: My LCMS shows a mass corresponding to [M - amine + O]. What happened? A: You have formed the 5-isoxazolone. The oxime hydroxyl group attacked the amide carbonyl, expelling your amine.
Root Cause:
-
pH too low: Strong acid (HCl) catalyzes the elimination of the amine.
-
Temperature too high: Cyclization is often the thermodynamic product; high heat overcomes the activation energy barrier for ring closure.
Corrective Protocol:
-
Buffer the System: Do not use free hydroxylamine hydrochloride (
) in unbuffered protic solvents. The release of HCl drives cyclization. -
The Fix: Use a Sodium Acetate (NaOAc) buffer.
-
Ratio: 1.1 eq
: 1.5 eq NaOAc. -
Solvent: Ethanol/Water or Methanol.
-
Mechanism: This maintains a pH of ~4.5–5.0. This is acidic enough to activate the ketone for imine formation but not acidic enough to rapidly catalyze the elimination of the amine from the amide [1].
-
Module B: Controlling E/Z Selectivity
Q: I see two peaks with identical mass. Is one a side product?
A: Likely not. These are the
Mechanistic Context:
In
Data: Solvent Effects on Isomer Ratio
| Solvent System | Dominant Effect | Favored Isomer (General) |
| Non-polar (DCM, Toluene) | Intramolecular H-bonding | Z-isomer (Chelated form) |
| Polar Protic (MeOH, Water) | Solvation disrupts H-bonds | E/Z Mixture (Steric driven) |
| Basic (Pyridine) | Deprotonation of Oxime | E-isomer (Repulsion of lone pairs) |
Recommendation: If a single isomer is required for crystallization, switch to a non-polar solvent (like Toluene) and use a lipophilic hydroxylamine source (or free base) to encourage the thermodynamic chelated
Module C: Hydrolysis of the Amide
Q: I am losing the amide moiety entirely, generating a
Root Cause: Using strong bases (NaOH, KOH) to free the hydroxylamine base. Hydroxide is a potent nucleophile that will attack the amide bond, especially if the ketone is enolized.
The Fix:
-
Avoid hydroxide bases.
-
Use Pyridine or Triethylamine if basic conditions are absolutely required.
-
Keep water content low if hydrolysis is competitive; use anhydrous EtOH with molecular sieves.
Recommended Experimental Protocol
This protocol is designed to minimize isoxazolone formation by strictly controlling proton availability.
Workflow: Buffered Oximation of
-
Preparation:
-
Dissolve
-keto amide (1.0 equiv) in Ethanol (5-10 volumes). -
Critical Step: Add Sodium Acetate trihydrate (1.5 - 2.0 equiv). Stir for 5 minutes to ensure buffering capacity.
-
-
Addition:
-
Add Hydroxylamine Hydrochloride (1.1 - 1.2 equiv) in a single portion at Room Temperature (20-25°C).
-
-
Reaction:
-
Monitor by TLC/HPLC. Stir at RT.
-
Warning: Do not heat above 40°C unless conversion is stalled. Heat promotes the cyclization to isoxazolone.
-
-
Workup (Quench):
-
Once SM is consumed, dilute with water.
-
If the product precipitates: Filter and wash with cold water (removes salts/buffer).
-
If soluble: Extract with Ethyl Acetate. Wash organic layer with brine (pH neutral) to remove residual hydroxylamine.
-
-
Purification:
-
Recrystallization is preferred over column chromatography, as silica gel is slightly acidic and can induce cyclization or Beckmann rearrangement on the column.
-
Troubleshooting Logic Tree
Use this flow to diagnose reaction failures.
Caption: Figure 2. Diagnostic logic for oximation outcomes.
References
-
Sørensen, U. S., Falch, E., & Krogsgaard-Larsen, P. (2000).[1][4] A novel route to 5-substituted 3-isoxazolols. Cyclization of N,O-DiBoc beta-keto hydroxamic acids. Journal of Organic Chemistry, 65(4), 1003–1007.
- Context: Discusses the competition between linear forms and isoxazolone cyclization, emphasizing the role of leaving groups and pH.
-
Kadam, K. S., et al. (2016).[4] Efficient One-Pot Synthesis of 3,5-Disubstituted Isoxazoles. Synthesis, 48, 3996-4008.[4]
- Context: Provides conditions for isoxazole formation which serves as the "negative control" for preventing it (i.e., conditions to avoid).
-
Li, B., et al. (2020).[5] Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides.[5] Organic Chemistry Frontiers, 7, 3509–3514.[5]
- Context: Highlights the stability of -keto amides in aqueous conditions and the specific pH windows required to prevent hydrolysis.
Sources
- 1. A novel route to 5-substituted 3-isoxazolols. Cyclization of N, O-DiBoc beta-keto hydroxamic acids synthesized via acyl Meldrum's acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Isoxazole synthesis [organic-chemistry.org]
- 5. BJOC - Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides [beilstein-journals.org]
Solvent selection for recrystallizing 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide
Technical Support Center: Purification & Crystallization Subject: Solvent Selection & Protocol for Recrystallizing 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide Ticket ID: #REC-OX-882 Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
You are working with 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide (also known as isonitrosoacetoacet-o-toluidide).[1] This compound is a critical intermediate in the synthesis of heterocyclic pigments and pharmaceuticals.[1] Structurally, it contains an oxime (
The Challenge: This molecule possesses conflicting solubility characteristics. The amide and oxime groups provide hydrogen bonding capability (polar), while the o-tolyl ring adds significant lipophilicity.[1] Furthermore, the oxime group is thermally labile; prolonged heating can lead to decomposition (Beckmann rearrangement or hydrolysis) or "oiling out" rather than crystallization.[1]
This guide provides a validated solvent selection matrix and a troubleshooting protocol designed to maximize yield while preserving chemical integrity.
Part 1: Solvent Selection Matrix
The choice of solvent depends heavily on the impurity profile (inorganic salts vs. organic byproducts).[1]
| Solvent System | Role | Suitability | Technical Notes |
| Ethanol (95%) | Primary | ⭐⭐⭐⭐⭐ (Best) | The Gold Standard. Dissolves the compound well at reflux ( |
| Methanol | Alternative | ⭐⭐⭐⭐ | Higher solubility than ethanol.[1] Use if the compound is too insoluble in ethanol, but expect lower recovery yields unless an anti-solvent (water) is used.[1] |
| Toluene | High Purity | ⭐⭐⭐ | Excellent for removing polar impurities. However, the compound may be sparingly soluble even when hot.[1] Requires higher temperatures ( |
| Acetic Acid (Glacial) | Crude Clean | ⭐⭐ | Aggressive. Good for initial precipitation from synthesis but not recommended for final polishing due to difficulty in drying and potential to catalyze oxime hydrolysis. |
| Ethyl Acetate | Modifier | ⭐⭐ | Often leads to "oiling out" if used pure. Best used as a co-solvent with Hexanes. |
Part 2: The Optimized Protocol
Safety Warning: Oximes can decompose exothermically. Never distill the mother liquor to dryness.[1]
Step-by-Step Methodology
-
Saturation (The "Goldilocks" Zone):
-
Hot Filtration (The Salt Trap):
-
This compound is often synthesized via nitrosation using sodium nitrite, leaving inorganic salts.
-
Perform a hot filtration (gravity, not vacuum, to prevent premature cooling) through a fluted filter paper to remove insoluble salts or carbon.
-
-
Controlled Nucleation:
-
The Anti-Solvent Polish (Optional):
-
If yield is low after cooling, add warm water (
) dropwise to the ethanol solution until a faint turbidity persists, then let it cool.
-
-
Isolation:
Part 3: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?
-
Cause: The temperature dropped too fast, or the solvent polarity is slightly off (too much water).[1]
-
Fix: Re-heat the mixture until the oil dissolves. Add a small amount of pure Ethanol to increase solubility. Let it cool very slowly (wrap the flask in a towel to insulate). Agitate vigorously only after turbidity begins.[1]
Q2: The crystals are yellow/orange.[1] Is this normal?
-
Analysis: Pure 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide should be off-white to pale cream.[1] Deep yellow or orange indicates diazo impurities or oxidation products.
-
Fix: Recrystallize again using Toluene (if solubility permits) or use the Ethanol method with an activated carbon treatment.[1]
Q3: Can I use DMF or DMSO?
-
Advice: Avoid. While they dissolve the compound easily, their high boiling points make removal difficult.[1] Heating oximes in high-boiling solvents for extended evaporation times promotes Beckmann rearrangement , destroying your product.
Part 4: Visual Decision Guides
Diagram 1: Recrystallization Workflow
Caption: Logical workflow for the purification of thermally sensitive oxime-amides.
Diagram 2: Chemical Stability & Risk Pathways
Caption: Stability profile indicating risks of high heat and acidity during processing.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general amide/oxime purification protocols).
-
Hunger, K., & Herbst, W. (2004). Industrial Organic Pigments: Production, Properties, Applications. Wiley-VCH. (Details the synthesis and handling of acetoacetanilide derivatives).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (Foundational techniques for recrystallizing thermally labile compounds).
Sources
Technical Support Center: Stability & Storage of 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide
Executive Summary
This guide addresses the stability profile of 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide (also known as isonitrosoacetoacet-o-toluidide). As a Senior Application Scientist, I must emphasize that this compound is metastable . Its dual functionality—containing both a reactive oxime (
Failure to strictly control storage conditions will result in purity drift, often manifesting as melting point depression or color shift (yellowing/browning), which critically impacts yield in downstream applications like azo-pigment synthesis or heterocyclic chemistry.
Part 1: The Stability Profile (The "Why")
To preserve this compound, you must understand the mechanisms actively trying to degrade it.
The Beckmann Rearrangement Risk
The most critical instability factor for
-
Mechanism: Protonation of the oxime hydroxyl group creates a leaving group (
). The alkyl group anti to the leaving group migrates to the nitrogen, breaking the bond.[2] -
Result: Conversion of your reactive intermediate into an inert amide byproduct, reducing assay purity.
Hydrolytic Cleavage
Moisture is the enemy. In the presence of water and trace acid/base:
-
Pathway A (Oxime Hydrolysis): Reverts the compound to its precursor, acetoacet-o-toluidide, and hydroxylamine.
-
Pathway B (Amide Hydrolysis): Cleaves the o-toluidine group, destroying the molecular scaffold.
E/Z Isomerization (Photostability)
The
-
Impact: Exposure to UV or broad-spectrum light promotes isomerization between the E (trans) and Z (cis) forms.
-
Observation: While chemically similar, these isomers often have distinct melting points and solubilities, leading to inconsistent crystallization behavior during synthesis.
Part 2: Storage Protocols (The "How")
Do not treat this as a standard organic solid. Implement the following Gold Standard Storage Protocol to ensure shelf-life integrity.
Storage Condition Matrix
| Parameter | Recommendation | Scientific Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Retards thermal excitation required for Beckmann rearrangement and decarboxylation. |
| Atmosphere | Inert Gas (Nitrogen/Argon) | Prevents oxidative degradation of the o-toluidine moiety and excludes atmospheric moisture. |
| Container | Amber Glass or Foil-Wrapped | Blocks UV radiation to prevent E/Z photo-isomerization. |
| Desiccant | Required (Silica/CaSO₄) | Scavenges headspace moisture to inhibit hydrolytic cleavage. |
| Re-test Date | 6 Months | Due to metastability, purity must be verified semi-annually. |
Handling Advisory[3]
-
Equilibration: Allow the container to reach room temperature before opening. Opening a cold bottle in a humid lab condenses water directly onto the hygroscopic solid, initiating immediate hydrolysis.
-
Metal Contact: Avoid metal spatulas if possible (use PTFE/ceramic). The
-oximino ketone structure is a potent chelator (similar to dimethylglyoxime) and can extract trace iron/copper, causing pink/brown discoloration.
Part 3: Troubleshooting & FAQs (The "Fix")
Q1: The white/off-white powder has turned yellow or brown. Is it usable?
Diagnosis: This indicates oxidative degradation or trace metal contamination .
-
Mechanism: The o-toluidine fragment is aniline-based and prone to oxidation (browning) upon air exposure. Alternatively, chelation with trace iron forms colored complexes.
-
Action: Run a TLC or HPLC. If purity is >95%, recrystallize from ethanol/water. If <90%, discard, as oxidation byproducts often act as radical poisons in subsequent coupling reactions.
Q2: The melting point is 5-10°C lower than the Certificate of Analysis (CoA).
Diagnosis: Likely E/Z Isomerization or Solvent Entrapment .
-
Mechanism: If stored in light, the ratio of isomers shifts, depressing the melting point (eutectic effect).
-
Action: Dry the sample under vacuum at 40°C for 4 hours. If MP remains low but HPLC shows a single peak (or two very close peaks), it is likely an isomer mixture. This is often acceptable for solution-phase reactions but critical for solid-state applications.
Q3: My reaction yield dropped significantly using an old batch.
Diagnosis: Partial Hydrolysis .
-
Mechanism: Moisture ingress hydrolyzed the oxime back to the ketone. The ketone reacts differently (or not at all) in nitrosation or cyclization protocols.
-
Action: Check for the smell of o-toluidine (amine odor) or hydroxylamine. Perform a functional group test (e.g., Ferric Chloride test for phenols/enols) to compare against a standard.
Part 4: Analytical Validation & Workflows
Degradation Pathway Visualization
The following diagram maps the specific chemical risks associated with improper storage.
Caption: Figure 1.[3] Primary degradation vectors: Acid/Heat triggers rearrangement; Moisture triggers hydrolysis.
Recommended HPLC Method for Purity Check
To distinguish the parent compound from hydrolysis products (Toluidine) and rearrangement byproducts:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150mm, 5µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Amide bond).
-
Note: The oxime peak may split or broaden due to on-column E/Z isomerization; integrate the sum of the isomer peaks.
References
-
March's Advanced Organic Chemistry , 8th Edition. Mechanisms of the Beckmann Rearrangement and Hydrolysis of Oximes. Wiley.
-
ChemicalBook . 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide Properties and Safety. Accessed Oct 2023.[4][5]
-
Master Organic Chemistry . The Beckmann Rearrangement: Mechanism and Applications.
-
Fisher Scientific . Safety Data Sheet: o-Toluidine derivatives and storage.
-
RSC Publishing .[6] Synthesis and stability of 2-benzylidene-3-oxobutanamide derivatives. (Context on beta-keto amide scaffold stability).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Beckmann Rearrangement [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. cpachem.com [cpachem.com]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Guide to the Structural Elucidation of 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide: A Predictive ¹H NMR Analysis and Comparative Guide
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide, a molecule of interest in synthetic and medicinal chemistry. In the absence of a publicly available experimental spectrum, we will construct a detailed predictive analysis grounded in fundamental NMR principles and spectral data from analogous structures. This approach serves as a powerful tool for researchers, enabling them to anticipate spectral features, confirm synthesis, and identify impurities.
We will compare the predicted spectrum of our target molecule with the known spectral data of a simpler analog, N-(o-tolyl)acetamide, to highlight the structural influence of the α-hydroxyimino-β-ketoamide moiety. Furthermore, we will contextualize ¹H NMR within a broader analytical workflow, comparing its utility with other common spectroscopic techniques.
Predictive ¹H NMR Spectral Analysis
The structural complexity of 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide arises from the interplay of its aromatic, amide, oxime, and ketone functionalities. Each of these groups imparts a distinct electronic environment to nearby protons, resulting in a unique and predictable ¹H NMR fingerprint.
Due to the partial double bond character of the C-N bond in the amide group, free rotation is restricted, which can lead to the observation of rotamers in the NMR spectrum.[1] However, for this predictive analysis, we will consider the most probable time-averaged signals. The molecular structure and proton designations are shown below.
Figure 1: Structure of 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide with proton labels.
Predicted ¹H NMR Chemical Shifts and Multiplicities
The following table summarizes the predicted ¹H NMR data. These predictions are based on established chemical shift ranges for protons in similar electronic environments.[2][3]
| Proton Label | Environment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Hh | Methyl ketone (-CO-CH₃) | 2.3 - 2.5 | Singlet (s) | 3H | The methyl group is adjacent to a carbonyl, which deshields the protons, shifting them downfield relative to a standard alkane. |
| He | Tolyl methyl (Ar-CH₃) | 2.1 - 2.3 | Singlet (s) | 3H | Protons on a methyl group attached to an aromatic ring typically appear in this region. |
| Hd, Hc, Hb, Ha | Aromatic (o-tolyl) | 7.1 - 7.8 | Multiplet (m) | 4H | Aromatic protons resonate in this downfield region. The ortho-substitution pattern will create a complex multiplet due to varying coupling constants between adjacent and non-adjacent protons.[4][5] |
| Hf | Amide (-NH-) | 9.5 - 10.5 | Singlet (s, broad) | 1H | Amide protons are significantly deshielded and often appear as broad singlets due to quadrupole broadening from the nitrogen atom and potential chemical exchange.[6] |
| Hg | Oxime (-NOH) | 10.0 - 12.0 | Singlet (s, broad) | 1H | The hydroxyl proton of an oxime is acidic and highly deshielded, often appearing as a broad singlet that is exchangeable with D₂O.[7][8] |
Comparative Analysis: Target Molecule vs. N-(o-tolyl)acetamide
To contextualize our predictions, we compare them with the known ¹H NMR data of a simpler structural analog, N-(o-tolyl)acetamide. This comparison isolates the spectral contributions of the α-hydroxyimino-β-keto moiety.
N-(o-tolyl)acetamide is a foundational structure within our target molecule. Its spectrum provides a baseline for the chemical shifts of the tolyl and amide protons.
| N-(o-tolyl)acetamide: Experimental Data | |||
| Proton Environment | δ (ppm) | Multiplicity | Integration |
| Acetyl methyl (-CO-CH₃) | ~2.15 | Singlet (s) | 3H |
| Tolyl methyl (Ar-CH₃) | ~2.25 | Singlet (s) | 3H |
| Aromatic (o-tolyl) | ~7.1 - 7.5 | Multiplet (m) | 4H |
| Amide (-NH-) | ~7.8 - 8.2 | Singlet (s, broad) | 1H |
(Note: These are typical, representative values. Actual shifts can vary with solvent and concentration.)
Key Spectral Differences and Insights:
-
Amide Proton (Hf): The amide proton in our target molecule is predicted to be significantly downfield (~9.5-10.5 ppm) compared to the analog (~7.8-8.2 ppm). This increased deshielding is caused by the strong electron-withdrawing effects of the adjacent hydroxyimino and ketone groups.
-
Methyl Protons (Hh vs. Acetyl): The methyl ketone protons (Hh) in the target molecule are expected at a slightly higher chemical shift (2.3-2.5 ppm) than the acetyl methyl protons in the analog (~2.15 ppm). This is due to the cumulative electron-withdrawing influence of the entire butyramide chain.
-
Unique Resonances: The most striking difference is the appearance of the oxime proton (Hg) in the 10.0-12.0 ppm region for the target molecule, a signal completely absent in the simpler analog. The presence of this exchangeable, downfield singlet would be a definitive indicator of successful synthesis.
Positioning ¹H NMR in a Comprehensive Analytical Workflow
While ¹H NMR is a cornerstone of structural elucidation, a truly rigorous analysis relies on complementary techniques. No single method provides a complete picture; instead, they offer interlocking pieces of evidence that, together, confirm a molecular structure with high confidence.
Figure 2: A comprehensive analytical workflow for structural confirmation.
-
Mass Spectrometry (MS): This technique would be the first step after synthesis to confirm the molecular weight (C₁₁H₁₂N₂O₃, MW = 220.23 g/mol ). High-resolution MS (HRMS) would further validate the elemental formula.
-
Infrared (IR) Spectroscopy: IR would confirm the presence of key functional groups. Expected stretches include a broad O-H band (~3400-3200 cm⁻¹), an N-H stretch (~3300 cm⁻¹), a C=N stretch (~1650 cm⁻¹), and multiple strong C=O stretches for the amide and ketone (~1680-1640 cm⁻¹).
-
¹³C NMR Spectroscopy: This would complement the ¹H NMR by providing a count of unique carbon atoms and identifying their chemical environments (e.g., carbonyl carbons at ~160-180 ppm, aromatic carbons at ~110-140 ppm, and aliphatic carbons at ~20-30 ppm).
This multi-technique approach provides a self-validating system where the data from each analysis must be consistent with the proposed structure, ensuring the highest level of scientific trustworthiness.
Standard Operating Protocol: ¹H NMR Spectrum Acquisition
This section provides a standardized protocol for acquiring a high-quality ¹H NMR spectrum of the target compound.
Objective: To obtain a high-resolution ¹H NMR spectrum for structural analysis.
Materials:
-
2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide (5-10 mg)
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
NMR Tube (5 mm, high precision)
-
Pasteur Pipette
-
Vortex Mixer
-
NMR Spectrometer (e.g., 400 MHz or higher)
Methodology:
-
Sample Preparation: a. Weigh approximately 5 mg of the dried, purified compound directly into a clean, dry vial. b. Add ~0.6 mL of DMSO-d₆ to the vial. The use of DMSO-d₆ is crucial as it will solubilize the compound and, importantly, its residual water peak will not obscure the broad amide and oxime proton signals, which are expected at a very downfield shift.[9] c. Vortex the sample gently until the solid is completely dissolved. d. Using a Pasteur pipette, transfer the solution into a clean NMR tube to a height of approximately 4-5 cm. e. Cap the NMR tube securely.
-
Instrument Setup & Calibration: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer onto the deuterium signal of the DMSO-d₆ solvent. c. Shim the magnetic field to achieve optimal homogeneity. A sharp, symmetrical solvent peak is indicative of good shimming. d. Reference the spectrum to the residual proton signal of DMSO-d₆ at δ 2.50 ppm.
-
Data Acquisition: a. Acquire a standard 1D proton spectrum. b. Key Parameters:
- Spectral Width: Set a wide spectral width (e.g., -2 to 16 ppm) to ensure all signals, especially the potentially very downfield oxime and amide protons, are captured.
- Pulse Angle: Use a 30° or 45° pulse angle to allow for a shorter relaxation delay.
- Acquisition Time: ~2-3 seconds.
- Relaxation Delay (d1): 1-2 seconds.
- Number of Scans: Start with 16 scans and increase as needed for a good signal-to-noise ratio.
-
Data Processing: a. Apply Fourier transformation to the Free Induction Decay (FID). b. Phase the spectrum manually to ensure all peaks have a pure absorption line shape. c. Perform a baseline correction. d. Integrate all signals to determine the relative proton ratios. e. Calibrate the chemical shift axis by setting the residual DMSO-d₆ peak to 2.50 ppm.
This rigorous protocol ensures the acquisition of a reliable and reproducible spectrum, which is the foundation of trustworthy data interpretation.
References
-
ResearchGate. Table 3 . 1 H NMR chemical shifts (δ , ppm) of vari- ous aromatic and... Available from: [Link]
-
ResearchGate. (PDF) 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides, C6H5NHCOCH3-iXi and 2/4-XC6H4NHCOCH3-iXi (where X = Cl or CH3 and i = 0, 1, 2 or 3). Available from: [Link]
-
The Royal Society of Chemistry. Supplementary Material. Available from: [Link]
-
National Center for Biotechnology Information. Butyramide | C4H9NO. PubChem. Available from: [Link]
-
CNKI. 1 H NMR Spectrum of Amide Compounds. Available from: [Link]
-
ACS Publications. Highly Efficient Ruthenium-Catalyzed Oxime to Amide Rearrangement. Organic Letters. Available from: [Link]
-
Academic Research Publishing Group. Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Available from: [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]
-
RSC Publishing. Mild reductive rearrangement of oximes and oxime ethers to secondary amines with hydrosilanes catalyzed by B(C 6 F 5 ) 3. Available from: [Link]
-
DergiPark. Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. Available from: [Link]
-
Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics. Available from: [Link]
-
Asian Journal of Research in Chemistry. Synthesis, Spectral Characterization, Molecular Docking, DFT Studies and Biological Evaluation of N-(2-Oxo-2-(Phenylamino)Ethyl)Picolinamide Derivatives as Anti-Inflammatory and Antidiabetic Activity. Available from: [Link]
-
ChemRxiv. A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. Available from: [Link]
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- 2. One moment, please... [chemistrysteps.com]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
A Comparative Guide to Purity Determination of 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide: A Validated HPLC-UV Method and Orthogonal Approaches
Introduction: The Critical Role of Purity in Drug Synthesis
In the intricate pathway of pharmaceutical development, the purity of intermediates is a cornerstone that dictates the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[1] One such critical intermediate is 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide, a molecule featuring a combination of functional groups—oxime, ketone, and anilide—that make it a versatile building block. However, this structural complexity also presents unique analytical challenges for purity assessment. The presence of unreacted starting materials, by-products, or degradation products can have significant downstream effects.[2]
This guide provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the routine quality control of 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide. We will delve into the rationale behind the method development choices, present a complete validation protocol according to International Council for Harmonisation (ICH) guidelines, and objectively compare the performance of HPLC with orthogonal analytical techniques like Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[3][4]
Primary Analytical Technique: A Validated Reverse-Phase HPLC Method
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for separating and quantifying non-volatile and thermally labile compounds, making it exceptionally well-suited for analyzing complex organic molecules like oximes.[3][5] A reverse-phase HPLC method with UV detection is proposed here, as the aromatic ring and conjugated system within the molecule provide a strong chromophore for sensitive detection.
Causality in Method Development
The choices made during method development are grounded in the physicochemical properties of the analyte and potential impurities.
-
Stationary Phase Selection : A C18 (octadecylsilane) column is selected for its versatility and robust performance in separating compounds with moderate polarity. Its hydrophobic nature provides effective retention for the aromatic and alkyl components of the analyte.
-
Mobile Phase Composition : A gradient elution using a buffered aqueous phase and an organic modifier (acetonitrile) is chosen. The buffer (potassium dihydrogen phosphate, pH 3.0) is critical for maintaining a consistent ionization state of the acidic oxime proton, ensuring reproducible retention times and sharp peak shapes. Acetonitrile is selected over methanol for its lower viscosity and superior UV transparency at lower wavelengths.[6]
-
Detection Wavelength : Based on UV scans of analogous structures, a detection wavelength of 245 nm is selected to ensure high sensitivity for the main analyte and its potential aromatic impurities.
-
Column Temperature : Maintaining a constant column temperature (30°C) is crucial for ensuring reproducible retention times and controlling viscosity.[7]
Proposed HPLC Method Parameters
The optimized chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Instrument | HPLC system with Gradient Pump, UV-Vis Detector, and Autosampler |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with o-phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.01 | |
| 15.0 | |
| 20.0 | |
| 22.0 | |
| 25.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Experimental Protocol and Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4][8] The following protocol adheres to ICH Q2(R1) guidelines to establish a self-validating and trustworthy system.[3]
Workflow for HPLC Purity Determination
The overall workflow from sample preparation to final report generation is depicted below.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Assessment: FTIR Characterization of 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide
This guide provides a technical assessment of the FTIR spectral characteristics of 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide (also known as isonitrosoacetoacet-o-toluidide). It is designed for analytical chemists and researchers utilizing this compound as a chelating ligand for transition metals (e.g., Pd(II), Co(II), Ni(II)) or as an intermediate in heterocyclic synthesis.
Executive Summary
2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide is a specialized organic ligand synthesized via the nitrosation of acetoacet-o-toluidide. Its utility lies in its mixed donor atoms (O, N) capable of forming stable chelates with transition metals.[1]
For the analytical scientist, FTIR spectroscopy is the primary tool for:
-
Validation of Synthesis: Confirming the conversion of the methylene bridge (–CH₂–) to the oxime/hydroxyimino group (=N–OH).
-
Purity Assessment: Distinguishing the product from the starting material (acetoacet-o-toluidide) and side products.
-
Structural Elucidation: Determining the tautomeric form (oxime vs. nitroso) and the extent of intramolecular hydrogen bonding.
Spectral Fingerprint Analysis
The infrared spectrum of this molecule is dominated by the interplay between the amide, the ketone, and the hydroxyimino functionalities. The ortho-tolyl group introduces specific steric and vibrational modes that distinguish it from its phenyl analogs.
Table 1: Diagnostic FTIR Absorption Bands
Data synthesized from structural analogs (acetoacetanilide oxime) and functional group analysis.
| Frequency Region (cm⁻¹) | Intensity | Assignment | Structural Causality & Diagnostic Value |
| 3200 – 3450 | Broad, Med | ν(O-H) & ν(N-H) | Critical Region. The oxime O-H stretch typically appears as a broad band due to intramolecular hydrogen bonding with the carbonyl oxygen. It overlaps with the sharp amide N-H stretch (~3350 cm⁻¹). |
| 3050 – 3100 | Weak | ν(C-H) Aromatic | Stretching vibrations of the aromatic C-H bonds on the o-tolyl ring. |
| 2920 – 2980 | Weak | ν(C-H) Aliphatic | Differentiation Marker. Distinct C-H stretches from the methyl group of the o-tolyl ring and the terminal acetyl methyl group. |
| 1690 – 1720 | Strong | ν(C=O) Ketone | The acetyl carbonyl stretch. Note: This band often shifts to lower frequencies (red shift) if involved in strong intramolecular H-bonding with the oxime hydroxyl. |
| 1640 – 1660 | Strong | ν(C=O) Amide I | The amide carbonyl stretch. Its position confirms the secondary amide structure (–CONH–). |
| 1590 – 1620 | Medium | ν(C=N) Oxime | Synthesis Confirmation. This band confirms the presence of the imine bond formed during nitrosation. It is absent in the starting material.[2] |
| 1530 – 1550 | Strong | δ(N-H) Amide II | Mixed mode: N-H bending and C-N stretching. Characteristic of secondary amides. |
| 930 – 1000 | Medium | ν(N-O) | The N-O stretching vibration of the oxime group. A key fingerprint band for hydroxyimino compounds. |
| 750 – 770 | Strong | δ(C-H) o-Subst. | Isomer ID. Out-of-plane bending characteristic of ortho-disubstituted benzene rings (the o-tolyl moiety). |
Comparative Performance Guide
This section compares the target molecule against its precursor and its closest structural analog to highlight how FTIR distinguishes them.
Comparison A: Target vs. Precursor (Acetoacet-o-toluidide)
The most common analytical challenge is determining if the nitrosation reaction reached completion.
| Feature | Precursor (Acetoacet-o-toluidide) | Target (2-Hydroxyimino...) | Analytical Insight |
| Methylene Bridge | Distinct –CH₂– scissoring/wagging (~1410-1430 cm⁻¹) | Absent | The disappearance of the active methylene bands confirms substitution. |
| Oxime Region | No band at ~1600 cm⁻¹ (C=N) | New Band at ~1600 cm⁻¹ | Appearance of C=N is the primary "success" marker. |
| Hydroxyl | Absent (unless enolized) | Broad Band (3200-3400) | Indicates introduction of the =N-OH group. |
Comparison B: Target vs. Alternative (Acetoacetanilide Oxime)
When selecting a ligand for metal extraction, the o-tolyl derivative is often compared to the phenyl analog (Acetoacetanilide oxime).
-
Steric Influence: The o-methyl group in the target molecule creates steric hindrance that can twist the amide plane. In FTIR, this often results in a slight blue shift (higher frequency) of the Amide I band compared to the planar phenyl analog due to reduced conjugation.
-
Aliphatic Fingerprint: The target molecule displays enhanced aliphatic C-H stretching (~2920 cm⁻¹) due to the extra methyl group on the ring, which is a key differentiator from the purely aromatic phenyl analog.
Mechanistic Insight & Tautomerism
The reactivity of 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide is governed by its tautomeric equilibrium. While the Oxime form is predominant in the solid state (and observed in KBr pellet FTIR), the Nitroso form can participate in solution.
Pathway Diagram: Synthesis and Tautomerism
The following diagram illustrates the nitrosation pathway and the stabilization of the oxime form via Hydrogen Bonding (HB), which is directly responsible for the broadness of the O-H band in the FTIR spectrum.
Figure 1: The conversion of the methylene group to the oxime involves a rapid tautomerization. The final 'Oxime' form is stabilized by H-bonding, detectable as a broad OH stretch.
Experimental Protocol: Synthesis & Characterization
To ensure reproducible spectral data, the following protocol is recommended. This method minimizes the presence of water, which can obscure the critical N-H and O-H regions.
Step 1: Synthesis (Nitrosation)
-
Dissolution: Dissolve 0.01 mol of acetoacet-o-toluidide in 15 mL of ethanol.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition: Add a saturated solution of sodium nitrite (0.012 mol) dropwise.
-
Acidification: Add dilute HCl slowly with constant stirring, maintaining temperature < 5°C.
-
Precipitation: The product precipitates as a pale yellow solid.
-
Purification: Recrystallize from ethanol to remove unreacted starting material.
Step 2: FTIR Sample Preparation (KBr Pellet Method)
Rationale: The KBr method is preferred over ATR for this compound to obtain higher resolution in the fingerprint region (600-1500 cm⁻¹) where the N-O and aromatic bands reside.
-
Drying: Dry the recrystallized sample in a vacuum desiccator over P₂O₅ for 24 hours. Moisture causes broadening of the OH band.
-
Grinding: Mix 1 mg of sample with 100 mg of spectroscopic grade KBr. Grind to a fine powder in an agate mortar.
-
Compression: Press at 10 tons for 2 minutes to form a transparent pellet.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 32).
References
-
NIST Chemistry WebBook. Infrared Spectrum of Butanamide and derivatives.[3] National Institute of Standards and Technology.[3] Available at: [Link]
-
SpectraBase. Infrared Spectrum of o-Toluidine (Precursor Data). Wiley Science Solutions. Available at: [Link]
-
Asian Journal of Chemistry. Synthesis and Characterization of Complexes of 2-Hydroxy-3-nitro acetophenyl thiosemicarbazone. (Used for comparative oxime/hydrazone band assignments). Available at: [Link]
-
ResearchGate. FTIR spectra of ligand and metal complexes of Schiff bases. (Comparative data for C=N and phenolic OH shifts). Available at: [Link]
Sources
Publish Comparison Guide: Melting Point Validation for 2-Hydroxyimino-acetoacet-o-toluidide
This guide outlines the validation framework for 2-Hydroxyimino-acetoacet-o-toluidide , a critical intermediate often synthesized via the nitrosation of Acetoacet-o-toluidide (AAOT).[1]
Executive Summary & Core Directive
In the synthesis of organic pigments (e.g., Pigment Yellow 14) and pharmaceutical intermediates, 2-Hydroxyimino-acetoacet-o-toluidide (also known as
This guide moves beyond simple "pass/fail" metrics. It establishes a comparative validation protocol to distinguish the target oxime from its precursor (Acetoacet-o-toluidide ) and common byproducts using melting point (MP) depression and Differential Scanning Calorimetry (DSC).[1]
Critical Benchmark:
-
Target Product (Oxime): High melting point (typically >140°C with decomposition).[1][2][3]
-
Major Impurity (Precursor AAOT): Sharp melt at 104–106°C .
-
Validation Logic: Any melting event near 105°C indicates incomplete nitrosation.[1]
Technical Specifications: The "Gold Standard" vs. Alternatives
The following table contrasts the physicochemical thermal profiles of the high-purity target against technical-grade variants and specific impurities.
Table 1: Thermal Performance Comparison
| Substance / Grade | Chemical Identity | Melting Point Range ( | Thermal Behavior (DSC) | Validation Status |
| Reference Standard | 2-Hydroxyimino-acetoacet-o-toluidide | > 145°C (Decomp.) * | Endotherm followed by sharp Exotherm | PASS |
| Precursor (Impurity A) | Acetoacet-o-toluidide (AAOT) | 104.0 – 106.0°C | Sharp Endotherm (Stable melt) | FAIL (Incomplete Rxn) |
| Hydrolysis Byproduct | o-Toluidine | -16.0°C (Liquid) | N/A (Boiling point ~200°C) | FAIL (Degradation) |
| Technical Grade | Mixture (Oxime + <5% AAOT) | 100 – 135°C (Broad) | Split peak or broad depression | WARNING |
*Note: The oxime derivative often exhibits decomposition upon melting.[2] Exact values depend on heating rate due to thermal instability.
Experimental Protocols
To ensure scientific integrity, we employ a dual-method approach. The Capillary Method provides visual confirmation, while DSC offers thermodynamic insight.
Protocol A: Capillary Melting Point (Visual)
Objective: Rapid screening for precursor contamination.
-
Sample Prep: Dry sample at 40°C under vacuum for 4 hours to remove solvent/moisture.
-
Loading: Pack 2-3 mm of sample into a glass capillary.
-
Ramp Rate:
-
Fast Ramp (10°C/min) to 90°C.
-
Slow Ramp (1°C/min) from 90°C to 160°C.
-
-
Observation:
-
Watch closely at 104°C . If liquid droplets form here, the sample contains unreacted AAOT.
-
The target compound should darken and melt/decompose at significantly higher temperatures.
-
Protocol B: Differential Scanning Calorimetry (DSC)
Objective: Quantitative purity assessment and decomposition analysis.
-
Instrument: Calibrated DSC (Indium/Zinc standards).
-
Pan: Crimped Aluminum pan with a pinhole (to allow gas escape during decomposition).
-
Method:
-
Equilibrate at 30°C.
-
Ramp 5°C/min to 200°C.
-
-
Interpretation:
-
Peak 1 (Impurity): Endotherm at ~105°C (Enthalpy correlates to % AAOT).
-
Peak 2 (Target): Endotherm >140°C immediately followed by an exotherm (decomposition).
-
Synthesis & Impurity Pathway Visualization
Understanding the origin of impurities is essential for troubleshooting MP deviations. The diagram below illustrates the nitrosation pathway and potential failure modes.
Figure 1: Reaction pathway showing the transformation of AAOT (104°C) to the target oxime and potential degradation routes.
Troubleshooting & Causality Analysis
Observation: The sample melts over a broad range (e.g., 110–130°C).
-
Causality: This is a classic "Eutectic Effect."[1] The presence of unreacted AAOT (MP 104°C) depresses the melting point of the higher-melting oxime.
-
Action: Recrystallize from ethanol/water or adjust the nitrosation stoichiometry (ensure slight excess of Nitrite).
Observation: The sample melts sharply but at the wrong temperature (~105°C).
-
Causality: Complete reaction failure. The isolated solid is purely recovered starting material.
-
Action: Check pH during nitrosation; the reaction requires acidic conditions (pH < 2) to generate the active nitrosonium ion (
).
Observation: Sample decomposes vigorously (fumes/color change) before melting.
-
Causality: High purity oximes are thermally unstable.
-
Action: Use DSC with a faster scan rate (10°C/min) to capture the melt before decomposition kinetics take over.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7154, Acetoacet-o-toluidide. Retrieved from [Link]
-
OECD SIDS (2003). o-Acetoacetotoluidide: SIDS Initial Assessment Report. UNEP Publications. Retrieved from [Link]
-
NIST Chemistry WebBook. Acetamide, 2-(hydroxyimino)-N-phenyl- (Analogous Structure Data). Retrieved from [Link]
Sources
Technical Comparison: o-Tolyl vs. p-Tolyl Isomers in Pigment Synthesis
The following guide is structured to serve as an authoritative technical resource for researchers and application scientists. It prioritizes mechanistic understanding, reproducible protocols, and data-driven comparisons over generic descriptions.
Executive Summary: The Steric-Electronic Trade-off
In the synthesis of azo pigments, the regioisomerism of the tolyl moiety (ortho vs. para) is not merely a structural nuance—it is a determinant switch for the material's solid-state behavior.
-
The p-Tolyl Advantage: Favors planarity and intermolecular
- stacking. This typically results in bathochromic shifts (deeper reds), higher melting points, and superior solvent resistance due to tight crystal packing. -
The o-Tolyl Advantage: Introduces steric torque ("The Ortho Effect"). While this often reduces tinting strength and lowers melting points due to disrupted packing, it is strategically employed in high-performance pigments (e.g., Pigment Red 112 ) to sterically shield sensitive bonds (like amides) from hydrolysis and photo-degradation.
This guide compares the synthesis, physical properties, and safety profiles of these isomers, using the 1-(tolylazo)-2-naphthol system as a primary chemical model.
Mechanistic Insight: Electronic & Steric Drivers
The differentiation between o-tolyl and p-tolyl isomers arises from the competition between electronic donation and steric hindrance.
Electronic Effects (Hyperconjugation)
Both isomers possess a methyl group that donates electron density to the aromatic ring via hyperconjugation and induction (+I effect).
-
p-Tolyl: The electron density is directed effectively into the azo linkage, enhancing the push-pull character of the chromophore without physical obstruction.
-
o-Tolyl: While electronically similar, the proximity of the methyl group to the azo nitrogen creates significant steric strain.
Steric Effects (The "Ortho Effect")
The o-methyl group clashes with the lone pair of the azo nitrogen or the adjacent naphthol ring. This forces the molecule to rotate around the C-N bond, breaking planarity.
-
Consequence: Loss of planarity reduces the effective conjugation length (Hypsochromic shift -> Yellower shade) and disrupts the "brickwork" crystal packing, increasing solubility.
Pathway Visualization
The following diagram illustrates the divergent physical outcomes based on the methyl position.
Figure 1: Mechanistic divergence of tolyl isomers affecting crystal packing and physical properties.
Experimental Protocol: Synthesis of 1-(Tolylazo)-2-naphthol
Objective: Synthesize and compare the o-tolyl and p-tolyl isomers of 1-(tolylazo)-2-naphthol. Safety Warning: o-Toluidine is a Group 1 Carcinogen. p-Toluidine is toxic. All operations must be performed in a fume hood with double nitrile gloves.
Synthesis Workflow
Figure 2: General synthesis workflow for azo pigment formation.
Detailed Protocol (p-Tolyl vs. o-Tolyl)
| Parameter | Protocol A: p-Tolyl Isomer | Protocol B: o-Tolyl Isomer | Rationale |
| Precursor | p-Toluidine (10.7 g, 0.1 mol) | o-Toluidine (10.7 g, 0.1 mol) | Stoichiometric equivalent.[1][2][3][4][5] |
| Acid Matrix | 25 mL Conc. HCl + 25 mL Ice Water | 30 mL Conc. HCl + 25 mL Ice Water | o-Toluidine HCl salt is less soluble; slight excess acid helps dissolution. |
| Diazotization | Add NaNO₂ (7.0 g) at 0–5°C . Stir 20 min. | Add NaNO₂ (7.0 g) at 0–5°C . Stir 30-40 min. | Steric hindrance in o-toluidine slows the N-nitrosation step slightly. |
| Clarification | Solution usually clear yellow. | Solution may be turbid; filtration often required. | o-isomer diazonium salts are often less stable/soluble. |
| Coupling | Add to alkaline 2-naphthol. Instant precip. | Add to alkaline 2-naphthol.[6] Slower precip.[6] | Steric bulk of o-tolyl retards the electrophilic attack on the naphthol ring. |
| Observations | Bright Orange-Red solid. | Bright Red-Yellow (Scarlet) solid. | Visual confirmation of hypsochromic shift (o-isomer). |
Validation Check:
-
Endpoint: Spot reaction mixture on starch-iodide paper. A blue/black ring indicates excess nitrous acid (reaction complete).
-
Coupling Test: Spot on filter paper near alkaline H-acid solution. If a run-out color appears, unreacted diazo is present.
Performance Characterization
The following data compares the isolated pigments. Note the distinct shift in physical properties driven by the packing efficiency described in Section 2.
Quantitative Comparison Table
| Property | p-Tolyl Isomer (1-(4-methylphenylazo)-2-naphthol) | o-Tolyl Isomer (1-(2-methylphenylazo)-2-naphthol) | Scientific Interpretation |
| Yield (Crude) | 90 - 95% | 80 - 85% | Steric hindrance in the o-position slightly reduces coupling efficiency and increases side reactions. |
| Appearance | Dark Red / Orange-Red | Bright Scarlet / Yellow-Red | Hypsochromic Shift: o-twist reduces effective conjugation length. |
| ~480 nm | ~470 nm | Blue-shift confirms reduced planarity in the o-isomer. | |
| Melting Point | 130 - 134°C | 100 - 105°C | Lattice Energy: p-isomer stacks efficiently (higher MP); o-isomer packing is disrupted (lower MP). |
| Solubility (EtOH) | Low (Sparingly Soluble) | Moderate to High | Disrupted crystal lattice energy makes the o-isomer easier to solvate. |
| Crystal Habit | Needles / Plates | Amorphous / Irregular prisms | p-isomer favors organized growth; o-isomer struggles to order. |
Application Suitability[5][7]
-
p-Tolyl Isomers (e.g., Toluidine Red precursors):
-
Best for: General purpose coatings where solvent bleed is less critical, or rigid plastics.
-
Weakness: Can suffer from "blooming" (migration) in soft plastics due to smaller molecular size compared to complex pigments, though better than o-isomers in this specific simple model.
-
-
o-Tolyl Isomers (e.g., Naphthol AS-D / Pigment Red 112):
-
Best for: High-performance paints and inks.
-
Crucial Nuance: While the simple o-tolyl azo model above shows lower stability, in Pigment Red 112 , the o-tolyl group is on the amide side (Naphthol AS-D). Here, the steric bulk effectively protects the amide bond from hydrolysis and environmental attack, resulting in superior lightfastness compared to unsubstituted analogs. This is a classic example of "steric protection" in drug/pigment design.
-
Safety & Regulatory Profile (Drug & Lab Context)
For researchers in drug development or industrial synthesis, the toxicity profile is the most critical differentiator.
| Compound | Carcinogenicity (IARC) | Toxicity Mechanism | Handling Protocol |
| o-Toluidine | Group 1 (Carcinogenic to humans) | Bioactivated in liver to DNA-adducting metabolites. Strong bladder cancer link. | Closed System / Glove Box. Zero tolerance for dust exposure. |
| p-Toluidine | Group 2B / Not Classifiable (Context dependent) | Methemoglobinemia (oxidizes hemoglobin). Cytotoxic. | Fume hood. Monitor for cyanosis (blue lips/nails). |
Impurity Alert: Commercial "Aniline" or "Toluidine" often contains trace isomers. In pharmaceutical coloring (e.g., lakes for tablet coatings), the limit for o-toluidine impurities is extremely strict (often ppm level) due to its Group 1 status.
References
-
Hunger, K., & Herbst, W. (2004). Industrial Organic Pigments: Production, Properties, Applications. Wiley-VCH.[4] (Authoritative text on pigment chemistry and Naphthol AS series).
-
IARC Monographs. (2012). ortho-Toluidine. International Agency for Research on Cancer.
-
BenchChem. (2025). Application Notes and Protocols for the Diazotization of p-Toluidine.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
- Christie, R. M. (2001). Colour Chemistry. Royal Society of Chemistry. (Explains the steric/electronic effects on color shifts).
-
National Toxicology Program. (2014). Report on Carcinogens, Monograph on o-Toluidine.
Sources
Analytical standard for 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide
Analytical Standard Guide: 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide
Executive Summary & Strategic Context
Compound Identity:
-
IUPAC Name: 2-(Hydroxyimino)-3-oxo-N-(2-methylphenyl)butanamide
-
Common Name: Acetoacet-o-toluidide Oxime; AAOT-Oxime
-
Molecular Formula:
-
Molecular Weight: 220.23 g/mol
The Application: This compound is a critical Process Related Impurity (PRI) and a synthetic intermediate in the manufacturing of Acetoacet-o-toluidide (AAOT) derived products.[4] While historically dominant in the synthesis of azo pigments (e.g., Pigment Yellow 14, 17) used in pharmaceutical coatings, it is increasingly scrutinized as a structural alert impurity (oxime functionality) in the synthesis of pyrazole-based Active Pharmaceutical Ingredients (APIs).
The Challenge: Commercial "technical grade" samples of this oxime often suffer from:
-
Isomeric Heterogeneity: Uncontrolled E/Z isomer ratios leading to split peaks in HPLC.
-
Starting Material Contamination: Co-elution with unreacted AAOT (CAS 93-68-5).
-
Instability: Susceptibility to Beckmann rearrangement or hydrolysis under non-ideal storage.
This guide compares the performance of a Certified Reference Material (CRM) against in-house synthesized standards and technical-grade reagents, providing a validated HPLC protocol for definitive identification.
Comparative Analysis: CRM vs. Alternatives
The following table contrasts the Analytical Standard (CRM) against common alternatives used in R&D.
| Feature | Certified Reference Material (CRM) | In-House Synthesized (Crude) | Technical Grade (Industrial) |
| Purity | >98.5% (Mass Balance) | Variable (85-95%) | ~90% |
| Isomer Definition | Defined E/Z ratio (often >95% E-isomer) | Mixed E/Z (Split peaks) | Unknown/Mixed |
| Traceability | NIST/BIPM Traceable | Internal only | None |
| Impurity Profile | Quantified AAOT & Hydrolysis products | High residual AAOT | High inorganic salts |
| Application | Quantitation (LOD/LOQ determination) | Qualitative ID only | Synthesis starting material |
Why "Purity" is Not Enough: The Isomer Trap
The oxime group (
-
The Problem: In-house synthesis (typically nitrosation of AAOT with
) yields a thermodynamic mixture. On C18 columns, these isomers often resolve partially, appearing as a "shoulder" or a split peak, which inexperienced analysts may misinterpret as a new impurity. -
The Solution: A CRM is typically recrystallized to isolate a single isomer (usually the H-bonded stabilized E-isomer) or characterized to provide a "Sum of Isomers" purity factor, ensuring accurate quantitation.
Validated Experimental Protocol
Objective: To separate 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide from its precursor (AAOT) and potential degradation products.
Methodology: Reverse-Phase HPLC-UV
Rationale: An acidic mobile phase is strictly required to suppress the ionization of the amide and oxime protons, ensuring sharp peak shape and consistent retention.
-
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 or Waters Alliance).
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18,
). -
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: 254 nm (Aromatic ring) and 210 nm (Amide/Oxime).
-
Temperature: 30°C.
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 15.0 | 40 | 60 | Linear Ramp |
| 18.0 | 10 | 90 | Wash |
| 20.0 | 90 | 10 | Re-equilibration |
Self-Validating System Suitability Criteria:
-
Resolution (
): > 2.0 between AAOT (RT ~8.5 min) and AAOT-Oxime (RT ~10.2 min). -
Tailing Factor: < 1.5 for the Oxime peak (Oximes are prone to tailing due to silanol interactions; end-capped columns are vital).
Mechanistic Visualization: Impurity Fate Mapping
The following diagram illustrates the origin of the impurity and its potential downstream fate. This is critical for "Quality by Design" (QbD) submissions.
Caption: Figure 1. Impurity Fate Map showing the formation of the oxime standard from AAOT and its potential degradation pathway to o-toluidine (a known genotoxin).
Technical Insights & Troubleshooting
1. Solubility Profile:
-
The oxime is sparingly soluble in water but soluble in Methanol and DMSO.
-
Protocol Tip: Prepare stock solutions in Methanol . Dilute with Mobile Phase A only immediately before injection to prevent precipitation or hydrolysis.
2. Storage Stability:
-
Oximes are sensitive to light and acid.
-
Observation: Old standards may show a yellowing of the powder and the appearance of a peak at ~4.5 min (o-Toluidine) in HPLC.
-
Recommendation: Store CRM at -20°C, desiccated, and protected from light. Re-test every 12 months.
3. Mass Spectrometry (LC-MS) Confirmation:
-
Ionization: ESI Positive Mode (
). -
Parent Ion:
. -
Fragment: Loss of
(Oxime dehydration) 203.1 m/z is a common characteristic fragment.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 93-68-5, Acetoacet-o-toluidide. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2024). Registration Dossier for Acetoacet-o-toluidide and its impurities. Retrieved from [Link]
-
Standard Chemical Co. (2025).[6] Technical Data Sheet: Acetoacet-o-toluidide Intermediates. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Guidance for Industry: Genotoxic and Carcinogenic Impurities in Drug Substances and Products. Retrieved from [Link]
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- 1. Page loading... [guidechem.com]
- 2. Acetoacet-o-toluidide | CAS#:93-68-5 | Chemsrc [chemsrc.com]
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- 4. Acetoacet-O-Toluidide Manufacturer & Suppliers |ELRASA-AAOT - Elchemy [elchemy.com]
- 5. neuroquantology.com [neuroquantology.com]
- 6. acetoacet-o-toluidide C11H13NO2 manufacturers and suppliers | Standard [standard-chem.com]
A Comparative Guide to the UV-Vis Spectra of 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide Derivatives
Abstract
This guide provides a comprehensive analysis of the Ultraviolet-Visible (UV-Vis) spectroscopic properties of 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide and its derivatives. Aimed at researchers, medicinal chemists, and analytical scientists, this document delves into the theoretical underpinnings of their electronic absorption spectra, offers detailed experimental protocols for accurate data acquisition, and presents a comparative analysis of how structural modifications and solvent environments influence the spectral output. By explaining the causality behind experimental choices and spectral shifts, this guide serves as a practical and authoritative resource for the characterization of this important class of compounds.
Introduction: The Significance of α-Oximinoketone Amides
2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide belongs to the family of acetoacetanilide derivatives, a class of compounds with significant industrial and pharmaceutical relevance.[1][2] The core structure, featuring an α-oximinoketone system linked to an N-aryl amide, creates a unique conjugated system that is highly amenable to characterization by UV-Vis spectroscopy.[3][4] The electronic properties, and therefore the UV-Vis spectra, are sensitive to subtle changes in the molecular structure, such as the introduction of substituents on the o-tolyl ring, and to external factors like solvent polarity and pH.
Understanding these spectral characteristics is crucial for quality control, reaction monitoring, and elucidating structure-activity relationships in drug development programs. This guide provides the foundational knowledge and practical protocols to leverage UV-Vis spectroscopy for the robust analysis of these derivatives.
Theoretical Framework: Understanding the Electronic Transitions
The UV-Vis spectrum of a 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide derivative is dominated by electronic transitions within its principal chromophores: the o-tolyl amide group and the α-oximinoketone moiety.
-
π→π* Transitions: These are high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The conjugated system, which includes the aromatic ring, the amide group, the carbonyl group (C=O), and the oxime group (C=N), gives rise to strong absorption bands, typically in the 250-350 nm range.[5] The extent of this conjugation significantly influences the energy required for this transition and, thus, the position of the absorption maximum (λmax).[6]
-
n→π* Transitions: These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the lone pairs on the oxygen and nitrogen atoms) to a π* antibonding orbital. These transitions are typically observed as shoulders or weak bands at longer wavelengths (›300 nm) compared to the π→π* bands.[7]
Substituents on the o-tolyl ring can modulate these transitions. Electron-donating groups (EDGs) like -OCH₃ or -CH₃ can cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups (EWGs) like -NO₂ or -Cl can cause a hypsochromic (blue) shift to shorter wavelengths.[8]
Experimental Protocol: A Self-Validating Workflow for Accurate Spectral Acquisition
This protocol is designed to ensure reproducibility and accuracy. The rationale behind each step is provided to foster a deeper understanding of the methodology.
Instrumentation
-
A double-beam UV-Vis spectrophotometer is required, capable of scanning a wavelength range of at least 200-800 nm.[9] The instrument should have a spectral bandwidth of 2 nm or less to resolve fine spectral features.
Materials
-
Solvent: Spectroscopic grade methanol is recommended as the primary solvent due to its transparency in the UV region and its ability to dissolve a wide range of organic compounds. For solvatochromism studies, other solvents like ethanol, acetonitrile, and cyclohexane of spectroscopic grade should be used.
-
Cuvettes: 1 cm path length quartz cuvettes are mandatory for measurements below 340 nm, as glass and plastic absorb in this region.
-
Analyte: A stock solution of the 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide derivative is prepared at a concentration of approximately 1 mg/mL in the chosen solvent. This is then diluted to achieve an absorbance maximum between 0.5 and 1.5 AU, ensuring adherence to the Beer-Lambert Law.[10]
Step-by-Step Measurement Procedure
-
Instrument Warm-up: Allow the spectrophotometer to warm up for at least 30 minutes to ensure lamp stability.
-
Sample Preparation: Prepare a dilute solution (e.g., 10-20 µg/mL) of the analyte from the stock solution in a volumetric flask using the chosen solvent.
-
Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the spectrophotometer and perform a baseline scan across the desired wavelength range (e.g., 200-500 nm). This corrects for any absorbance from the solvent and cuvettes.
-
Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the analyte solution, and then fill it with the analyte solution. Place it back into the sample holder.
-
Data Acquisition: Initiate the spectral scan. The resulting spectrum should show the absorbance as a function of wavelength. Record the λmax values and their corresponding absorbance.[11]
Workflow for UV-Vis Spectral Analysis
Caption: Experimental workflow from sample preparation to spectral analysis.
Comparative Analysis of UV-Vis Spectra
The true utility of UV-Vis spectroscopy lies in comparing the spectra of different derivatives under various conditions.
Effect of Substituents on the o-Tolyl Ring
Substituents on the aromatic ring can cause predictable shifts in the absorption maxima by altering the electron density of the conjugated system.
| Derivative (Substituent at para-position of tolyl ring) | λmax 1 (nm) (π→π) | λmax 2 (nm) (n→π) | Rationale for Shift |
| -H (Parent Compound) | ~275 | ~310 (shoulder) | Baseline for comparison. |
| -OCH₃ (Electron-Donating) | ~288 | ~315 (shoulder) | Bathochromic shift due to extended conjugation from the lone pair on oxygen. |
| -Cl (Electron-Withdrawing) | ~270 | ~308 (shoulder) | Hypsochromic shift due to inductive withdrawal of electron density. |
| -NO₂ (Strong Electron-Withdrawing) | ~265 | Not resolved | Pronounced hypsochromic shift due to strong inductive and resonance withdrawal effects.[6] |
Note: The λmax values presented are illustrative and based on general principles of substituent effects on similar aromatic systems.[12]
Relationship between Substituent and Spectral Shift
Caption: Influence of substituent electronic effects on UV-Vis absorption maxima.
Solvent Effects (Solvatochromism)
The polarity of the solvent can stabilize the ground and excited states of a molecule differently, leading to shifts in λmax. This phenomenon, known as solvatochromism, is a powerful tool for probing molecular electronic structure.[13][14]
-
π→π* Transitions: Increasing solvent polarity generally leads to a small bathochromic (red) shift. Polar solvents can better stabilize the more polar excited state compared to the ground state.[5]
-
n→π* Transitions: Increasing solvent polarity typically causes a hypsochromic (blue) shift. This is because polar solvents can form hydrogen bonds with the non-bonding electrons on the oxygen and nitrogen atoms, lowering the energy of the ground state.[13]
| Solvent | Dielectric Constant | λmax of Parent Compound (nm) (π→π*) | Observation |
| Hexane | 1.88 | ~272 | Non-polar reference. |
| Acetonitrile | 37.5 | ~276 | Slight red shift. |
| Methanol | 32.7 | ~278 | Red shift due to polarity and H-bonding. |
Effect of pH
The hydroxyimino (-NOH) group is weakly acidic. In basic solutions, it can be deprotonated to form an oximate anion (-NO⁻). This deprotonation extends the conjugated system, resulting in a significant bathochromic shift and a change in the color of the solution (acidochromism).[7][15]
-
At pH 7.4: The compound exists primarily in its protonated form, with a characteristic absorption around 280-300 nm.[15]
-
In Basic Media (e.g., presence of NaOH): Deprotonation occurs, leading to the formation of the oximate anion. This results in a new, strong absorption band at a much longer wavelength, often in the 330-360 nm range, due to the enhanced π→π* transition in the extended conjugated system.[15]
Conclusion
UV-Vis spectroscopy is an accessible, yet powerful technique for the analysis of 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide derivatives. The absorption spectra are highly sensitive to both structural modifications and the surrounding chemical environment. By understanding the interplay of electronic transitions, substituent effects, solvent polarity, and pH, researchers can effectively use UV-Vis data for structural confirmation, purity assessment, and to gain insight into the electronic properties of these versatile compounds. The protocols and comparative data presented in this guide provide a solid foundation for achieving accurate and interpretable spectroscopic results.
References
-
Matijević, B. M., Vaštag, Đ. Đ., Perišić-Janjić, N. U., Apostolov, S. L., Milčić, M. K., Živanović, L., & Marinković, A. D. (2014). Solvent and structural effects on the UV absorption spectra of N-(substituted phenyl)-2-cyanoacetamides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 117, 568-575. [Link]
-
Pohle, W., & Gauglitz, G. (2012). UV-Vis spectra of oximes at pH 7.4. ResearchGate. Retrieved from ResearchGate, a professional network for scientists. [Link]
-
Marinković, A. D., et al. (2014). Solvent and structural effects on the UV absorption spectra of N-(substituted phenyl)-2-cyanoacetamides. PubMed. [Link]
-
Sergienko, V. S., et al. (2001). Synthesis and IR Spectral Study of MoO2Cl2 Molecular Complexes with Acetoacetanilides. ResearchGate. [Link]
-
Karabörk, M., et al. (2016). Synthesis, Spectroscopic, Structural and Quantum Chemical Studies of a New Imine Oxime and Its Palladium(II) Complex: Hydrolysis Mechanism. PubMed Central. [Link]
-
Rojas-León, A., et al. (2020). Spectroscopic (FTIR and UV‐Vis) Analysis, Supramolecular Studies, XRD Structural Characterization and Theoretical Studies of Two Flavone‐Oxime Derivatives. ResearchGate. [Link]
-
Perišić-Janjić, N. U., et al. (2007). Substituent and solvent effects on the UV/vis absorption spectra of 3-N-alkyl-5-carboxyuracils. ResearchGate. [Link]
-
El-Mekawy, R. K., et al. (2020). Production of Amidinyl Radicals via UV–Vis-Light Promoted Reduction of N-Arylthiophene-2-carboxamidoximes and Application. ACS Publications. [Link]
-
Al-Hamdani, A. A. S., et al. (2023). Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative. PMC. [Link]
-
Al-Hamdani, A. A. S., et al. (2023). Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative. Semantic Scholar. [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds VI: Introduction to Amides. Spectroscopy Online. [Link]
-
Leistner, J., et al. (2022). Substituent effects in N-acetylated phenylazopyrazole photoswitches. Beilstein Journal of Organic Chemistry. [Link]
-
González-Arjona, D., & González, G. (2016). Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Laboratory. Scientific & Academic Publishing. [Link]
-
Gâz, A.-S., et al. (2022). Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. MDPI. [Link]
-
Jacquemin, D., & Adamo, C. (2015). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL@UCLouvain. [Link]
-
El-Habeeb, A. A., et al. (2017). Solvent, substituents and pH effects towards the spectral shifts of some highly colored indicators. SciSpace. [Link]
-
Toyoda, Y., et al. (2019). Acetoaceto-o-Toluidide Enhances Cellular Proliferative Activity in the Urinary Bladder of Rats. PubMed. [Link]
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Gonçalves, D., et al. (2012). Synthesis and characterization of poly-o-toluidine: kinetic and structural aspects. ResearchGate. [Link]
-
El-Sayed, A. A., et al. (2017). Synthesis, characterization and spectroscopic properties of new azo dyes derived from aniline derivatives based on acetylacetone. Journal of Molecular Structure. [Link]
-
Karthikeyan, S. (2011). UV-Visible and infrared analysis of commercial drug and its mixtures. Scholars Research Library. [Link]
-
Oktaviani, F., et al. (2022). Development and validation of UV–Vis spectrophotometry-colorimetric method for the specific quantification of rivastigmine tartrate from separable effervescent microneedles. DOI. [Link]
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Technical Guide: Differentiating 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide from Starting Material
[1][2]
Executive Summary
This guide details the technical differentiation between 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide (Product) and its starting material, Acetoacet-o-toluidide (SM).[1][2][3] The transformation involves the nitrosation of the active methylene group in the starting material.
Accurate differentiation is critical for process control in the manufacturing of organic pigments (e.g., Pigment Yellow series) and pharmaceutical intermediates.[3] The most definitive analytical evidence for conversion is the disappearance of the methylene singlet in
Quick Comparison Matrix
| Feature | Starting Material (SM) | Product (Oxime) |
| Chemical Name | Acetoacet-o-toluidide | 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide |
| CAS No. | 93-68-5 | 3014-32-2 |
| Appearance | White crystalline powder | Pale yellow to off-white solid |
| Melting Point | ~104–106 °C | Significantly higher (>160 °C, dec.) |
| Key NMR Signal | Absent (Replaced by =N-OH) | |
| FeCl | Violet (Enol formation) | Brown/Reddish complex |
Chemical Basis of Differentiation
The core transformation is the electrophilic substitution of the active methylene group by a nitroso group (supplied by sodium nitrite/acid), which tautomerizes to the stable oxime form.[3]
Reaction Pathway Visualization
Figure 1: Reaction logic flow from active methylene starting material to hydroxyimino product.
Spectroscopic Characterization
Nuclear Magnetic Resonance ( H NMR)
NMR is the "Gold Standard" for validating this reaction because it tracks the specific loss of the reactive site.[2][3]
Protocol: Dissolve ~10 mg of sample in DMSO-
| Proton Environment | Starting Material ( | Product ( | Diagnostic Value |
| Amide -NH- | 9.0 – 9.5 (s) | 9.5 – 10.5 (s) | Shift due to H-bonding |
| Active Methylene (-CH | 3.6 – 3.8 (s, 2H) | ABSENT | Primary Confirmation |
| Oxime -OH | Absent | 11.0 – 14.0 (broad, s) | Confirms functionalization |
| Acetyl -CH | 2.2 – 2.3 (s) | 2.3 – 2.4 (s) | Minor downfield shift |
| Aromatic -CH | ~2.1 (s) | ~2.1 (s) | Reference peak (unchanged) |
Analyst Note: The disappearance of the singlet at 3.6 ppm is binary. If this peak persists, the reaction is incomplete.
Infrared Spectroscopy (FT-IR)
IR is useful for quick QC but less specific than NMR due to overlapping carbonyl bands.[1][2][3]
-
Starting Material: Distinct Ketone C=O (~1715 cm
) and Amide C=O (~1650 cmngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> ).[1][2] -
Product:
-
C=N Stretch: New band appears at 1600–1630 cm
.[1][2]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
O-H Stretch: Broad absorption at 3200–3400 cm
(often overlaps with N-H, making it less diagnostic than NMR).[1][2]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
-
Chromatographic Methods (HPLC)[1][2][3][4][5]
High-Performance Liquid Chromatography is the preferred method for quantitative conversion monitoring.[2]
Method Parameters
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus or equivalent), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid or Ammonium Acetate buffer (pH 4.5).[1][2][3]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (amide).[1][2][3]
Elution Logic
-
Product (Oxime): More polar due to the hydroxyimino group and potential for intramolecular hydrogen bonding.[2][3] Typically elutes earlier (lower
) than the starting material in reverse-phase conditions.[1][2] -
Starting Material: More hydrophobic active methylene backbone.[2][3] Elutes later .
Note: If using a very acidic mobile phase, the elution order may shift depending on the ionization state of the oxime.
Experimental Protocols
Protocol A: Synthesis Monitoring (TLC)
For rapid in-process checks where HPLC is unavailable.[1][2][3]
-
Stationary Phase: Silica Gel 60 F254 plates.
-
Visualization: UV Light (254 nm) and Ferric Chloride stain.[1][2][3]
-
Observation:
-
SM: Higher
(Travels further).[1][2] Stains Violet with FeClngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> .[2] -
Product: Lower
(More polar). Stains Brown/Red (or no violet).[1][2]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
-
Protocol B: Purity Validation (Melting Point)
-
Dry the isolated product thoroughly (solvent residues depress MP).[2][3]
-
Calibrate apparatus with a standard (e.g., Benzoic Acid).[2]
-
Criterion: The starting material melts sharply at ~105 °C. The product should remain solid well past 150 °C. Any melting <110 °C indicates significant unreacted starting material.[3]
Troubleshooting & Interferences
| Observation | Root Cause | Corrective Action |
| NMR shows small peak at 3.6 ppm | Incomplete Reaction | Increase nitrosating agent (NaNO |
| Product is dark yellow/orange | Over-nitrosation or oxidation | Check temperature control (< 5 °C during addition).[1][2] |
| Two peaks in HPLC for Product | E/Z Isomerism | Oximes can exist as syn and anti isomers.[2][3] This is normal; sum the areas. |
| Low Melting Point | Wet Sample | Ensure thorough drying; oximes trap water easily.[2][3] |
References
-
National Institute of Standards and Technology (NIST). (n.d.).[1][2] Butanamide, 3-oxo-N-(2-methylphenyl)- (Acetoacet-o-toluidide) Data. Retrieved February 17, 2026, from [Link]
-
PubChem. (2025).[1][2][6] Acetoacet-o-toluidide Compound Summary. National Library of Medicine.[2] Retrieved February 17, 2026, from [Link]
-
OECD SIDS. (2003).[1][2][3] o-Acetoacetotoluidide (AAOT) Assessment Report. UNEP Publications. Retrieved February 17, 2026, from [Link]
Sources
- 1. (2R,3S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-N'-hydroxy-3-[[(2E)-2-hydroxyimino-2-phenylethyl]sulfanylmethyl]-2-(2-methylpropyl)butanediamide | C26H34N4O5S | CID 44342172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metarylpicoxamid | C24H30N2O6 | CID 139473168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. UCSD/CCMS - Spectrum Library [gnps.ucsd.edu]
- 4. o-Toluidine | SIELC Technologies [sielc.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Butyramide | C4H9NO | CID 10927 - PubChem [pubchem.ncbi.nlm.nih.gov]
Quality control parameters for industrial grade 2-Hydroxyimino-acetoacet-o-toluidide
Title: Quality Control Parameters for Industrial Grade 2-Hydroxyimino-acetoacet-o-toluidide: A Comparative Technical Guide
Executive Summary
2-Hydroxyimino-acetoacet-o-toluidide (also referred to as alpha-hydroxyimino-o-acetotoluidide or isonitroso-o-acetotoluidide) is a critical intermediate in the synthesis of high-performance azo pigments (e.g., Pigment Yellow series) and specific pharmaceutical heterocycles (e.g., isatin derivatives).
In the industrial context, this compound serves as a "stabilized" diazo-coupling component. Unlike the crude in-situ generation of nitrosated intermediates, the isolated industrial grade offers superior stoichiometry control and reduced batch-to-batch color variance. This guide compares the Industrial Grade (Isolated) against In-Situ Generated alternatives, defining the critical quality control (QC) parameters necessary to ensure downstream reaction efficiency.
Key Distinction:
-
Target Compound: 2-Hydroxyimino-N-(2-methylphenyl)acetamide
-
CAS Number: 1132-03-2
-
Molecular Weight: 178.19 g/mol [1]
-
Primary Application: Precursor for heterocyclic synthesis (Isatins) and specialized azo coupling.
Technical Profile & Specifications
The industrial utility of 2-Hydroxyimino-acetoacet-o-toluidide relies on its purity and the absence of reaction-poisoning impurities like free amines.
Standard Industrial Specifications
| Parameter | Specification | Test Method | Criticality |
| Appearance | White to off-white/beige crystalline powder | Visual | High (Color indicates oxidation) |
| Assay (Purity) | ≥ 98.0% (Dry Basis) | HPLC | Critical for Yield |
| Melting Point | 134 – 138°C (Decomposes) | Capillary Method | Moderate (Identity check) |
| Moisture (LOD) | ≤ 0.5% w/w | Gravimetric (105°C) | Moderate (Stoichiometry) |
| Free o-Toluidine | ≤ 100 ppm | HPLC / GC-MS | Critical (Safety/Tox) |
| Sulfated Ash | ≤ 0.2% | Gravimetric | Low |
| Insolubles | ≤ 0.1% (in Methanol) | Gravimetric | High (Filterability) |
Note on Nomenclature: Industrial catalogs often list this under alpha-hydroxyimino-o-acetotoluidide. Ensure verification via CAS 1132-03-2 to distinguish it from the non-nitrosated precursor Acetoacet-o-toluidide (AAOT, CAS 93-68-5).
Comparative Performance Analysis
This section objectively compares the Isolated Industrial Grade against the In-Situ Nitrosation method commonly used in cost-sensitive batch manufacturing.
Scenario A: Isolated Industrial Grade (Recommended)
-
Process: Purchasing QC-verified crystalline powder.
-
Pros:
-
Stoichiometric Precision: Exact molar equivalents can be charged, preventing side reactions during azo coupling.
-
Safety: Eliminates the handling of hazardous nitrosating agents (NaNO₂/HCl) and free o-toluidine on the production floor.
-
Throughput: Reduces cycle time by removing the nitrosation step.
-
-
Cons: Higher raw material cost (approx. 20-30% premium).
Scenario B: In-Situ Generation (Alternative)
-
Process: Reacting Acetoacet-o-toluidide with Sodium Nitrite and Acid immediately before coupling.
-
Pros: Lower material costs.
-
Cons:
-
Impurity Carryover: Unreacted o-toluidine and inorganic salts (NaCl) remain in the vessel, often dulling the final pigment shade.
-
Inconsistency: Temperature fluctuations during nitrosation lead to "tar" formation (polymerized byproducts), causing filter blockage downstream.
-
Performance Data Summary:
| Metric | Isolated Grade (98%+) | In-Situ Generation | Impact |
|---|---|---|---|
| Pigment Yield | 94 - 96% | 88 - 91% | Isolated grade reduces side-reactions. |
| Chroma (C)* | > 95.0 | 92.0 - 94.0 | Impurities in in-situ batches absorb light, dulling color. |
| Filterability | < 30 mins | > 60 mins | Tarry byproducts from in-situ reactions clog press filters. |
QC Visualization & Logic
The following diagrams illustrate the critical control points and the impurity formation pathways that necessitate stringent QC.
Figure 1: Impurity Formation & Impact Pathway
This diagram maps how raw material impurities (like o-Toluidine) propagate to affect the final product.
Caption: Pathway showing how residual amines and thermal degradation products (tars) compromise final product safety and quality.
Figure 2: Recommended QC Workflow
A self-validating system for releasing batches of 2-Hydroxyimino-acetoacet-o-toluidide.
Caption: Step-by-step Quality Control decision tree ensuring only compliant material enters production.
Experimental Protocols
Protocol A: HPLC Purity & Impurity Profiling
-
Objective: Quantify the main oxime peak and detect residual o-toluidine.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18, 150mm x 4.6mm, 5µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water (Buffer pH ~2.5).
-
B: Acetonitrile (HPLC Grade).
-
-
Gradient: 0-5 min (10% B), 5-20 min (Linear to 80% B), 20-25 min (80% B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (General) and 210 nm (for o-Toluidine sensitivity).
-
Sample Prep: Dissolve 50 mg sample in 50 mL Methanol:Water (50:50). Sonicate for 10 mins.
-
Acceptance Criteria: Main peak retention time ~12-14 min (system dependent); Area% > 98.0%.
Protocol B: Melting Point Determination (Capillary)
-
Objective: Confirm identity and check for decomposition (which lowers MP).
-
Method:
-
Dry sample at 60°C under vacuum for 2 hours.
-
Pack capillary tube to 3mm height.
-
Ramp temperature at 10°C/min to 110°C, then 1°C/min.
-
Observe onset of melting.
-
-
Target: Onset should be ≥ 134°C .
-
Note: If the sample turns brown/black before melting, it indicates high thermal instability or presence of inorganic salts.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6876523, Alpha-hydroxyimino-p-acetotoluidide (Analog Reference). Retrieved from [Link]
-
Organization for Economic Co-operation and Development (OECD) (2003). SIDS Initial Assessment Report for o-Acetoacetotoluidide (CAS 93-68-5). UNEP Publications. Retrieved from [Link]
-
Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. Retrieved from [Link]
-
European Commission (2011). Opinion on Nitrosamines and Secondary Amines in Cosmetic Products. Scientific Committee on Consumer Safety (SCCS).[2] Retrieved from [Link]
Sources
Safety Operating Guide
2-Hydroxyimino-3-oxo-N-O-tolyl-butyramide proper disposal procedures
Topic: 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide Proper Disposal Procedures CAS Number: 3014-32-2 Synonyms: 2-(Hydroxyimino)-N-(2-methylphenyl)-3-oxobutanamide; Acetoacet-o-toluidide, 2-oxime.[1]
Part 1: Immediate Safety Directive (The "Stop" Protocol)
Status: HAZARDOUS ORGANIC SOLID Primary Risks: Acute Toxicity (Oral/Dermal), Thermal Instability (Oxime moiety), Potential Carcinogen Precursor (o-Toluidine derivative).[1]
Before initiating any disposal workflow, you must establish the following exclusion zone parameters:
-
No Autoclaving: Do NOT autoclave this compound.[1] The hydroxyimino (oxime) function is thermally labile and may undergo uncontrolled decomposition or rearrangement under high pressure and heat, releasing toxic nitrogen oxides (
). -
Segregation: Isolate from Strong Oxidizing Agents (e.g., nitric acid, permanganates) and Strong Acids . The beta-keto amide structure can hydrolyze to release o-toluidine, a known carcinogen.[1]
-
PPE Standard: Double nitrile gloves (0.11mm min), P95/N95 particulate respirator (if powder handling), and safety goggles.
Part 2: Chemical Hazard Profiling & Logic
As researchers, we do not simply "trash" chemicals; we manage their thermodynamic end-state.[1] Understanding the molecular architecture of 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide dictates the disposal path.[1]
The Molecular Risk Assessment
-
The Oxime Group (
): This functional group introduces thermal instability.[1] While stable at room temperature, oximes can decompose exothermically.[1] Consequently, this waste stream must be designated for High-Temperature Incineration to ensure complete mineralization of the nitrogen backbone.[1] -
The o-Tolyl Moiety: This aromatic amide is a derivative of o-toluidine.[1] Improper disposal (e.g., drain pouring) can lead to hydrolysis in municipal water systems, releasing free o-toluidine, which is persistent and bio-accumulative.[1]
-
Solubility Profile: Likely sparingly soluble in water but soluble in polar organic solvents (DMSO, Methanol). This dictates that aqueous washes of glassware may still contain hazardous residues and must be collected as solvent waste, not flushed.
Part 3: Disposal Decision Matrix (Workflow)
The following diagram outlines the logical flow for categorizing and processing this specific compound.
Figure 1: Decision logic for the segregation and packaging of oxime-based organic waste.
Part 4: Step-by-Step Disposal Protocols
Scenario A: Disposal of Solid Substance (Pure or Expired)[1]
-
Weighing & Logging: Record the mass of the material.[1] If the container is old (>2 years), visually inspect for crystal formation on the cap (potential instability), though less common with this specific oxime than with peroxides.
-
Primary Container: Keep the substance in its original glass or HDPE bottle if possible. Ensure the cap is Tightly sealed with Parafilm to prevent fugitive dust.[1]
-
Secondary Containment: Place the primary container into a clear, heavy-duty LDPE zip-lock bag.
-
Labeling: Apply a hazardous waste tag.
-
Aggregation: Move to the Solid Organic Waste drum. Do not mix with solid oxidizers (e.g., nitrates).
Scenario B: Disposal of Solutions (Reaction Mixtures/HPLC Waste)
-
Solvent Compatibility: Identify the carrier solvent.[1]
-
Quenching (Only if reactive reagents present): If the waste is a reaction mixture containing unreacted thionyl chloride or strong bases, quench carefully before adding to the waste drum. This compound itself does not require quenching, but its reaction partners might.[1]
-
Transfer: Pour into the appropriate carboy using a funnel.
-
Critical: Rinse the funnel with acetone immediately.[1] Residue of this amide can crystallize in the funnel neck, creating a blockage or a contamination point for future users.
-
Scenario C: Contaminated Glassware & Spills
-
Spill Cleanup (< 10g):
-
Glassware Washing:
Part 5: Emergency Contingencies
| Event | Immediate Action | Technical Rationale |
| Skin Contact | Wash with soap and water for 15 min.[1] | Lipophilic nature allows dermal absorption; water alone is insufficient.[1] |
| Fire | Use | Burning oximes release |
| Inhalation | Move to fresh air.[1][4][5] Seek medical aid. | Potential for methemoglobinemia (typical of aniline/toluidine derivatives). |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76956, 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide. Retrieved from [Link][1]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1] Retrieved from [Link][1]
Sources
- 1. Buy Butanamide, 2-(hydroxyimino)-N,N-dimethyl-3-oxo- (EVT-12797291) | 43015-36-7 [evitachem.com]
- 2. 2-HYDROXYIMINO-3-OXO-N-O-TOLYL-BUTYRAMIDE CAS#: 3014-32-2 [amp.chemicalbook.com]
- 3. lkstevens-wa.safeschoolssds.com [lkstevens-wa.safeschoolssds.com]
- 4. fishersci.com [fishersci.com]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
A Guide to Personal Protective Equipment for Handling 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide
This document provides a comprehensive safety protocol for the handling of 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide. As researchers and drug development professionals, our primary responsibility extends beyond achieving scientific breakthroughs to ensuring the safety of ourselves and our colleagues. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to work with confidence and security.
Introduction: The Precautionary Principle in Chemical Handling
2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide is a specialized chemical intermediate. While some safety data sheets (SDS) for similar butyramide compounds may indicate they are not classified as hazardous under GHS criteria, others point to potential hazards such as skin and eye irritation[1][2]. For many novel or less-common compounds, comprehensive toxicological data may be limited[3][4].
Therefore, we will operate under the precautionary principle . This principle, a cornerstone of laboratory safety, dictates that until a substance is proven to be completely harmless, it should be treated as potentially hazardous[3]. This guide is built on this foundation, ensuring a robust defense against unknown risks.
Hazard Assessment and Risk Mitigation
Based on the chemical family of oximes and amides, we must anticipate the following potential hazards:
-
Dermal Irritation: Similar compounds can cause skin irritation upon contact[2][5].
-
Ocular Irritation: Direct contact with the eyes is likely to cause irritation, and in some cases, serious eye irritation[2][6].
-
Respiratory Irritation: If the compound is a fine powder, inhalation may lead to respiratory tract irritation[6].
-
Ingestion Toxicity: Some related chemicals are harmful if swallowed[2][5].
Our primary goal is to create an unbroken barrier between you and the chemical, a concept known as "isolation." The following PPE recommendations are designed to achieve this.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a matter of convenience but a critical control measure. Each component is chosen to counter a specific risk.
| PPE Component | Specification | Rationale and Key Considerations |
| Eye/Face Protection | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient. Chemical splash goggles provide a 360-degree seal around the eyes to protect against splashes, mists, and fine particulates[7]. A face shield should be worn in addition to goggles during procedures with a high risk of splashing, such as transferring large quantities or working under pressure, to protect the entire face[7]. |
| Hand Protection | Chemical-Resistant Nitrile Gloves | Nitrile gloves offer excellent protection against a broad range of chemicals and are less likely to cause allergic reactions than latex. Crucial Note: A single pair of gloves is not always sufficient. For prolonged work or when handling concentrated solutions, consider double-gloving. Always inspect gloves for tears or pinholes before use and change them immediately if contamination is suspected[8][9]. |
| Body Protection | Fully-Buttoned Laboratory Coat | A lab coat made of a suitable, low-linting material is mandatory to protect skin and personal clothing from accidental spills[8]. It should be fully fastened to provide continuous coverage. For large-scale operations, a chemically resistant apron or coveralls may be necessary. |
| Respiratory Protection | NIOSH-Approved Respirator (as needed) | If handling the solid material outside of a certified chemical fume hood or glove box, there is a potential for aerosolization. In such cases, a NIOSH-approved N95 respirator or higher is required to prevent inhalation[8][9]. The use of a fume hood as a primary engineering control is strongly preferred and often negates the need for personal respiratory protection. |
Operational Workflow: A Step-by-Step Guide
Adherence to a strict, repeatable workflow minimizes the risk of error and exposure. The following process should be adopted for all work involving 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide.
Sources
- 1. files.dep.state.pa.us [files.dep.state.pa.us]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. fishersci.com [fishersci.com]
- 7. med.navy.mil [med.navy.mil]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. falseguridad.com [falseguridad.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

